Potassium 4-bromophenyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;(4-bromophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSKPQQWISZEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635486 | |
| Record name | Potassium (4-bromophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374564-35-9 | |
| Record name | Potassium (4-bromophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-bromophenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Potassium 4-bromophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Potassium 4-bromophenyltrifluoroborate. The information is intended to support laboratory research and development activities, particularly in the field of organic synthesis and drug discovery.
Core Physical and Chemical Properties
This compound is a white to almost-white crystalline powder.[1] It is recognized for its stability under normal laboratory conditions, making it a convenient reagent in various chemical transformations.[2] Unlike many boronic acids, organotrifluoroborates like this compound exhibit enhanced stability towards air and moisture.[2]
Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BBrF₃K | [1][3] |
| Molecular Weight | 262.91 g/mol | [3][4] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in water. | [1] |
| Appearance | White to almost-white powder or crystals. | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature. | [1] |
| Hazard Information | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3][5] |
| Precautionary Statements | P261, P304+P340, P305+P351+P338, P405 |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | Spectra are typically recorded in DMSO-d₆, with the residual solvent peak used as an internal reference (2.5 ppm).[6] |
| ¹³C NMR | The central peak of DMSO-d₆ at 39.5 ppm is used for referencing.[6] |
| ¹⁹F NMR | Chemical shifts are generally referenced to an external standard of CF₃CO₂H (0.0 ppm).[6] The chemical shifts for organotrifluoroborates are typically observed in the range of -129 to -141 ppm.[7] |
| ¹¹B NMR | Spectra can be calibrated using BF₃·Et₂O (0.0 ppm) as an external reference.[6] Modified pulse sequences may be required for better resolution to observe ¹¹B-¹⁹F coupling.[6][7] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) can be performed using electrospray ionization (ESI) in negative ion mode to observe the [M-K]⁻ anion.[8][9] |
Synthesis of this compound
A common and efficient method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[2] This method is straightforward and generally provides high yields.[2]
Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, most notably as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10] These reactions are fundamental for the formation of carbon-carbon bonds. The use of organotrifluoroborates offers advantages over traditional boronic acids, including improved stability and ease of handling.[2]
Suzuki-Miyaura Cross-Coupling Reaction
In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and other functional materials.
References
- 1. This compound | 374564-35-9 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C6H4BBrF3K | CID 23674779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potassium (3-Bromophenyl)trifluoroborate | C6H4BBrF3K | CID 23677642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]
- 10. This compound | 374564-35-9 [amp.chemicalbook.com]
Stability and Handling of Potassium Aryltrifluoroborates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability, proper handling, storage procedures, and key experimental protocols for potassium aryltrifluoroborates. These organoboron compounds have gained significant traction in organic synthesis, particularly as robust coupling partners in Suzuki-Miyaura reactions, owing to their enhanced stability compared to other organoboron reagents.
Chemical Stability
Potassium aryltrifluoroborates are crystalline solids renowned for their remarkable stability towards air and moisture, a significant advantage that allows for their convenient handling and storage under ambient conditions.[1][2][3][4][5] Unlike the more sensitive boronic acids, which are prone to dehydration to form boroxines, aryltrifluoroborates can often be stored indefinitely at room temperature without significant degradation.[1][3][5]
Hydrolytic Stability and pH Effects
The stability of potassium aryltrifluoroborates is significantly influenced by pH. The primary degradation pathway is hydrolysis to the corresponding boronic acid, a crucial step for their activation in palladium-catalyzed cross-coupling reactions.
Under neutral to mildly acidic conditions, potassium aryltrifluoroborates exhibit considerable stability.[1] However, their hydrolysis is promoted under basic conditions, which are typically employed in Suzuki-Miyaura reactions to generate the active boronate species for transmetalation. The rate of hydrolysis is dependent on factors such as the specific aryl substituent, temperature, and solvent system.[6][7] Studies have shown that the hydrolysis can be influenced by the electronic nature of the aryl group.[8] For instance, electron-withdrawing groups can enhance the stability of the trifluoroborate salt.[8]
The hydrolysis process is understood to proceed stepwise, with the sequential replacement of fluoride ions by hydroxide ions. The overall transformation can be represented as follows:
ArBF₃⁻K⁺ + 3H₂O ⇌ ArB(OH)₂ + 3HF + KF
This equilibrium is driven towards the boronic acid under basic conditions, which neutralize the hydrogen fluoride generated.
Thermal Stability
Potassium aryltrifluoroborates generally exhibit high thermal stability. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for a wide range of aryltrifluoroborates are not extensively consolidated in the literature, related compounds show high decomposition temperatures. For example, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C. This high thermal stability allows for their use in reactions that require elevated temperatures.
Table 1: Thermal Stability Data for Selected Organotrifluoroborates
| Compound | Melting Point (°C) | Decomposition Onset (TGA, °C) |
| Potassium Phenyltrifluoroborate | >300 | Data not readily available |
| Potassium 4-Methylphenyltrifluoroborate | >300 | Data not readily available |
| Potassium 4-Methoxyphenyltrifluoroborate | 278-280 | Data not readily available |
| Potassium trifluoromethyltrifluoroborate | >300 | ~300 |
Note: Comprehensive TGA/DSC data for a wide range of potassium aryltrifluoroborates is limited in publicly available literature. The provided data is based on available information and may not be exhaustive.
Handling and Storage
Proper handling and storage are paramount to maintain the integrity and ensure the safe use of potassium aryltrifluoroborates.
General Handling Precautions
As with all chemical reagents, appropriate personal protective equipment (PPE) should be worn when handling potassium aryltrifluoroborates. This includes safety glasses, laboratory coats, and chemical-resistant gloves.[6][9] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[9] Direct contact with skin and eyes should be avoided.[6][9] In case of accidental contact, the affected area should be flushed with copious amounts of water.
Storage Recommendations
For long-term storage, potassium aryltrifluoroborates should be kept in tightly sealed containers in a cool, dry place.[10][11][12][13][14] While they are relatively stable to atmospheric moisture, prolonged exposure to humid conditions should be avoided to prevent slow hydrolysis. Storing them away from strong acids and oxidizing agents is also recommended.
Table 2: Summary of Handling and Storage Guidelines
| Aspect | Recommendation |
| Personal Protective Equipment | Safety glasses, lab coat, compatible gloves.[6][9] |
| Work Environment | Well-ventilated area or fume hood.[9] |
| Storage Container | Tightly sealed, clearly labeled container.[10] |
| Storage Conditions | Cool, dry, and dark place. |
| Incompatible Materials | Strong acids, strong oxidizing agents. |
Experimental Protocols
General Protocol for the Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids
This procedure is a widely adopted method for the preparation of potassium aryltrifluoroborates.[1][3][15]
Materials:
-
Arylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
Procedure:
-
Dissolve the arylboronic acid in methanol in a suitable flask.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen difluoride. Caution: KHF₂ is corrosive and toxic. Handle with appropriate safety precautions.[4][5][16][17][18]
-
Slowly add the KHF₂ solution to the methanolic solution of the arylboronic acid with stirring.
-
Stir the resulting mixture at room temperature for 1-2 hours. A precipitate of the potassium aryltrifluoroborate salt should form.
-
If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash it with cold methanol or acetone.
-
Dry the product under vacuum to obtain the pure potassium aryltrifluoroborate.
Protocol for Assessing Hydrolytic Stability by ¹⁹F NMR Spectroscopy
This protocol allows for the quantitative monitoring of the hydrolysis of a potassium aryltrifluoroborate over time.
Materials:
-
Potassium aryltrifluoroborate
-
Deuterated solvent (e.g., D₂O, or a mixture like THF-d₈/H₂O)
-
pH buffer solution
-
Internal standard (e.g., sodium fluoride)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the potassium aryltrifluoroborate in the chosen deuterated solvent system.
-
Prepare a series of NMR tubes, each containing a buffered solution at the desired pH.
-
To each NMR tube, add a known concentration of the internal standard.
-
Initiate the experiment by adding a precise volume of the aryltrifluoroborate stock solution to each NMR tube.
-
Acquire a ¹⁹F NMR spectrum at time zero (t=0).
-
Incubate the NMR tubes at a constant temperature.
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signal corresponding to the aryltrifluoroborate (ArBF₃⁻) and the internal standard.
-
The rate of hydrolysis can be determined by plotting the natural logarithm of the concentration of the aryltrifluoroborate against time.
Logical Relationships in Stability
The stability of potassium aryltrifluoroborates is a multifactorial property. The following diagram illustrates the key relationships influencing their stability and reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | UBC Chemistry [chem.ubc.ca]
- 9. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 10. shahandassociates.co.in [shahandassociates.co.in]
- 11. needle.tube [needle.tube]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fishersci.com [fishersci.com]
- 17. lobachemie.com [lobachemie.com]
- 18. fishersci.ch [fishersci.ch]
A Senior Application Scientist’s Guide to the Characterization of Potassium 4-bromophenyltrifluoroborate
Introduction: Beyond the Boronic Acid
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling, the stability and reactivity of organoboron reagents are paramount. While boronic acids have long been the workhorses of the Suzuki-Miyaura reaction, their propensity for dehydration to form cyclic boroxines and their sensitivity to certain reaction conditions can present challenges. Potassium organotrifluoroborate salts have emerged as highly effective alternatives, offering enhanced stability towards air and moisture, which simplifies handling, storage, and stoichiometric control.[1]
Potassium 4-bromophenyltrifluoroborate, K[4-BrC₆H₄BF₃], is a key exemplar of this class. It serves as a robust and versatile building block, providing the 4-bromophenyl moiety in complex molecule synthesis. Its utility is predicated on its defined structure and purity, the confirmation of which requires a multi-faceted analytical approach. This guide provides an in-depth, experience-driven perspective on the essential characterization data and workflows for this reagent, moving beyond simple data reporting to explain the scientific rationale behind the analytical choices.
Section 1: Core Physicochemical Properties & Safety Mandates
Before any analytical workflow is initiated, a thorough understanding of the compound's fundamental properties and handling requirements is non-negotiable. This foundational knowledge ensures both experimental integrity and operator safety.
Identity and Physical Data
The compound is a white, crystalline solid, a physical characteristic that facilitates its purification and handling compared to often amorphous boronic acids.[2] Key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | potassium (4-bromophenyl)-trifluoroboranuide | PubChem[3] |
| CAS Number | 374564-35-9 | PubChem[3] |
| Molecular Formula | C₆H₄BBrF₃K | PubChem[3] |
| Molecular Weight | 262.91 g/mol | PubChem[3] |
| Canonical SMILES | --INVALID-LINK--(F)(F)F.[K+] | PubChem[3] |
| InChIKey | YTSKPQQWISZEQO-UHFFFAOYSA-N | PubChem[3] |
| Solubility | Soluble in polar solvents like methanol, acetone, DMSO; sparingly soluble in water.[2][4] | ResearchGate[4] |
Safety & Handling: A Self-Validating Protocol
Trustworthiness in the lab begins with safety. This compound is classified as an irritant. A self-validating safety protocol involves not just wearing personal protective equipment (PPE), but understanding why specific precautions are necessary.
-
Hazard Profile : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Engineering Controls : Always handle in a well-ventilated area or a chemical fume hood to mitigate the risk of inhaling airborne particulates.[5][6]
-
Personal Protective Equipment (PPE) :
-
Gloves : Impervious gloves are required to prevent skin contact.
-
Eye Protection : Safety glasses with side shields or goggles are mandatory to prevent eye exposure.[7]
-
Lab Coat : A standard lab coat protects against incidental skin contact.
-
-
Storage : Keep the container tightly closed in a dry, well-ventilated place. Its stability to moisture is a key advantage, but good laboratory practice dictates minimizing atmospheric exposure.[6]
Section 2: Synthesis and Preparation for Analysis
A reliable characterization workflow begins with a pure sample. Potassium aryltrifluoroborates are typically synthesized via a straightforward and high-yielding reaction from the corresponding boronic acid.
Synthesis Overview
The most common and efficient method involves the treatment of 4-bromophenylboronic acid with an aqueous solution of potassium hydrogen difluoride (KHF₂).[1] The trifluoroborate salt often precipitates from the reaction mixture, which allows for a simple isolation by filtration.[8] This procedure avoids the handling of more reactive and unstable organodihalogenoboranes.[8]
Caption: High-level overview of the synthesis of this compound.
Sample Preparation for Analysis
Due to its nature as a stable, crystalline solid, sample preparation is generally uncomplicated.
-
For NMR : Dissolve an appropriate amount (typically 5-10 mg) in a deuterated polar solvent (e.g., DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
For MS : Prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent for infusion, such as methanol or acetonitrile.
-
For IR : The sample must be finely ground and mixed with potassium bromide (KBr) powder to prepare a transparent pellet.
Section 3: Spectroscopic & Structural Characterization
This section details the core analytical techniques required to confirm the identity, purity, and structure of the title compound. The causality behind each technique is emphasized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise chemical environment of each atom in the molecule. A multinuclear approach is essential for full characterization.
Causality :
-
¹H and ¹³C NMR confirm the structure of the 4-bromophenyl aromatic ring. The symmetry of the para-substituted ring results in a characteristic AA'BB' system in the ¹H spectrum and only four signals in the ¹³C spectrum.
-
¹⁹F and ¹¹B NMR are critical for confirming the trifluoroborate [-BF₃]⁻ moiety. The presence of signals in these specific spectral regions is a definitive indicator of the salt's formation. Observing the ¹¹B-¹⁹F coupling provides unambiguous evidence of the B-F bonds.[4]
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H | ~7.3 - 7.6 | Two doublets (AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C | ~120 - 150 | Four signals are expected due to molecular symmetry. The carbon attached to boron (C-B) will appear as a broad signal due to the quadrupolar relaxation of the ¹¹B nucleus.[4] |
| ¹⁹F | ~ -135 to -145 | A single, often broad, resonance. The broadening is due to scalar coupling to the quadrupolar ¹¹B nucleus. |
| ¹¹B | ~ 2.0 to 4.0 | A quartet (1:1:1:1) is theoretically expected due to coupling with three equivalent ¹⁹F nuclei (J(¹¹B-¹⁹F)). However, quadrupolar relaxation often causes this to appear as a broad singlet or a poorly resolved multiplet.[2] |
Protocol: High-Resolution ¹¹B NMR Acquisition
Standard ¹¹B NMR acquisition often yields broad signals that obscure coupling information. The following protocol, which utilizes a modified pulse sequence, can improve resolution.[4][9]
-
Sample Prep : Prepare a concentrated solution (20-30 mg) in 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆).
-
Instrument Setup : Use a high-field NMR spectrometer equipped with a broadband probe.
-
Pulse Sequence : Select a pulse program with an extended acquisition time and potentially a delay tailored to reduce the effects of quadrupolar relaxation. Consult your instrument's software manual for sequences like zgpg30 with a longer acquisition time (aq) and relaxation delay (d1).
-
Acquisition Parameters :
-
Set a spectral width appropriate for the ¹¹B chemical shift range (~100 ppm).
-
Increase the number of scans (ns) to improve the signal-to-noise ratio.
-
Apply a gentle line-broadening factor (e.g., 1-2 Hz) during processing to improve the appearance of the multiplet without sacrificing too much resolution.
-
-
Data Analysis : Analyze the resulting spectrum for the characteristic quartet pattern confirming the J(¹¹B-¹⁹F) coupling.
Caption: Multinuclear NMR workflow for structural confirmation.
Mass Spectrometry (MS)
MS provides the exact mass of the molecule, which is a definitive piece of evidence for its elemental composition.
Causality : Electrospray Ionization (ESI) in negative ion mode is the technique of choice. The compound is a salt, K⁺[RBF₃]⁻, and will readily dissociate in solution. ESI in negative mode directly detects the anionic component, [4-BrC₆H₄BF₃]⁻, providing a clear and interpretable spectrum. High-Resolution Mass Spectrometry (HRMS) is necessary to distinguish the target ion from other species with the same nominal mass.[10]
| Ion | Calculated m/z (Monoisotopic) | Rationale |
| [M-K]⁻ | 221.9469 | The primary anion, [C₆H₄⁷⁹BrBF₃]⁻. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will be a key diagnostic feature. |
| [2M-K]⁻ | 483.8116 | A potential adduct, [(C₆H₄BrBF₃)₂K]⁻, sometimes observed in ESI-MS of these salts.[11] |
Protocol: HRMS Analysis with Internal Standards
Characterizing low molecular weight compounds with HRMS can be challenging due to a lack of commercially available reference standards in the sub-300 amu range.[10] Using internal standards that bracket the target mass is a robust solution.[10][12]
-
Sample Prep : Prepare a ~10 µg/mL solution of this compound in methanol.
-
Standard Selection : Choose two commercially available sodium alkyl sulfate salts whose masses bracket the target anion mass of ~222 Da. For example, sodium n-butyl sulfate and sodium n-hexyl sulfate.[10]
-
Co-infusion : Create a combined solution containing the sample and the two internal standards.
-
Instrument Setup : Operate a double-focusing magnetic sector or Orbitrap mass spectrometer in negative ESI mode.
-
Acquisition : Infuse the solution and acquire the spectrum, ensuring sufficient resolution to clearly resolve the isotopic patterns.
-
Data Analysis : Use the known exact masses of the internal standards to calibrate the mass axis and determine the accurate mass of the [4-BrC₆H₄BF₃]⁻ ion with an error below 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups and for fingerprinting the compound.
Causality : For solid samples, the KBr pellet method is ideal. KBr is transparent to IR radiation in the typical analytical range (4000–400 cm⁻¹), ensuring that all observed absorption bands originate from the sample itself.[13]
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100 - 3000 | Aromatic C-H stretch | Confirms the presence of the phenyl ring. |
| ~1600, ~1475 | Aromatic C=C stretch | Characteristic "fingerprint" absorptions for the benzene ring. |
| 1150 - 1050 | B-F stretch | Strong, broad absorptions characteristic of the trifluoroborate group. |
| ~1010 | In-plane C-H bend | Further confirmation of the aromatic system. |
| ~820 | Out-of-plane C-H bend | Characteristic of 1,4-disubstitution on a benzene ring. |
| 700 - 500 | C-Br stretch | Confirms the presence of the bromo-substituent. |
Protocol: KBr Pellet Preparation
-
Grinding : Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. The mixture should become a fine, homogenous powder.[14]
-
Die Loading : Transfer the powder to a pellet-forming die.
-
Pressing : Place the die under a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes. Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[14]
-
Analysis : Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.
X-ray Crystallography
While the combination of NMR and HRMS provides definitive evidence for the molecular structure, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular packing.
Although a published crystal structure for this compound was not found during the literature survey, analysis of closely related structures, such as potassium trifluorido(4-fluorophenyl)borate, provides critical insights into the expected geometry.[15][16]
Expected Structural Features :
-
Boron Geometry : The boron atom will adopt a distorted tetrahedral geometry.[15][17]
-
Bond Angles : The F-B-F angles are expected to be smaller than the ideal tetrahedral angle of 109.5°, while the C-B-F angles will be larger.[17]
-
Potassium Coordination : The K⁺ cation will be coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, creating a complex, layered polymeric structure in the solid state.[15]
Caption: Logical workflow from a pure sample to full structural elucidation.
Conclusion
The comprehensive characterization of this compound is a clear demonstration of the principle of orthogonal analysis, where multiple, independent techniques are leveraged to build an irrefutable body of evidence. From the foundational safety and handling protocols to the detailed spectroscopic and structural analyses, each step is part of a self-validating system. By understanding the causality behind each experimental choice—why negative mode ESI is used, why a modified NMR pulse sequence is beneficial, and what to expect from the solid-state structure—researchers can move beyond rote data collection to a state of true analytical control, ensuring the quality and reliability of this critical synthetic reagent.
References
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. This compound | C6H4BBrF3K | CID 23674779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]
- 12. Accurate mass determination of organotrifluoroborates | Scilit [scilit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide: Potassium 4-bromophenyltrifluoroborate (CAS: 374564-35-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-bromophenyltrifluoroborate, with the CAS number 374564-35-9, is a crystalline, air- and water-stable organoboron compound.[1] It serves as a key reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds. Its stability and ease of handling make it a superior alternative to more sensitive organometallic reagents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development through the Suzuki-Miyaura cross-coupling reaction.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 374564-35-9 | [2] |
| Molecular Formula | C6H4BBrF3K | [3] |
| Molecular Weight | 262.91 g/mol | [3] |
| IUPAC Name | potassium (4-bromophenyl)trifluoroborate(1-) | [2] |
| Physical Form | Crystal - Powder | [2] |
| Color | White - Almost white | [2] |
| Purity | Typically >97% | [2][4] |
| Storage Temperature | Refrigerator | [2] |
Synthesis
Potassium aryltrifluoroborates, including the 4-bromo derivative, are typically synthesized from the corresponding boronic acid. The most common method involves the reaction of the boronic acid with potassium hydrogen difluoride (KHF₂) in an aqueous or methanolic solution. This straightforward procedure often results in the precipitation of the stable trifluoroborate salt, which can be isolated by simple filtration.[1]
A general workflow for the synthesis of potassium aryltrifluoroborates is depicted below.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the construction of biaryl and heteroaryl-aryl linkages, which are common structural motifs in pharmaceuticals and other biologically active molecules.[5] The stability and ease of handling of potassium organotrifluoroborates make them particularly attractive for use in complex molecule synthesis.[1]
The general catalytic cycle of a Suzuki-Miyaura cross-coupling reaction is illustrated below.
Quantitative Data from Representative Reactions
The following table summarizes reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving potassium aryltrifluoroborates. While specific data for this compound is limited in the immediate literature, the data for analogous compounds provides a strong indication of expected reactivity and conditions.
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | Reflux | - | 79 | [6] |
| 4-Bromoanisole | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O (9:1) | Reflux | - | 72 | [6] |
| Aryl Bromides | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/H₂O | 80 | 0.5-2 | 85-98 | [7] |
| Alkenyl Bromides | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | 65 | 12 | 75-95 | [8] |
| Heteroaryl Halides | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | - | up to 95 | [4] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using potassium aryltrifluoroborates. These should be adapted based on the specific substrates and desired outcomes.
General Procedure for Coupling with Aryl/Heteroaryl Halides
This protocol is adapted from procedures for similar potassium organotrifluoroborates.[4]
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
To a reaction vessel, add this compound (1.05 eq), the aryl or heteroaryl halide (1.0 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.01 eq), and RuPhos (0.02 eq).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).
-
Degassed ethanol is added via syringe.
-
The reaction mixture is heated to 85 °C with stirring.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Coupling with Alkenyl Bromides
This protocol is based on established methods for the coupling of potassium aryltrifluoroborates with alkenyl bromides.[7]
Materials:
-
This compound
-
Alkenyl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
In a reaction flask, combine this compound (1.1 eq), the alkenyl bromide (1.0 eq), cesium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
The flask is evacuated and backfilled with an inert atmosphere.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
The reaction mixture is heated to 80 °C and stirred vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the styrenyl product.
Safety Information
This compound is classified as a warning-level hazard.[2] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery. Its stability, ease of use, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for medicinal chemists and process development scientists. The provided protocols and data serve as a guide for the effective utilization of this compound in the synthesis of novel chemical entities.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potassium (3-bromo-4-methoxyphenyl)trifluoroborate | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Molecular Structure and Applications of Potassium 4-Bromophenyltrifluoroborate
Introduction
Within the landscape of modern synthetic chemistry, organotrifluoroborates have emerged as a superior class of reagents, offering significant advantages over their boronic acid counterparts. Their enhanced stability to air and moisture, coupled with their ease of handling and purification, has made them indispensable tools in a variety of organic transformations.[1][2] Among these, Potassium 4-bromophenyltrifluoroborate stands out as a particularly versatile building block. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which form the bedrock of many synthetic routes in pharmaceutical and materials science research.[3]
This technical guide offers a comprehensive exploration of the molecular structure, physicochemical properties, synthesis, and key applications of this compound. It is designed to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the potential of this powerful reagent. The insights provided herein are grounded in established scientific literature and are intended to facilitate the design of robust and efficient synthetic strategies.
Molecular Structure and Properties
Chemical Identity
The fundamental characteristics of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | potassium (4-bromophenyl)trifluoroboranuide[4] |
| CAS Number | 374564-35-9[4] |
| Molecular Formula | C₆H₄BBrF₃K[4] |
| Molecular Weight | 262.91 g/mol [4] |
| SMILES | --INVALID-LINK--(F)(F)F.[K+][4] |
| InChI | InChI=1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1[4] |
Structural Elucidation
This compound is an ionic salt composed of a potassium cation (K⁺) and a 4-bromophenyltrifluoroborate anion ([C₆H₄BrBF₃]⁻). The core of its reactivity and stability lies in the structure of this anion.
The boron atom is central to the anion and adopts a distorted tetrahedral geometry.[5] It is covalently bonded to the carbon atom at the 4-position of the bromophenyl ring and to three fluorine atoms. This tetracoordinate nature of the boron atom, fortified by the strong boron-fluorine bonds, imparts remarkable stability to the molecule, rendering it a protected form of 4-bromophenylboronic acid.[3]
Spectroscopic Data
The structure of this compound can be unequivocally confirmed through a combination of NMR and IR spectroscopy. A comprehensive set of NMR data for various organotrifluoroborates has been published, providing a reliable reference for characterization.[6][7]
| Technique | Solvent | Observed Shifts / Peaks |
| ¹H NMR | DMSO-d₆ | δ ~7.4 (d, 2H), ~7.2 (d, 2H) |
| ¹³C NMR | DMSO-d₆ | δ ~160 (br), ~135, ~130, ~115 |
| ¹¹B NMR | DMSO-d₆ | δ ~3.5 (q, J ≈ 48 Hz) |
| ¹⁹F NMR | DMSO-d₆ | δ ~-138 (q, J ≈ 48 Hz) |
| IR (KBr) | ν ~3050, ~1580, ~1480, ~1080, ~1000, ~950, ~820 cm⁻¹ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the specific experimental conditions. The broadness of the carbon signal attached to boron is a characteristic feature due to the quadrupolar nature of the boron nucleus.[6][7]
Physicochemical Properties and Stability
This compound is typically a white to off-white crystalline solid. A significant advantage of organotrifluoroborates is their exceptional stability to both air and moisture, which allows for long-term storage without special precautions.[1] This is in stark contrast to many boronic acids, which can be prone to dehydration to form boroxines and other decomposition pathways.
In terms of solubility, potassium organotrifluoroborates are generally soluble in polar solvents such as methanol, acetone, and acetonitrile, and have limited solubility in water and nonpolar organic solvents.[7]
Synthesis of this compound
General Synthetic Strategy
The most common and straightforward method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[3] This reaction proceeds readily in a mixture of methanol and water, leading to the precipitation of the desired trifluoroborate salt, which can then be isolated by filtration.
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of this compound, adapted from established procedures for analogous compounds.
Materials:
-
4-Bromophenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a suitable flask, dissolve 4-bromophenylboronic acid (1.0 eq) in methanol (approximately 4-5 mL per gram of boronic acid).
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (4.0 eq). Caution: Potassium hydrogen fluoride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid at room temperature.
-
A white precipitate should form upon addition. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake sequentially with cold methanol and diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting white crystalline solid under vacuum to a constant weight.
The purity of the product can be assessed by NMR spectroscopy, as detailed in section 2.3.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory tract.[4] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. In case of contact, flush the affected area with copious amounts of water.
The primary hazard in the synthesis of this compound is the use of potassium hydrogen fluoride, which is corrosive and can cause severe burns upon contact. It is imperative to handle KHF₂ with extreme care and to have an appropriate neutralizing agent, such as calcium gluconate gel, readily available in case of skin exposure.
Key Applications in Organic Synthesis
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted styrene moieties that are prevalent in pharmaceuticals and advanced materials.[3][6] this compound serves as an excellent coupling partner in these reactions, offering several advantages over the corresponding boronic acid. These include enhanced stability, which allows for more consistent reaction outcomes, and the ability to participate in reactions under conditions that might be detrimental to boronic acids.[1]
The catalytic cycle of the Suzuki-Miyaura reaction with an organotrifluoroborate is believed to involve the in situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the established catalytic cycle.[1]
The use of this compound allows for the efficient synthesis of a wide array of 4-bromobiaryl compounds, which can be further functionalized at the bromine position, adding to the synthetic versatility of this reagent.
Conclusion
This compound is a highly stable, versatile, and efficient reagent for organic synthesis. Its robust molecular structure, characterized by a tetracoordinate boron center, provides significant advantages in terms of handling and reactivity compared to its boronic acid analog. The straightforward synthesis and well-defined spectroscopic properties make it an accessible and reliable building block for a wide range of applications, most notably the Suzuki-Miyaura cross-coupling reaction. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and applications of this compound is essential for the design and execution of innovative and effective synthetic strategies.
References
- 1. [PDF] The crystal structure of KBrF4 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H4BBrF3K | CID 23674779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of aryltrifluoroborates from aryl bromides
An In-Depth Technical Guide to the Preparation of Aryltrifluoroborates from Aryl Bromides
Abstract
Potassium aryltrifluoroborates (ArBF₃K) have emerged as exceptionally valuable reagents in modern organic synthesis, particularly as coupling partners in the Suzuki-Miyaura reaction. Their superior stability to air and moisture, crystalline nature, and predictable reactivity offer significant advantages over their boronic acid and ester counterparts.[1][2][3] This guide provides a comprehensive overview for the synthesis of potassium aryltrifluoroborates starting from readily available aryl bromides. We will delve into the mechanistic underpinnings of the key transformations, present detailed, field-proven protocols, and discuss the critical parameters that govern the success of these reactions. The primary focus will be on the widely adopted two-step, one-pot sequence involving a palladium-catalyzed Miyaura borylation followed by a direct conversion to the trifluoroborate salt.
Introduction: The Ascendancy of Aryltrifluoroborates
For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling. However, their use is not without challenges. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, leading to uncertain stoichiometry and potential issues with reactivity and purification.[4] Boronate esters, while more stable, can be less reactive and suffer from lower atom economy.
Potassium organotrifluoroborates, first popularized for synthesis by Vedejs, circumvent these issues.[5][6][7] The tetracoordinate boron center, fortified by strong boron-fluorine bonds, renders these compounds remarkably stable crystalline solids that are easily handled and stored indefinitely without special precautions.[1][8][9] This stability masks the inherent reactivity of the C-B bond, which is readily "unmasked" under the conditions required for cross-coupling, making them ideal boronic acid surrogates.[1][3] This unique combination of stability and latent reactivity makes them indispensable tools for researchers in medicinal chemistry and materials science.
The synthesis from aryl bromides is particularly relevant due to the vast commercial availability and diverse substitution patterns of these starting materials. The most robust and common pathway involves two key transformations, often performed sequentially in a single reaction vessel:
-
Palladium-Catalyzed Borylation : The conversion of the aryl bromide to an intermediate arylboronic acid or ester.
-
Fluorination : The reaction of the boron intermediate with a fluoride source to yield the final potassium aryltrifluoroborate.
The Core Synthesis Strategy: A Mechanistic Perspective
The conversion of an aryl bromide to a potassium aryltrifluoroborate is fundamentally a two-stage process. Understanding the mechanism of each stage is critical for troubleshooting and optimization.
Stage 1: The Miyaura Borylation Reaction
The first step is the palladium-catalyzed cross-coupling of an aryl bromide with a boron-containing reagent. This reaction, a cornerstone of modern synthesis, follows a well-established catalytic cycle.[10][11][12]
The Catalytic Cycle:
-
Oxidative Addition : A low-valent Pd(0) species, typically generated in situ, reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate (Ar-Pd-Br). This is often the rate-determining step of the cycle.
-
Transmetalation : The boryl group from the boron reagent is transferred to the palladium center, displacing the bromide and forming an Ar-Pd-Boryl species. The choice of base is crucial here; it facilitates the formation of a more nucleophilic "ate" complex of the boron reagent, which accelerates the transmetalation.[12]
-
Reductive Elimination : The aryl and boryl groups on the palladium center couple and are eliminated from the metal, forming the desired arylboronate ester (Ar-Bpin) and regenerating the active Pd(0) catalyst.[10]
Caption: The catalytic cycle of the Miyaura Borylation.
Choice of Boron Reagent: The selection of the boron source is a key experimental parameter. Two reagents are predominantly used:
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Bis(pinacolato)diboron | B₂pin₂ | Highly stable, crystalline solid; compatible with a wide range of functional groups. | Lower atom economy; pinacol byproduct can complicate purification. |
| Tetrahydroxydiboron | B₂(OH)₄ | More atom-economical; boronic acid product can be used directly.[13][14] | Less stable than B₂pin₂; can be more sensitive to reaction conditions. |
For most applications, particularly in discovery chemistry, the robustness and reliability of B₂pin₂ make it the reagent of choice.
Stage 2: Conversion to Potassium Aryltrifluoroborate
Once the arylboronic acid or ester is formed, it is converted to the highly stable trifluoroborate salt. This is most effectively achieved by treatment with potassium hydrogen difluoride (KHF₂).[5][8]
The reaction, first detailed by Vedejs, leverages KHF₂ as a potent fluoride source.[6] It readily displaces the hydroxyl or pinacol groups on the trivalent boron atom. The equilibrium is driven towards the formation of the stable, tetracoordinate trifluoroborate salt, which often precipitates from the reaction mixture, simplifying its isolation.[5] Using KHF₂ is critical, as simple potassium fluoride (KF) is generally ineffective at displacing the hydroxyl ligands from boronic acids.[5]
A Validated One-Pot Experimental Protocol
Combining the borylation and fluorination steps into a single, one-pot procedure is highly efficient, avoiding the isolation and purification of the often-unstable boronic acid intermediate. The following protocol is a robust, general method adapted from procedures developed by Molander and others.[13][14]
Caption: One-pot workflow for ArBF₃K synthesis.
Protocol: Synthesis of Potassium 4-methoxyphenyltrifluoroborate
-
Materials & Equipment:
-
Reactants: 4-Bromoanisole, Bis(pinacolato)diboron (B₂pin₂), Potassium Acetate (KOAc), Potassium Hydrogen Difluoride (KHF₂).
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂), XPhos ligand.
-
Solvents: 1,4-Dioxane (anhydrous), Deionized Water, Acetone.
-
Equipment: Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer/hotplate, nitrogen/argon line, filtration apparatus.
-
-
Step-by-Step Procedure:
-
Setup: To a 100 mL Schlenk flask, add 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv), bis(pinacolato)diboron (3.05 g, 12.0 mmol, 1.2 equiv), potassium acetate (2.94 g, 30.0 mmol, 3.0 equiv), Pd(OAc)₂ (45 mg, 0.2 mmol, 2 mol%), and XPhos (191 mg, 0.4 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Borylation: Add anhydrous 1,4-dioxane (40 mL) via syringe. Stir the mixture and heat to 90 °C for 12-16 hours. Monitor the reaction for the disappearance of 4-bromoanisole by TLC or GC-MS.
-
Cooling: Once the borylation is complete, cool the reaction mixture to room temperature.
-
Fluorination: Prepare a solution of KHF₂ (3.12 g, 40.0 mmol, 4.0 equiv) in deionized water (10 mL). Add this aqueous solution to the reaction mixture.
-
Precipitation: Stir the resulting biphasic mixture vigorously at room temperature for 1-2 hours. A white precipitate of the potassium aryltrifluoroborate salt will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 20 mL) and acetone (2 x 20 mL) to remove impurities.
-
Drying: Dry the white solid under high vacuum to a constant weight to afford the pure potassium 4-methoxyphenyltrifluoroborate.
-
Substrate Scope and Reaction Parameters
The palladium-catalyzed borylation/fluorination sequence is remarkably versatile and tolerant of a wide range of functional groups.
| Aryl Bromide Substrate | Typical Catalyst System | Typical Yield (%) | Comments |
| Electron-Rich (e.g., 4-bromoanisole) | Pd(OAc)₂ / XPhos | 85-95% | Reactions are generally clean and high-yielding. |
| Electron-Poor (e.g., 4-bromobenzonitrile) | Pd(OAc)₂ / XPhos | 80-90% | Tolerates electron-withdrawing groups like -CN, -NO₂, -CO₂R. |
| Sterically Hindered (e.g., 2-bromotoluene) | Pd(OAc)₂ / RuPhos[1][15] | 75-85% | May require more sterically demanding ligands like RuPhos and slightly longer reaction times. |
| Heteroaryl Bromides (e.g., 3-bromopyridine) | Pd(OAc)₂ / S-Phos[4] | 70-90% | Highly effective, providing access to valuable heteroaryl building blocks.[4] |
Yields are representative and can vary based on specific conditions and scale.
Conclusion and Future Outlook
The synthesis of potassium aryltrifluoroborates from aryl bromides via a one-pot borylation/fluorination sequence is a powerful and reliable method for generating stable, versatile building blocks for organic synthesis. The operational simplicity of the protocol, combined with the broad functional group tolerance and high yields, has cemented its place in the standard toolkit of synthetic chemists. These reagents are particularly impactful in drug discovery programs, where the rapid generation of diverse analog libraries is paramount.[1][15] As catalyst development continues to advance, we can expect even milder conditions and an expanded scope, further enhancing the utility of this indispensable transformation.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
An In-depth Technical Guide to the Solubility of Potassium 4-bromophenyltrifluoroborate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-bromophenyltrifluoroborate is a vital organoboron compound, widely utilized as a stable and efficient precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its application is fundamental to the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. An accurate understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring process scalability.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While extensive quantitative solubility data is not widely available in peer-reviewed literature, this document consolidates qualitative information, presents a detailed protocol for the experimental determination of solubility, and outlines suitable analytical methodologies for quantification.
General Solubility Characteristics
Potassium organotrifluoroborate salts are crystalline, free-flowing solids known for their enhanced stability to air and moisture compared to their boronic acid counterparts.[1] This stability simplifies handling and storage.[1] Generally, their solubility is dictated by the polarity of the solvent.
-
High Solubility: They are typically soluble in polar solvents such as water, methanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[2]
-
Low Solubility / Insolubility: They exhibit poor solubility in many non-polar organic solvents, including dichloromethane and ether.[3] This property is often exploited during their synthesis and purification, as inorganic byproducts like potassium fluoride (KF) or potassium bifluoride (KHF₂) are insoluble in solvents like acetone or acetonitrile, allowing for their easy removal by filtration.[3]
Quantitative Solubility Data
A comprehensive search of scientific literature reveals a lack of specific, publicly available quantitative solubility data for this compound. To address this gap and empower researchers, the following table is provided as a structured template to record experimentally determined values. This standardized format facilitates data comparison across different laboratories and conditions.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| e.g., Acetonitrile | 25 | ||
| e.g., Acetone | 25 | ||
| e.g., Methanol | 25 | ||
| e.g., Tetrahydrofuran (THF) | 25 | ||
| e.g., Dimethylformamide (DMF) | 25 | ||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Dichloromethane (DCM) | 25 |
Note: The molecular weight of this compound (C₆H₄BBrF₃K) is 262.91 g/mol .
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] The following protocol provides a detailed methodology for its application to this compound.
4.1 Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control or a thermostatted water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., ICP-AES, NMR spectrometer)
4.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. An amount sufficient to ensure that undissolved solid remains at equilibrium is critical.
-
Solvent Addition: Add a precisely known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the minimum time required to achieve equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours (e.g., >2 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particles. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (see Section 5.0).
4.3 Data Calculation The solubility (S) is calculated using the following formula:
S (g/L) = C_analyzed × Dilution_Factor
Where:
-
C_analyzed is the concentration of the diluted sample determined by the analytical instrument (in g/L).
-
Dilution_Factor is the ratio of the final volume of the diluted sample to the initial volume of the saturated solution taken.
Analytical Methodologies for Quantification
The accurate determination of the dissolved solute concentration is critical. The following methods are suitable for quantifying boron-containing compounds.
5.1 Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) ICP-AES is a highly sensitive and robust technique for elemental analysis and is the method of choice for determining total boron concentration.[5] The sample is introduced into an argon plasma, which atomizes and excites the boron atoms. The characteristic wavelengths of light emitted as the atoms return to their ground state are measured, and the intensity is proportional to the concentration.[6] For accurate results, matrix-matched calibration standards are essential.
5.2 ¹¹B NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy targeting the ¹¹B nucleus can be a powerful tool for both qualitative and quantitative analysis of organoboron compounds.[7][8] For quantitative measurements, a known concentration of an internal standard is added to the saturated solution. The concentration of the analyte is determined by comparing the integral of the ¹¹B signal of this compound to the integral of the standard's signal.[9]
5.3 UV-Vis Spectrophotometry If the compound possesses a suitable chromophore, UV-Vis spectrophotometry offers a simpler and more accessible method for quantification. A calibration curve (Absorbance vs. Concentration) must first be generated using solutions of known concentrations. The absorbance of the appropriately diluted saturated solution is then measured, and its concentration is determined from the calibration curve.
Visualized Workflows and Pathways
6.1 Experimental Workflow for Solubility Determination The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
6.2 Role in Suzuki-Miyaura Cross-Coupling this compound is a key nucleophilic partner in the Suzuki-Miyaura reaction. The trifluoroborate group serves as a stable surrogate for a boronic acid, participating in the catalytic cycle to form a new carbon-carbon bond.
Conclusion
While a comprehensive quantitative dataset for the solubility of this compound in organic solvents is not currently available, this guide provides the necessary framework for researchers to generate this critical data. The qualitative understanding of its preference for polar solvents, combined with the detailed isothermal shake-flask protocol and robust analytical methodologies described herein, equips scientists with the tools to perform accurate and reproducible solubility measurements. The provided visualizations of the experimental workflow and the compound's role in the Suzuki-Miyaura reaction further aid in the practical application of this knowledge in a laboratory setting. This foundational data is essential for advancing the use of this versatile reagent in drug discovery and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 374564-35-9 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Potassium Organotrifluoroborate Formation
For Researchers, Scientists, and Drug Development Professionals
Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, offering significant advantages over their predecessors, such as boronic acids and esters. Their remarkable stability to air and moisture, coupled with their high reactivity in a plethora of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions, has cemented their role in the construction of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of potassium organotrifluoroborates, detailed experimental protocols, and a summary of quantitative data to aid researchers in their synthetic endeavors.
Core Mechanism of Formation from Boronic Acids
The most prevalent and straightforward method for the synthesis of potassium organotrifluoroborates involves the reaction of a corresponding organoboronic acid with potassium hydrogen fluoride (KHF₂).[1] This transformation is typically rapid and high-yielding, affording the desired trifluoroborate salt as a crystalline, free-flowing solid.[1]
The key to this reaction is the use of KHF₂ as the fluorinating agent. Interestingly, simple potassium fluoride (KF) is generally ineffective at displacing the hydroxyl ligands of trivalent boronic acids.[3] The enhanced efficacy of KHF₂ is attributed to its ability to deliver hydrofluoric acid (HF) in a controlled manner upon dissolution, which protonates the hydroxyl groups of the boronic acid, converting them into better leaving groups (water). The fluoride ions, also generated from KHF₂, can then readily attack the boron center.
The proposed mechanism for the formation of a potassium organotrifluoroborate from an organoboronic acid and KHF₂ is as follows:
-
Protonation of the Hydroxyl Groups: The boronic acid is protonated by HF, which is in equilibrium with the bifluoride ion ([HF₂]⁻) from KHF₂. This protonation occurs stepwise on the two hydroxyl groups, converting them into water molecules, which are excellent leaving groups.
-
Nucleophilic Attack by Fluoride: Fluoride ions, present in the reaction mixture, act as nucleophiles and attack the electrophilic boron center.
-
Stepwise Displacement: The protonated hydroxyl groups are displaced by fluoride ions in a stepwise manner. The first displacement leads to the formation of a dihydroxyfluoroborane intermediate, which then undergoes a second protonation and subsequent displacement to yield the organodifluoroborane.
-
Final Fluoride Addition: A final fluoride ion coordinates to the Lewis acidic organodifluoroborane, forming the tetracoordinate potassium organotrifluoroborate salt.
Caption: Proposed mechanism for the formation of potassium organotrifluoroborates from boronic acids.
General Synthetic Methodologies
While the reaction of boronic acids with KHF₂ is the most common route, several other methodologies have been developed to access potassium organotrifluoroborates, starting from a variety of precursors.
A versatile method for the synthesis of potassium organotrifluoroborates involves the initial formation of an organometallic reagent (organolithium or Grignard reagent) from an organohalide. This is followed by reaction with a trialkyl borate and subsequent treatment with KHF₂. This approach is particularly useful for aryl and vinyl trifluoroborates.[3]
Caption: General workflow for the synthesis of potassium organotrifluoroborates from organohalides.
Alkenes and alkynes can be converted to their corresponding potassium organotrifluoroborates through hydroboration, followed by treatment with KHF₂. This method provides access to a wide range of alkyl- and alkenyltrifluoroborates.[4][5]
Caption: General workflow for the synthesis of potassium organotrifluoroborates from alkenes and alkynes.
Experimental Protocols
The following are representative experimental procedures for the synthesis of potassium organotrifluoroborates.
This procedure is adapted from a common method for the preparation of potassium organotrifluoroborates.[1]
-
Reagents and Equipment:
-
Phenylboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Methanol
-
Water
-
Round-bottomed flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol in a round-bottomed flask.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid at room temperature.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.[1]
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the product under vacuum to obtain pure potassium phenyltrifluoroborate.
-
This protocol is based on the in-situ generation of a lithiated species followed by boronation and fluorination.[6]
-
Reagents and Equipment:
-
Dibromomethane (1.0 eq)
-
Triisopropyl borate (0.9 eq)
-
n-Butyllithium (n-BuLi) (0.85 eq)
-
Potassium hydrogen fluoride (KHF₂) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and nitrogen atmosphere setup
-
Low-temperature bath (-78 °C)
-
-
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.
-
Add dibromomethane (1.0 eq) and triisopropyl borate (0.9 eq) to the cooled THF.
-
Slowly add n-BuLi (0.85 eq) to the reaction mixture at -78 °C and stir for 1 hour.
-
Quench the reaction by adding a solution of KHF₂ (2.5 eq) in water.
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to yield potassium bromomethyltrifluoroborate.[6]
-
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various potassium organotrifluoroborates as reported in the literature.
| Starting Material | Product | Synthetic Method | Yield (%) | Reference |
| Phenylboronic acid | Potassium phenyltrifluoroborate | From Boronic Acid | Quantitative | [3] |
| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | From Boronic Acid | 87 | [7] |
| Dibromomethane | Potassium bromomethyltrifluoroborate | From Organohalide | 88 | [6] |
| Diiodomethane | Potassium iodomethyltrifluoroborate | From Organohalide | 89 | [6] |
| Various Alkoxides | Potassium alkoxymethyltrifluoroborates | Nucleophilic Substitution | Excellent | [8] |
Conclusion
The formation of potassium organotrifluoroborates is a robust and versatile transformation in organic synthesis. The primary route, involving the reaction of boronic acids with KHF₂, proceeds through a well-understood mechanism involving protonation and subsequent fluoride displacement. Alternative methodologies starting from organohalides or through hydroboration expand the scope and accessibility of these valuable reagents. The operational simplicity, high yields, and the exceptional stability of the resulting products make potassium organotrifluoroborates indispensable tools for researchers in academia and industry, particularly in the field of drug discovery and development where the construction of novel carbon-carbon and carbon-heteroatom bonds is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Potassium Organotrifluoroborates: A Technical Guide to Their Advantages in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the pursuit of robust, efficient, and versatile reagents is paramount. Among the array of organoboron compounds available for carbon-carbon bond formation, potassium (organo)trifluoroborates have emerged as a superior class of reagents, offering significant advantages over their predecessors, namely boronic acids and boronate esters. This technical guide provides an in-depth exploration of the core benefits of potassium organotrifluoroborates, supported by comparative data, detailed experimental protocols, and visual representations of key chemical processes.
Enhanced Stability and Handling: A Paradigm Shift in Organoboron Chemistry
A primary and transformative advantage of potassium organotrifluoroborates lies in their exceptional stability. Unlike boronic acids, which are prone to dehydration to form cyclic boroxines and are often sensitive to air and moisture, organotrifluoroborates are typically crystalline, free-flowing solids.[1][2] This inherent stability simplifies storage and handling, obviating the need for stringent anhydrous or anaerobic conditions.[2] The tetracoordinate nature of the boron atom in the trifluoroborate salt renders it less susceptible to protodeboronation, a common decomposition pathway for boronic acids.[3]
Table 1: Stability Comparison of Organoboron Reagents
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
| Form | Crystalline solids | Often waxy solids or amorphous powders | Liquids or low-melting solids |
| Air Stability | High; can be stored indefinitely at room temperature[2] | Variable; prone to oxidation and decomposition[2] | Generally more stable than boronic acids, but can be sensitive to hydrolysis |
| Moisture Stability | High; generally stable to ambient moisture | Prone to dehydration to form boroxines, affecting stoichiometry[1] | Susceptible to hydrolysis |
| Purification | Often straightforward by recrystallization | Can be challenging due to boroxine formation | Generally purified by distillation or chromatography |
| Handling | Easy to handle and weigh accurately | Can be difficult to handle due to physical form and instability | Requires inert atmosphere techniques for sensitive compounds |
Superior Performance in Cross-Coupling Reactions
Potassium organotrifluoroborates have demonstrated exceptional efficacy as nucleophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] In many instances, they provide higher yields and exhibit broader functional group tolerance compared to their boronic acid or ester counterparts. The slow, in-situ release of the corresponding boronic acid under the reaction conditions is believed to contribute to their superior performance by minimizing side reactions such as homocoupling.
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Organoboron Reagent | Coupling Partner | Product | Yield (%) with Trifluoroborate | Yield (%) with Boronic Acid/Ester | Reference |
| Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 95 | Often low/inconsistent | [5] |
| Potassium thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 92 | Not reported under same conditions | [5] |
| Potassium thiophen-3-yltrifluoroborate | 4-Bromobenzonitrile | 4-(Thiophen-3-yl)benzonitrile | 89 | Not reported under same conditions | [5] |
| Potassium pyridine-3-yltrifluoroborate | 4-Bromoanisole | 3-(4-Methoxyphenyl)pyridine | 85 | Lower and more variable | [5] |
| Potassium isoquinolin-4-yltrifluoroborate | 4-Bromoanisole | 4-(4-Methoxyphenyl)isoquinoline | 62 (from one-pot synthesis) | 34 (from commercial boronic acid) | [6] |
Broad Functional Group Tolerance
The stability of the trifluoroborate moiety allows for the presence of a wide array of functional groups within the organotrifluoroborate reagent itself. This functional group tolerance extends to the reaction conditions under which they are employed, enabling their use in complex molecular syntheses without the need for extensive protecting group strategies. Functional groups such as esters, ketones, nitriles, and even nitro groups are often well-tolerated in Suzuki-Miyaura couplings involving organotrifluoroborates.
Experimental Protocols
General Procedure for the Synthesis of Potassium Aryltrifluoroborates from Boronic Acids
This protocol describes the conversion of a commercially available or synthesized arylboronic acid to its corresponding potassium aryltrifluoroborate salt.
Workflow for the Synthesis of Potassium Phenyltrifluoroborate
Caption: Workflow for the synthesis of potassium phenyltrifluoroborate.
Materials:
-
Phenylboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve phenylboronic acid in a minimal amount of methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of phenylboronic acid. A white precipitate of potassium phenyltrifluoroborate should form immediately.[1]
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration and wash it with cold water, followed by a cold organic solvent like diethyl ether.
-
Dry the resulting white solid under vacuum to yield the pure potassium phenyltrifluoroborate.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Potassium Alkyltrifluoroborate with an Aryl Chloride
This protocol provides a general method for the palladium-catalyzed cross-coupling of a potassium alkyltrifluoroborate with an aryl chloride.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl chloride (1.0 eq)
-
Potassium secondary alkyltrifluoroborate (1.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, potassium secondary alkyltrifluoroborate, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and deionized water to the tube.
-
In a separate vial, combine the palladium(II) acetate and RuPhos ligand. Add this catalyst mixture to the reaction tube under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationships and Advantages
The enhanced performance and utility of potassium organotrifluoroborates stem directly from their unique structure and stability, which in turn provides significant practical advantages in a research and development setting.
Advantages of Potassium Organotrifluoroborates
Caption: Logical flow from core properties to practical advantages.
Conclusion
Potassium organotrifluoroborates represent a significant advancement in the field of organoboron chemistry. Their superior stability, ease of handling, and excellent performance in cross-coupling reactions make them invaluable tools for organic chemists in academia and industry. The adoption of these reagents can lead to more efficient, reproducible, and cost-effective synthetic routes for the preparation of complex organic molecules, thereby accelerating research and development in areas such as pharmaceuticals, agrochemicals, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of Potassium 4-bromophenyltrifluoroborate
This guide provides a comprehensive overview of the safety considerations, hazards, and handling protocols for Potassium 4-bromophenyltrifluoroborate (CAS No. 374564-35-9). Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere compliance, offering a framework for proactive risk mitigation rooted in the compound's specific chemical properties. Our focus is on fostering a deep understanding of the material's behavior to ensure the highest standards of laboratory safety.
Chemical Identity and Application Context
This compound is a crystalline solid belonging to the highly versatile class of organotrifluoroborate salts. These salts have gained prominence as superior surrogates for boronic acids in various organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Their appeal lies in their enhanced stability compared to corresponding boronic acids; they are generally bench-stable, crystalline solids that are less prone to protodeboronation and show remarkable stability at room temperature, sometimes for years.[2] This stability, however, should not lead to complacency in handling. Understanding its hazard profile is paramount for anyone utilizing this reagent.
| Identifier | Value |
| IUPAC Name | potassium (4-bromophenyl)-trifluoroboranuide |
| CAS Number | 374564-35-9[3][4] |
| Molecular Formula | C₆H₄BBrF₃K[3] |
| Molecular Weight | 262.91 g/mol [3] |
| Appearance | White solid[5] |
Hazard Identification and GHS Classification
The primary hazards associated with this compound are related to its irritant properties upon direct contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
GHS Classification Summary [3][4]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Expert Interpretation: The classification indicates that the compound is not acutely toxic systemically but poses a significant local irritant hazard. The primary routes of occupational exposure are inhalation of the dust and direct contact with the skin and eyes. The causality is straightforward: the fine, crystalline nature of the solid allows it to be easily aerosolized, leading to respiratory tract irritation, while its chemical nature causes irritation upon contact with moist tissues like skin and eyes.
Proactive Risk Management and Safe Handling Protocol
A self-validating safety protocol is one where engineering controls, administrative controls, and personal protective equipment (PPE) work in concert to minimize exposure at every step.
Engineering Controls: The First Line of Defense
The principle of "as low as reasonably practicable" (ALARP) dictates that engineering controls should be the primary method for exposure mitigation.
-
Chemical Fume Hood: All weighing and manipulation of solid this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's airflow contains the fine dust, preventing inhalation and contamination of the general laboratory environment.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense, but it is critical. The choice of PPE must be based on the specific hazards of the compound.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation.
-
Hand Protection: Wear nitrile gloves. Before use, inspect gloves for any signs of degradation or puncture. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection: For most lab-scale operations within a fume hood, specific respiratory protection is not required. However, if engineering controls are not available or during a large-scale cleanup, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[4]
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood to minimize movement.
-
Weighing: Carefully open the reagent container inside the fume hood. Use a spatula to transfer the desired amount of the solid to a tared weigh boat. Avoid any actions that could generate dust, such as dropping the solid from a height.
-
Transfer: Gently add the weighed solid to the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: Tightly close the reagent container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) inside the hood. Wipe down the work surface of the fume hood.
-
Doffing PPE: Remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water.
Emergency Response and First-Aid Measures
Rapid and correct response to an exposure is critical to minimizing harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][7] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person feels unwell or if symptoms persist, seek medical attention.[4][7]
-
Ingestion: Wash out the mouth with water.[7] Do NOT induce vomiting. Seek immediate medical attention.
Storage, Stability, and Spill Management
Storage and Stability
-
Conditions: Store the container in a cool, dry, and well-ventilated area.[4][5] Keep the container tightly closed to prevent moisture absorption and contamination.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6] While organotrifluoroborates are generally stable, they can undergo reactions with highly reactive electrophiles or strong oxidizers.[2]
Spill Management Protocol
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Control: Ensure the area is well-ventilated (fume hood). Avoid breathing the dust.[7]
-
Contain & Clean: Wear appropriate PPE (goggles, gloves, lab coat, and if necessary, a respirator). Gently sweep up the spilled solid, avoiding dust generation.[6] Place the material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a wet cloth or paper towels to remove any remaining residue.
-
Dispose: The collected waste must be treated as hazardous. Dispose of the contents and container in accordance with local, state, and federal regulations.[4][7]
Waste Disposal
Chemical waste must be disposed of responsibly to prevent environmental contamination. All waste containing this compound, including empty containers and contaminated materials, should be collected in a designated, sealed hazardous waste container.[4] Arrange for disposal through a licensed disposal company, in consultation with local waste disposal authorities.[7]
Visual Workflow: Risk Mitigation for Handling this compound
The following diagram outlines the logical flow of operations to ensure safe handling, integrating risk assessment and control measures at each stage.
References
- 1. This compound | 374564-35-9 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C6H4BBrF3K | CID 23674779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. afgsci.com [afgsci.com]
Storage conditions for Potassium 4-bromophenyltrifluoroborate
An In-Depth Technical Guide to the Optimal Storage and Handling of Potassium 4-bromophenyltrifluoroborate
Authored by a Senior Application Scientist
Introduction: The Critical Role of this compound in Modern Synthesis
This compound has emerged as an indispensable reagent in contemporary organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its appeal lies in its crystalline, solid nature, rendering it significantly easier to handle compared to the often-unstable corresponding boronic acids. Furthermore, its enhanced stability towards air and moisture provides a distinct advantage in terms of storage and reaction setup. However, to preserve its reactivity and ensure experimental reproducibility, a thorough understanding and implementation of correct storage and handling protocols are paramount.
This guide provides a comprehensive overview of the essential storage conditions for this compound, grounded in both fundamental chemical principles and practical laboratory experience. We will delve into the causality behind these recommendations, offering a self-validating framework for its handling and long-term storage to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Section 1: The Chemistry of Stability and Degradation
The stability of this compound is intrinsically linked to its structure. The trifluoroborate anion ([ArBF₃]⁻) is generally more stable than the corresponding boronic acid (ArB(OH)₂), primarily due to the electron-withdrawing fluorine atoms which decrease the Lewis acidity of the boron center and its susceptibility to protodeboronation. However, it is not entirely inert.
The primary degradation pathway of concern is hydrolysis, which can occur in the presence of moisture, leading to the formation of the corresponding boronic acid and fluoride salts. While this may not always be detrimental to subsequent reactions, the uncontrolled generation of these species can lead to inconsistent reaction yields and impurity profiles.
Section 2: Core Storage Protocols
To maintain the integrity and reactivity of this compound, the following storage conditions are recommended.
Temperature
For routine, short-to-medium term storage, maintaining this compound at room temperature (20-25°C) is generally sufficient. However, for long-term storage, especially for high-purity grades intended for sensitive applications, refrigeration at 2-8°C is advisable. This lower temperature slows down any potential, albeit slow, degradation pathways.
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (< 6 months) | Room Temperature (20-25°C) | Sufficient for routine use, minimizes thermal cycling. |
| Long-term (> 6 months) | Refrigerated (2-8°C) | Maximizes shelf-life by slowing potential degradation. |
Atmosphere
While more stable than many boronic acids, it is best practice to store this compound under an inert atmosphere . This can be achieved by storing the compound in a desiccator backfilled with an inert gas such as nitrogen or argon, or by using a glovebox for storage and handling. This minimizes contact with atmospheric oxygen and moisture.
Moisture Control
This is arguably the most critical factor in the storage of this reagent. This compound is hygroscopic and must be protected from moisture. The primary container should be well-sealed. For particularly sensitive applications, storing the primary container within a secondary container containing a desiccant, such as silica gel or Drierite™, is recommended.
Light
While not acutely sensitive to light, prolonged exposure to UV radiation can potentially lead to degradation of various organic molecules. Therefore, it is prudent to store this compound in an opaque container or in a dark location, such as a cabinet.
Section 3: Safe Handling and Experimental Workflow
Adherence to a strict handling protocol is essential to prevent contamination and ensure user safety.
Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated area or a fume hood. Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene), must be worn.
Weighing and Dispensing Workflow
The following workflow is recommended to minimize exposure to air and moisture during weighing and dispensing.
Caption: Recommended workflow for weighing and dispensing this compound.
Incompatibilities
Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.
Section 4: Troubleshooting and Long-Term Stability Considerations
If you suspect degradation of your this compound stock, as evidenced by inconsistent reaction results or changes in physical appearance (e.g., clumping), it is advisable to re-analyze the material by techniques such as NMR or to procure a fresh batch. For critical applications, it is recommended to periodically qualify older batches of the reagent to ensure they still meet the required specifications.
Conclusion
The robust nature of this compound makes it a highly valuable tool in synthetic chemistry. By understanding the chemical principles behind its stability and adhering to the storage and handling protocols outlined in this guide, researchers can ensure its long-term integrity and the reproducibility of their experimental results. A proactive and meticulous approach to the storage of this reagent is a cornerstone of reliable and successful synthesis.
Navigating the Aqueous Frontier: A Technical Guide to the Hydrolytic Stability of Potassium Organotrifluoroborates
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates (RBF₃K) have emerged as indispensable reagents in modern synthetic chemistry, prized for their remarkable stability, ease of handling, and broad utility in cross-coupling reactions.[1][2][3] Unlike their boronic acid counterparts, which can be prone to dehydration and protodeboronation, RBF₃K salts are typically crystalline, free-flowing solids that are stable to air and moisture.[1][4][5] This inherent stability, however, is not absolute. The controlled release of the corresponding boronic acid via hydrolysis is often the key step that initiates their participation in catalytic cycles, such as the Suzuki-Miyaura coupling.[6][7][8] Understanding and controlling the kinetics of this hydrolysis is paramount for reaction optimization, reproducibility, and the strategic design of multi-step syntheses. This guide provides an in-depth exploration of the mechanisms governing RBF₃K hydrolysis, the critical factors that influence their stability, and robust protocols for evaluating their behavior in aqueous environments.
The Mechanistic Dichotomy of Hydrolysis
The conversion of a potassium organotrifluoroborate to its corresponding boronic acid is not a monolithic process. Extensive mechanistic studies have revealed that the hydrolysis can proceed through two distinct general pathways, the prevalence of which is highly dependent on the nature of the organic substituent (R).[6][7] The rate of boronic acid release can span orders of magnitude, from minutes to months, directly impacting its accumulation and the potential for side reactions like oxidative homocoupling.[6][9]
Pathway I: Acid-Catalyzed Hydrolysis
For many common organotrifluoroborates, particularly those with simple aryl, benzyl, and furyl groups, hydrolysis proceeds efficiently only with acid catalysis.[6][7][8] This presents an "acid-base paradox" in reactions like the Suzuki-Miyaura coupling, which are run under nominally basic conditions.[6][7][9] The paradox is resolved by the understanding that localized decreases in pH, potentially caused by phase-splitting of solvents like THF/H₂O induced by bases such as Cs₂CO₃, can create microenvironments where acid catalysis can occur.[6][7][8] This mechanism is crucial for the "slow release" of boronic acid, which is often beneficial for minimizing unwanted side reactions.[6][10]
Pathway II: Direct Hydrolysis
In contrast, RBF₃K reagents bearing substituents like isopropyl, β-styryl, and anisyl moieties undergo efficient "direct" hydrolysis without the requirement for acid catalysis.[6][7][8] This pathway leads to a fast release of the boronic acid. Conversely, substrates with alkynyl or electron-poor aryl groups (e.g., nitrophenyl) are exceptionally resistant to hydrolysis, hydrolyzing extremely slowly over weeks, often leading to protodeboronation rather than the desired boronic acid.[6][9]
The interplay between these pathways dictates the hydrolytic profile of a given RBF₃K salt. The ability to predict which pathway will dominate is a powerful tool for reaction design.
Figure 1. Competing mechanisms for the hydrolysis of potassium organotrifluoroborates.
Critical Factors Influencing Hydrolytic Stability
The rate of RBF₃K hydrolysis is not an intrinsic constant but is profoundly influenced by a range of experimental variables. A failure to control these factors can lead to significant irreproducibility.
-
The Organic Moiety (R): As discussed, the electronic and steric properties of the R group are the primary determinant of the hydrolysis rate and mechanism.[6][9]
-
pH and Buffers: The pH of the medium is a critical factor, especially for compounds that rely on acid catalysis.[6] The choice of buffer can also have an impact; for instance, faster hydrolysis has been observed in phosphate buffer compared to TRIS buffer.[11]
-
Fluoride Sequestration (Fluorophiles): The hydrolysis of RBF₃K to boronic acid is an equilibrium process. The removal of fluoride ions from the solution drives the equilibrium toward the boronic acid product.[10] Glassware is an effective, and often overlooked, fluorophile. Hydrolysis rates can be directly proportional to the surface area of the glass, meaning that the reaction vessel's shape, size, and material (e.g., borosilicate vs. PTFE) can dramatically alter the kinetic profile.[6][10] Silica gel is also an effective fluorophile for promoting hydrolysis.[12]
-
Solvent System: The composition of the solvent system, such as the ratio of an organic solvent like THF to water, can affect solubility and lead to phase-splitting, which in turn impacts the local pH.[6][7]
-
Temperature: As with most chemical reactions, temperature influences the rate of hydrolysis. Studies are often conducted at elevated temperatures (e.g., 55 °C) to accelerate the process for analytical purposes.[6][7]
-
Mixing and Stirring Rate: In heterogeneous systems, particularly where phase-splitting occurs, the stirring rate can have a profound impact on the hydrolysis profile by altering the interfacial area between phases.[6][9]
Quantitative Assessment of Hydrolytic Stability
A priori prediction of stability, based on factors like the Swain-Lupton resonance parameter of the R group, can provide a general classification of whether hydrolysis will be fast, slow, or very slow.[6][8] However, for precise reaction design and optimization, empirical measurement is essential.
Classification and Comparative Hydrolysis Rates
The following table summarizes the hydrolytic behavior of various potassium organotrifluoroborates under standardized basic conditions (aqueous THF, Cs₂CO₃, 55 °C), illustrating the vast differences conferred by the organic substituent.
| Class | R Group Representative Examples | Typical Hydrolytic Half-Life (t₀.₅) | Primary Mechanism |
| I (Fast) | Isopropyl, Cyclobutyl, β-Styryl, Vinyl | Minutes to < 1 hour | Direct Hydrolysis |
| II (Slow) | p-F-phenyl, Naphthyl, Benzyl, Furyl | 1–24 hours | Acid-Catalyzed |
| III (Very Slow) | Alkynyl, Electron-Poor Aryl (e.g., p-NO₂-phenyl) | > 24 hours to Weeks/Months | Exceptionally Slow Hydrolysis |
| Data synthesized from Lloyd-Jones et al.[6][9] |
Experimental Protocol: Monitoring Hydrolysis via ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the hydrolysis of RBF₃K salts in real-time. ¹⁹F NMR is particularly well-suited for this purpose due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, and the distinct chemical shifts of the fluorine atoms in the RBF₃⁻ anion versus the liberated fluoride ion.
Rationale for Method Selection
-
Direct Observation: Allows for direct quantification of the starting material (RBF₃K) and the fluoride product.
-
High Sensitivity: The ¹⁹F nucleus provides excellent signal-to-noise, enabling the use of standard reaction concentrations.
-
Kinetic Analysis: By acquiring spectra at regular time intervals, a kinetic profile can be constructed to determine the reaction rate and half-life.
Step-by-Step Methodology
-
Materials & Reagents:
-
Potassium organotrifluoroborate (RBF₃K) of interest.
-
Deuterated solvent (e.g., THF-d₈).
-
Deionized water (or D₂O to avoid signal interference if ¹H NMR is also being run).
-
Base (e.g., Cs₂CO₃), if mimicking Suzuki-Miyaura conditions.
-
Internal standard (e.g., trifluorotoluene, if absolute quantification is needed).
-
NMR tubes (PTFE liners are recommended to minimize interaction with glass).
-
-
Sample Preparation (Self-Validating System):
-
Control Sample: Prepare a sample of the RBF₃K salt in the anhydrous deuterated solvent to obtain a reference (t=0) spectrum. This confirms the initial purity and chemical shift of the starting material.
-
Reaction Sample: In a clean, dry vial, dissolve a precisely weighed amount of the RBF₃K salt (e.g., 8 mM final concentration) in the deuterated organic solvent.
-
Add the internal standard, if using.
-
Initiate the reaction by adding the specified volume of water and/or base solution. Start a timer immediately.
-
Vortex the mixture thoroughly and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated and stabilized at the desired reaction temperature (e.g., 55 °C).
-
Acquire a ¹⁹F NMR spectrum immediately (t=initial).
-
Continue to acquire spectra at regular, predetermined intervals (e.g., every 15 minutes for fast reactions, every few hours for slow reactions). The interval should be chosen to provide at least 10-15 data points before three half-lives have passed.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the signal corresponding to the RBF₃⁻ anion and the signal for the internal standard (if used).
-
Calculate the concentration of the RBF₃K salt at each time point relative to the initial concentration.
-
Plot the natural logarithm of the RBF₃K concentration versus time. For a pseudo-first-order reaction, this should yield a straight line.
-
The slope of this line is equal to -k, where k is the rate constant. The half-life (t₀.₅) can be calculated using the formula: t₀.₅ = ln(2)/k.
-
Figure 2. Workflow for assessing RBF₃K hydrolytic stability using ¹⁹F NMR.
Conclusion and Practical Implications
The hydrolytic stability of a potassium organotrifluoroborate is a critical, tunable parameter that dictates its performance in synthesis. For drug development professionals and process chemists, understanding this behavior is key to achieving robust and scalable reactions.
-
For "Fast Release" Systems (Class I): These reagents behave much like boronic acids and should be used promptly after hydrolysis is initiated. They are suitable for reactions where high concentrations of the active boron species are desired from the outset.
-
For "Slow Release" Systems (Class II): These are often ideal for Suzuki-Miyaura couplings. The slow, steady generation of the boronic acid can keep its standing concentration low, minimizing side reactions and often leading to cleaner reaction profiles and higher purity products.[6][10] However, chemists must be aware of the profound impact of reaction conditions (vessel material, stirring, etc.) on the release rate.[6][9]
-
For "Very Slow Release" Systems (Class III): These reagents are generally unsuitable for reactions that proceed via a boronic acid intermediate under standard conditions. However, their exceptional stability may allow them to participate in reactions via alternative mechanisms (e.g., direct transmetalation) or be carried through multiple synthetic steps where a less stable boron moiety would be compromised.[6][9]
By leveraging a mechanistic understanding and employing robust analytical methods, researchers can harness the full potential of these versatile reagents, transitioning them from simply "stable" building blocks to dynamically controlled precursors in complex molecular synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability of Potassium 4-bromophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of potassium 4-bromophenyltrifluoroborate. This compound is a member of the highly stable potassium organotrifluoroborate salt family, which has seen increasing use in organic synthesis.[1] While specific detailed thermal analysis data for this compound is not extensively available in public literature, this guide consolidates the existing data and outlines the standard experimental protocols used to evaluate the thermal stability of such compounds.
Overview of this compound
This compound is a white to almost-white crystalline powder.[2][3] It is known for its stability under normal conditions and is soluble in water.[2][3] Organotrifluoroborate salts, in general, are recognized for their enhanced stability compared to their boronic acid counterparts, making them valuable reagents in various chemical transformations.[1]
Thermal Stability Data
The primary indicator of the thermal stability of this compound found in the public domain is its high melting point.
| Property | Value | Reference |
| Melting Point | >300 °C (decomposes) | --INVALID-LINK-- |
The high melting point suggests that this compound possesses significant thermal stability. However, for a complete thermal profile, further analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required.
Experimental Protocols for Thermal Stability Assessment
A thorough evaluation of the thermal stability of a compound like this compound typically involves Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
3.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the extent of mass loss.
-
Objective: To determine the decomposition temperature and mass loss profile of this compound.
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is recorded continuously as the temperature increases.
-
The resulting data is plotted as mass or percentage of initial mass versus temperature. The decomposition temperature is typically identified as the onset temperature of the major mass loss step.
-
3.2 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
-
Objective: To determine the melting point and enthalpy of fusion, as well as any other phase transitions or decomposition events of this compound.
-
Apparatus: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.
-
Logical Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with Potassium 4-bromophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.[2][3] Potassium organotrifluoroborates have emerged as superior coupling partners compared to boronic acids due to their enhanced stability to air and moisture, ease of handling, and controlled release of the reactive boron species in solution.[4][5][6] This document provides detailed application notes and protocols for the use of Potassium 4-bromophenyltrifluoroborate in Suzuki-Miyaura coupling reactions, a valuable tool for the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials.
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts:
-
Enhanced Stability: They are generally crystalline solids that are stable to air and moisture, facilitating easier storage and handling.[4]
-
Stoichiometric Precision: Unlike boronic acids which can exist as mixtures of monomers, dimers, and trimers, organotrifluoroborates exist as well-defined monomers, allowing for more precise stoichiometric control.[4]
-
Reduced Homocoupling: The slow in situ hydrolysis to the active boronic acid species can minimize side reactions such as homocoupling.[4]
-
High Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of a wide variety of functional groups on the coupling partners.[1][7]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is depicted below:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocols
A general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is provided below. This protocol is based on commonly employed conditions for similar reactions.[1][7][8]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-chlorobenzonitrile)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Ligand (e.g., RuPhos, SPhos, XPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., THF/H₂O, Toluene/H₂O, CPME/H₂O)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
General Procedure:
-
To a reaction vessel (e.g., a Schlenk tube or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.505 mmol, 1.01 equiv), and the base (1.5 mmol, 3.0 equiv).
-
Add the palladium catalyst (e.g., 2 mol % PdCl₂(dppf)·CH₂Cl₂) to the vessel.[7]
-
The vessel is sealed and then evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 5 mL of a 10:1 mixture of THF/H₂O or CPME/H₂O) via syringe.[7]
-
The reaction mixture is then heated to the desired temperature (e.g., 77-100 °C) and stirred for the specified time (e.g., 2-23 hours).[1][7]
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc).[7]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various potassium aryl- and heteroaryltrifluoroborates with aryl halides, which can be extrapolated for reactions involving this compound.
| Entry | Aryl Halide | Organotrifluoroborate Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | N-Boc-pyrrol-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | THF/H₂O | 80 | 2 | 90 | [1] |
| 2 | 4-Chlorobenzonitrile | Benzothiophen-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | THF/H₂O | 80 | 2 | 82 | [1] |
| 3 | Benzyl Bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | 85 | [7] |
| 4 | 4-Bromoanisole | Potassium vinyltrifluoroborate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O (9:1) | RT | 22 | 72 | [9] |
| 5 | 4-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O (9:1) | RT | 22 | 79 | [9] |
| 6 | Alkenyl Bromide | Potassium aryltrifluoroborate | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | Toluene/H₂O | 80 | - | High | [8] |
Catalytic Cycle and Experimental Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and versatile method for the synthesis of biaryl compounds. The stability and ease of handling of the organotrifluoroborate salt, combined with the mild reaction conditions and high functional group tolerance, make this an invaluable tool for researchers in academia and the pharmaceutical industry. The provided protocols and data serve as a comprehensive guide for the successful implementation of this important transformation.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Potassium 4-bromophenyltrifluoroborate
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of contemporary synthetic organic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] While boronic acids have long been the conventional nucleophilic partners in these transformations, their inherent instability, particularly their propensity for protodeboronation and trimerization into boroxines, can introduce complexities in stoichiometry and handling.[3] In response to these challenges, potassium organotrifluoroborates have emerged as exceptionally effective and robust alternatives.[1]
Potassium 4-bromophenyltrifluoroborate, the focus of this guide, exemplifies the advantages of this reagent class. These compounds are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a significant advantage that simplifies their storage and handling.[3][4] This enhanced stability profile often translates to improved reaction stoichiometry and a wider tolerance for diverse functional groups and reaction conditions.[3][5] For researchers and professionals in drug development, the use of potassium organotrifluoroborates can lead to more reproducible and scalable synthetic routes.
Mechanistic Insights: The Role of the Trifluoroborate
The efficacy of potassium organotrifluoroborates in the Suzuki-Miyaura catalytic cycle is a subject of ongoing study, with evidence suggesting a "slow release" mechanism of the corresponding boronic acid under basic conditions.[6] The overall catalytic cycle, a cornerstone of palladium-catalyzed cross-coupling reactions, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
The currently accepted mechanism posits that the potassium organotrifluoroborate does not directly participate in the transmetalation step. Instead, it undergoes a base-mediated hydrolysis to generate the corresponding boronic acid in situ.[6][9] This controlled release of the active boronic acid species can be advantageous in minimizing side reactions, such as homocoupling.[6]
The base plays a crucial dual role in this process. Firstly, it facilitates the hydrolysis of the trifluoroborate. Secondly, it activates the resulting boronic acid by forming a more nucleophilic borate species, which then readily undergoes transmetalation with the palladium(II) complex.[10][11][12]
Caption: Figure 1. Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborate Activation.
Experimental Protocol: A General Procedure
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide. This protocol is intended as a starting point and may require optimization for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| This compound | 374564-35-9 | 262.91 | Sigma-Aldrich, Combi-Blocks |
| Aryl Halide (e.g., 4-iodoanisole) | 696-62-8 | 234.04 | TCI, Acros Organics |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Strem Chemicals, Alfa Aesar |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 787618-22-8 | 476.65 | Strem Chemicals, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Fisher Scientific, VWR |
| Toluene, anhydrous | 108-88-3 | 92.14 | Acros Organics, Sigma-Aldrich |
| Deionized Water | 7732-18-5 | 18.02 | Millipore |
Reaction Setup and Execution
Caption: Figure 2. Experimental Workflow for the Suzuki-Miyaura Cross-Coupling.
-
Reaction Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and anhydrous potassium carbonate (1.5 mmol, 3.0 equiv.).[1]
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.[1]
-
Degassing: Stir the mixture and sparge with a stream of argon for 15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).[1] Quickly add the catalyst and ligand to the reaction mixture under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Key Considerations
-
Low Yields:
-
Inefficient Degassing: Ensure thorough degassing of the solvent mixture to prevent oxidation of the palladium(0) catalyst.
-
Catalyst/Ligand Choice: For challenging substrates, screening different palladium sources and phosphine ligands may be necessary. Buchwald-type ligands, such as RuPhos, are often effective for a broad range of substrates.[13][14]
-
Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. For instance, cesium carbonate (Cs₂CO₃) is often a more effective base than potassium carbonate.[15][16] The ratio of the organic solvent to water can also be critical.
-
-
Protodeboronation:
-
While less of a concern with organotrifluoroborates compared to boronic acids, prolonged reaction times at elevated temperatures can still lead to some degree of protodeboronation.[13] If this becomes a significant issue, consider using a slight excess of the organotrifluoroborate.
-
-
Substrate Scope:
Conclusion
This compound and its congeners represent a significant advancement in the field of palladium-catalyzed cross-coupling. Their enhanced stability, ease of handling, and broad applicability make them invaluable tools for the synthesis of complex organic molecules in both academic and industrial settings. By understanding the underlying mechanistic principles and employing robust experimental protocols, researchers can effectively leverage the advantages of these reagents to accelerate their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 17. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Potassium 4-bromophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura cross-coupling of potassium 4-bromophenyltrifluoroborate with various coupling partners. The provided protocols and data are intended to serve as a guide for the development of robust and efficient synthetic methodologies.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Potassium organotrifluoroborates have emerged as highly valuable coupling partners in these reactions due to their stability to air and moisture, ease of handling, and non-toxic byproducts.[2][3] This document focuses on the reaction conditions for the cross-coupling of this compound, a versatile building block in medicinal chemistry and materials science.
Reaction Principle
The cross-coupling reaction involves the palladium-catalyzed reaction of this compound with an organic halide or triflate in the presence of a base. The general scheme for this transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Summary of Reaction Conditions
The successful execution of the Suzuki-Miyaura cross-coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes various reported conditions for the cross-coupling of potassium aryltrifluoroborates with aryl bromides, providing a valuable starting point for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | 10:1 THF/H₂O | 80 | 22-24 | Good to Excellent | [4] |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | 10:1 CPME/H₂O | 95 | 12-18 | Good to Excellent | [4] |
| Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O | Not specified | Short | High | [5] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | 10:1 Toluene/H₂O | 80 | 24 | Good to Excellent | [2] |
| PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | 9:1 THF/H₂O | Not specified | 22 | 72 | [6] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | Not specified | 100 (Microwave) | 0.33 | Comparable to thermal | [7] |
| PdCl₂(AtaPhos)₂ | - | Cs₂CO₃ | Toluene/H₂O | 100 | Not specified | Moderate to Good | [8] |
| Pd(OAc)₂ (0.5) | RuPhos (1) | Not specified | Not specified | Not specified | Not specified | Good to Excellent | [1] |
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., XPhos, RuPhos, PPh₃), if required
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube, round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add this compound (1.0 - 1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the ligand (if applicable, e.g., 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio). Add the base (2-3 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Potassium 4-bromophenyltrifluoroborate with Aryl Chlorides in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Potassium organotrifluoroborates have emerged as superior coupling partners compared to traditional boronic acids and esters due to their enhanced stability to air and moisture, ease of handling, and high reactivity.
This document provides detailed application notes and protocols for the use of Potassium 4-bromophenyltrifluoroborate as a versatile reagent for the synthesis of 4-bromobiphenyl derivatives through cross-coupling with a variety of aryl chlorides. The resulting products are valuable intermediates in drug discovery and materials science.
Advantages of this compound
-
Air and Moisture Stability: As crystalline solids, potassium trifluoroborates are significantly more stable than their boronic acid counterparts, simplifying storage and handling.
-
High Reactivity: They exhibit excellent reactivity in palladium-catalyzed cross-coupling reactions, often leading to high yields of the desired biaryl products.
-
Functional Group Tolerance: The Suzuki-Miyaura reaction using potassium trifluoroborates is compatible with a wide range of functional groups, a critical feature in the synthesis of complex molecules.
-
Stoichiometric Efficiency: Their stability often allows for the use of near-stoichiometric amounts, improving atom economy.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst and proceeds through a series of steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Chlorides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos, SPhos, XPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene/Water mixture, THF/Water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.05 equivalents), the aryl chloride (1.0 equivalent), and the base (3.0 equivalents).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the solvent mixture (e.g., 10:1 Toluene/Water) to the Schlenk tube.
-
Catalyst Preparation: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Catalyst Addition: Add the catalyst and ligand to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromobiphenyl derivative.
Experimental Workflow Diagram
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative results for the Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates with aryl chlorides, demonstrating the broad applicability and efficiency of this methodology.[1][2][3] While not all entries specifically use this compound, they provide a strong indication of the expected reactivity and conditions.
| Entry | Aryl Chloride | Potassium Aryltrifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 87[1] |
| 2 | 4-Chlorobenzonitrile | Potassium benzyloxymethyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 110 | 24 | 91[2] |
| 3 | 2-Chlorotoluene | Potassium benzyloxymethyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 110 | 24 | 85[2] |
| 4 | 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 93[1] |
| 5 | 4-Chloroacetophenone | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 92[1] |
| 6 | 1-Chloro-4-nitrobenzene | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 95[1] |
| 7 | 4-Chlorobenzonitrile | Potassium N-methylindol-5-yltrifluoroborate | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 18 | 71[3] |
| 8 | 2,6-Dichloropyridine | Potassium N-methylindol-5-yltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 18 | 83[3] |
Conclusion
This compound is a highly effective and user-friendly reagent for the synthesis of 4-bromobiphenyl derivatives via Suzuki-Miyaura cross-coupling with aryl chlorides. Its stability and high reactivity make it an invaluable tool in modern organic synthesis, particularly in the fields of drug discovery and development. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this methodology in their synthetic endeavors.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cross-Coupling of Potassium 4-bromophenyltrifluoroborate with Alkenyl Bromides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction between potassium 4-bromophenyltrifluoroborate and various alkenyl bromides. This palladium-catalyzed carbon-carbon bond formation is a powerful tool for the synthesis of substituted styrenes, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. The use of potassium organotrifluoroborates offers advantages such as high stability, ease of handling, and often improved reaction efficiency compared to other organoboron reagents.[1][2]
Reaction Principle
The cross-coupling reaction proceeds via a palladium catalytic cycle, generally involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The this compound serves as the organoboron nucleophile, while the alkenyl bromide acts as the electrophilic partner. A base is required to facilitate the transmetalation step. The reaction is typically stereospecific with respect to the configuration of the alkenyl bromide.[2][6]
Experimental Protocols
The following protocols are based on established procedures for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with alkenyl bromides.[2]
Materials and Equipment
-
This compound
-
Alkenyl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂])
-
Base (e.g., Cesium carbonate [Cs₂CO₃] or tert-Butylamine [t-BuNH₂])
-
Solvent (e.g., Toluene/Water or Isopropanol/Water mixture)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating plate
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the alkenyl bromide (1.0 equivalent), the palladium catalyst (typically 2 mol %), and the base (typically 3 equivalents).
-
Solvent Addition: Under an inert atmosphere, add the degassed solvent system (e.g., toluene/H₂O 10:1). The reaction concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cross-coupled product.
Data Presentation
The following tables summarize representative data for the cross-coupling of potassium aryltrifluoroborates with various alkenyl bromides, demonstrating the scope and efficiency of the reaction.
Table 1: Cross-Coupling of Potassium Aryltrifluoroborates with Alkenyl Bromides. [2]
| Entry | Aryltrifluoroborate | Alkenyl Bromide | Catalyst (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium 4-methoxyphenyltrifluoroborate | (E)-1-bromo-1-hexene | Pd(PPh₃)₄ (2) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 2 | 95 |
| 2 | Potassium phenyltrifluoroborate | (E)-β-bromostyrene | Pd(PPh₃)₄ (2) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 2 | 98 |
| 3 | Potassium 4-acetylphenyltrifluoroborate | (E)-1-bromo-1-hexene | Pd(PPh₃)₄ (2) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 3 | 91 |
| 4 | Potassium 2-thienyltrifluoroborate | (Z)-β-bromostyrene | Pd(PPh₃)₄ (2) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 2 | 93 |
Table 2: Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides. [6]
| Entry | Alkenyltrifluoroborate | Aryl Halide | Catalyst (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium (E)-1-hexenyltrifluoroborate | 4-bromoanisole | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ (3) | i-PrOH/H₂O | 80 | 12 | 85 |
| 2 | Potassium vinyltrifluoroborate | 4-bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ (3) | i-PrOH/H₂O | 80 | 12 | 90 |
| 3 | Potassium (Z)-1-hexenyltrifluoroborate | 1-bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ (3) | i-PrOH/H₂O | 80 | 12 | 88 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of this compound with an alkenyl bromide.
Caption: General experimental workflow for the cross-coupling reaction.
Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling Using Potassium 4-bromophenyltrifluoroborate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, essential for synthesizing these biaryl structures.[2] Traditionally, this reaction utilizes organoboronic acids or esters. However, many of these reagents can be unstable and prone to degradation.[3]
Potassium organotrifluoroborates have emerged as superior coupling partners due to their remarkable stability to air and moisture, ease of handling, and high reactivity in cross-coupling reactions.[4][5] These crystalline solids are less prone to protodeboronation, allowing for the use of near-stoichiometric quantities of the nucleophilic reagent.[4] This document provides detailed protocols for the synthesis of biaryls using potassium 4-bromophenyltrifluoroborate as a stable and effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.
-
Transmetalation: The organotrifluoroborate salt, activated by a base, transfers its organic group (Ar²) to the Palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl (Ar¹-Ar²) and regenerating the active Palladium(0) catalyst, which re-enters the cycle.
Figure 1: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials and Equipment:
-
This compound (1.05 - 1.1 equiv.)
-
Aryl Halide (e.g., aryl bromide, chloride, or iodide) (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-3 mol %)
-
Ligand (e.g., RuPhos or PPh₃) (4-6 mol %)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv.)
-
Solvent (e.g., 10:1 Toluene/H₂O or Ethanol)
-
25 mL Schlenk tube or microwave vial
-
Magnetic stir bar and stirrer/hotplate
-
Argon or Nitrogen gas supply
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv.).[6]
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol %) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol %).[6]
-
Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]
-
Add the solvent (e.g., 5 mL Toluene and 0.5 mL deionized water) via syringe.[6][8]
-
Sparge the resulting mixture with the inert gas for 15 minutes to ensure deoxygenation.[6]
-
Add the pre-weighed catalyst and ligand to the reaction mixture under a positive pressure of the inert gas.[6]
-
Seal the vessel and place it in a preheated oil bath at 80-85 °C.[6][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.[6]
Protocol 2: Synthesis of this compound
Potassium aryltrifluoroborates are readily synthesized from the corresponding boronic acids.[3][4]
Materials:
-
4-bromophenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
In a flask, dissolve or suspend 4-bromophenylboronic acid (1.0 equiv.) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv.) to the mixture.[7]
-
Stir the reaction mixture at room temperature. The product, this compound, will precipitate out of the solution as a stable, crystalline solid.
-
Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold methanol, and dry under vacuum. The product is typically used without further purification.
Data Presentation: Reaction Scope and Yields
The following table summarizes representative results for the Suzuki-Miyaura cross-coupling of various aryl halides with an aryltrifluoroborate salt, demonstrating the broad applicability of this methodology. Conditions are generalized from multiple sources.
| Entry | Aryl Halide (Ar-X) | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4'-(Bromo)-[1,1'-biphenyl]-4-carbonitrile | 91[7] |
| 2 | 4-Chloroacetophenone | 1-(4'-(Bromo)-[1,1'-biphenyl]-4-yl)ethan-1-one | 85 |
| 3 | Methyl 4-iodobenzoate | Methyl 4'-(bromo)-[1,1'-biphenyl]-4-carboxylate | 93 |
| 4 | 1-Bromo-4-methoxybenzene | 4-Bromo-4'-methoxy-1,1'-biphenyl | 72[9] |
| 5 | 3-Chloropyridine | 3-(4-Bromophenyl)pyridine | 88[8] |
| 6 | 2-Bromothiophene | 2-(4-Bromophenyl)thiophene | 90 |
| Yields are isolated yields and are representative. Actual yields may vary based on specific reaction conditions and substrate purity. |
Visualizations: Workflow and Logic
Figure 2: Experimental Workflow Diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Potassium 4-bromophenyltrifluoroborate as a Stable Boronic Acid Surrogate in Suzuki-Miyaura Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures prevalent in pharmaceuticals and materials science.[1][2] While traditionally relying on organoboronic acids, these reagents suffer from inherent limitations, including instability and susceptibility to protodeboronation, which can lead to inconsistent yields and reproducibility challenges.[3][4] Potassium organotrifluoroborates, such as Potassium 4-bromophenyltrifluoroborate, have emerged as superior surrogates.[5] These crystalline salts are remarkably stable to air and moisture, easy to handle, and can be stored indefinitely, offering significant advantages in reliability and efficiency for synthetic chemists.[4][6][7]
Key Advantages over Boronic Acids
Potassium trifluoroborates address the primary drawbacks of boronic acids. Their tetracoordinate boron center provides enhanced stability, protecting the crucial carbon-boron bond from premature cleavage.[3][7] This stability translates to more reliable and reproducible outcomes in cross-coupling reactions.
Mechanism of Action in Suzuki-Miyaura Coupling
Potassium organotrifluoroborates serve as a protected, solid form of boronic acids.[8] Under the basic aqueous conditions typical for Suzuki-Miyaura reactions, the trifluoroborate salt undergoes slow hydrolysis in situ to release the corresponding boronic acid. This boronic acid then enters the palladium catalytic cycle to participate in the cross-coupling reaction. This controlled release mechanism avoids the decomposition pathways common for isolated boronic acids.[3][8]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (formed in situ from the trifluoroborate) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1]
Data Presentation: Reaction Scope
This compound is a versatile coupling partner. The bromine atom on the trifluoroborate itself can serve as a handle for subsequent functionalization, allowing for iterative cross-coupling strategies. The tables below summarize typical yields for the Suzuki-Miyaura coupling of various potassium aryl- and heteroaryltrifluoroborates with different electrophiles, demonstrating the broad applicability of this class of reagents.
Table 1: Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Bromides.
| Entry | Aryltrifluoroborate (R-BF₃K) | Aryl Bromide (Ar-Br) | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-MeOC₆H₄- | 4-BrC₆H₄CN | Pd(OAc)₂ (1), RuPhos (2) | Cs₂CO₃ | Toluene/H₂O | 80 | 95 |
| 2 | C₆H₅- | 4-BrC₆H₄COMe | Pd(OAc)₂ (1.5), SPhos (3) | K₃PO₄ | t-AmylOH | 100 | 96 |
| 3 | 4-FC₆H₄- | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 91 |
| 4 | 2-MeC₆H₄- | 2-Bromotoluene | Pd(OAc)₂ (1.5), SPhos (3) | K₃PO₄ | t-AmylOH | 100 | 90 |
| 5 | 4-CF₃C₆H₄- | 4-Bromoanisole | Pd(OAc)₂ (1), RuPhos (2) | Cs₂CO₃ | Toluene/H₂O | 80 | 99 |
Data adapted from representative procedures to illustrate typical yields. Conditions may vary.
Table 2: Cross-Coupling of Potassium Heteroaryltrifluoroborates.
| Entry | Heteroaryltrifluoroborate | Coupling Partner | Catalyst (mol %) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Furan-2-yl | 4-Chloroanisole | Pd(OAc)₂ (2), RuPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 95 |
| 2 | Thiophen-2-yl | 4-Bromobenzonitrile | Pd(OAc)₂ (1), RuPhos (2) | Cs₂CO₃ | Toluene/H₂O | 98 |
| 3 | Pyridin-3-yl | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (1.5), SPhos (3) | K₃PO₄ | t-AmylOH | 94 |
| 4 | Isoquinolin-4-yl | 4-Bromoacetophenone | Pd(OAc)₂ (3), RuPhos (6) | Cs₂CO₃ | Dioxane/H₂O | 91 |
| 5 | N-Boc-indol-5-yl | 2-Bromopyridine | Pd(OAc)₂ (1.5), SPhos (3) | K₃PO₄ | t-AmylOH | 85 |
Data derived from Molander, G. A., et al. J. Org. Chem. 2009, 74, 973–980.[2][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure is a representative example for the coupling of a potassium aryltrifluoroborate with an aryl halide.
Materials:
-
Potassium aryltrifluoroborate (e.g., this compound) (1.05 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol %)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction vessel, add the potassium aryltrifluoroborate, aryl halide, Pd(OAc)₂, RuPhos, and Cs₂CO₃ under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add toluene and water to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours.[9]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Synthesis of this compound
A significant advantage of these reagents is their straightforward preparation from the corresponding boronic acids.[6][10]
Procedure:
-
Dissolve 4-bromophenylboronic acid in a 4:1 mixture of methanol and water.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Reduce the volume of the solvent in vacuo.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried. The product is typically obtained in high yield and purity without the need for further purification.[10]
This compound and its analogs are robust, reliable, and highly effective surrogates for boronic acids in Suzuki-Miyaura cross-coupling reactions. Their exceptional stability and ease of handling overcome many of the practical challenges associated with traditional boronic acids, leading to more efficient and reproducible synthetic routes.[3][5] These qualities make them invaluable tools for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science, accelerating the discovery and development of novel complex molecules.
References
- 1. youtube.com [youtube.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Ligand Selection for Palladium-Catalyzed Suzuki-Miyaura Coupling with Aryltrifluoroborates
Introduction: The Strategic Advantage of Aryltrifluoroborates in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While traditionally reliant on boronic acids, the use of potassium aryltrifluoroborates has gained significant traction. These crystalline, free-flowing solids offer enhanced stability to air and moisture, simplifying handling and storage without the need for specialized techniques.[2] Their reduced propensity for protodeboronation allows for the use of near-stoichiometric amounts of the nucleophilic partner, improving reaction efficiency.[3]
This guide provides a comprehensive overview of ligand selection for the Suzuki-Miyaura coupling of aryltrifluoroborates, delving into the mechanistic rationale behind ligand choice and offering detailed protocols for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Ligand-Mediated Process
The efficacy of the Suzuki-Miyaura reaction is intrinsically linked to the ligand coordinating the palladium center. The ligand's role is multifaceted: it modulates the metal's electronic properties, influences the steric environment around the catalytic center, and stabilizes the palladium species throughout the catalytic cycle.[4] The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1]
The choice of ligand is critical as it directly impacts the rates of these individual steps, particularly the oxidative addition and reductive elimination, which are often rate-limiting.
References
Application Notes and Protocols: Base Selection for the Activation of Potassium 4-bromophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-bromophenyltrifluoroborate is a versatile and increasingly utilized reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As air- and moisture-stable crystalline solids, organotrifluoroborates offer significant advantages over their boronic acid counterparts, including enhanced stability and ease of handling.[1][2][3][4] The activation of these stable tetracoordinate boron species to a more reactive tricoordinate species is a critical step for efficient transmetalation to the palladium center, a process that is crucially mediated by the choice of base.
This document provides detailed application notes on the selection of an appropriate base for the activation of this compound in cross-coupling reactions, complete with experimental protocols and quantitative data summaries to guide researchers in optimizing their synthetic strategies.
The Role of the Base in Activation
The activation of potassium organotrifluoroborates is essential for the catalytic cycle of the Suzuki-Miyaura reaction to proceed. The currently accepted mechanism involves the base-mediated hydrolysis of the trifluoroborate anion to generate a highly reactive boronic acid or a related boronate species. This in situ generation of the active boron species is then capable of undergoing transmetalation with the palladium catalyst. The choice of base can significantly influence the rate of this hydrolysis and, consequently, the overall efficiency and yield of the cross-coupling reaction. Hydroxide bases, for instance, are thought to be highly effective as they can lead to the formation of a more active ArPd(OH)L complex, which undergoes transmetalation more rapidly.[5]
Figure 1. General workflow for the base-mediated activation and subsequent Suzuki-Miyaura cross-coupling of this compound.
Comparative Analysis of Bases for Cross-Coupling Reactions
The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed. Below is a summary of commonly used bases with potassium aryltrifluoroborates, including this compound, in Suzuki-Miyaura cross-coupling reactions.
| Base | Typical Equivalents | Common Solvents | Catalyst/Ligand System | Typical Temperature (°C) | Observed Yields | Reference |
| Cs₂CO₃ | 3 | Toluene/H₂O, THF/H₂O | Pd(OAc)₂/n-BuPAd₂, PdCl₂(dppf)·CH₂Cl₂, PdCl₂/PPh₃ | 80 - 110 | Good to Excellent | [1][2][6][7][8] |
| K₃PO₄ | 1.5 - 3 | Toluene/H₂O, n-Butanol | Pd(OAc)₂ | 100 | Good | [3][9] |
| K₂CO₃ | 1.5 - 3 | Toluene/H₂O, Ethanol | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 80 - 100 | Moderate to Good | [9][10][11][12] |
| Na₂CO₃ | 2 | Ethanol, THF/H₂O | Pd(OAc)₂/RuPhos, PdCl₂(PPh₃)₂ | 85 | Good to Excellent | [3][9][13] |
| CsOH·H₂O | 5 | CPME/H₂O | cataCXium A-Pd-G2 | 105 | Excellent | [5] |
| NaHCO₃ | Saturated Solution | THF | PdCl₂(PPh₃)₂ | Reflux | Excellent | [13] |
Note: Yields are generalized from the literature and can vary significantly based on the specific coupling partners and reaction conditions.
Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, illustrating the use of different base and solvent systems.
Protocol 1: Cesium Carbonate in a Biphasic Toluene/Water System
This protocol is adapted from methodologies effective for the cross-coupling of aryltrifluoroborates with aryl chlorides.[6]
Materials:
-
This compound
-
Aryl chloride (or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
n-Butyldiadamantylphosphine (n-BuPAd₂)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
To a reaction vessel, add this compound (1.1 equiv.), the aryl chloride (1.0 equiv.), palladium(II) acetate (2 mol %), and n-butyldiadamantylphosphine (3 mol %).
-
Add cesium carbonate (3 equiv.).
-
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water in a 10:1 ratio to achieve a final concentration of 0.2 M with respect to the aryl chloride.
-
The reaction mixture is stirred vigorously and heated to 100 °C for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Sodium Carbonate in Ethanol
This protocol is based on conditions developed for the cross-coupling of potassium heteroaryltrifluoroborates.[3]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Reaction vessel
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
In a reaction vessel, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (1 mol %), and RuPhos (2 mol %).
-
Add sodium carbonate (2 equiv.).
-
The vessel is flushed with an inert gas.
-
Add ethanol to the desired concentration.
-
The mixture is heated to 85 °C with stirring until the reaction is complete.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by an appropriate method (e.g., column chromatography).
Logical Flow for Base Selection
The choice of base is a critical parameter that should be optimized for each specific Suzuki-Miyaura coupling reaction. The following decision tree provides a general guideline for selecting a suitable base for the activation of this compound.
Figure 2. A decision-making workflow for the selection and optimization of a base for the cross-coupling reaction.
Concluding Remarks
The successful application of this compound in Suzuki-Miyaura cross-coupling reactions is critically dependent on the appropriate selection of a base to facilitate its activation. While cesium carbonate often serves as a robust and effective choice for a wide range of substrates, other inorganic bases such as potassium phosphate, potassium carbonate, and sodium carbonate can also provide excellent results, sometimes with economic or environmental advantages. For particularly challenging couplings, stronger bases like cesium hydroxide may be required. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their own synthetic methodologies utilizing this versatile and stable organoboron reagent. It is strongly recommended to screen a panel of bases for any new combination of coupling partners to identify the optimal reaction conditions.
References
- 1. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium (3-bromo-4-methoxyphenyl)trifluoroborate | Benchchem [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Applications of Potassium 4-bromophenyltrifluoroborate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-bromophenyltrifluoroborate has emerged as a versatile and highly valuable reagent in modern pharmaceutical synthesis. Its stability, ease of handling, and reactivity make it an attractive building block for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in many drug candidates. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound, primarily in the context of Suzuki-Miyaura cross-coupling reactions.
Key Advantages of Potassium Organotrifluoroborates:
-
Enhanced Stability: Unlike many boronic acids, potassium organotrifluoroborates are generally stable, crystalline solids that are resistant to decomposition and can be stored for extended periods without special precautions.
-
Ease of Handling: Their solid nature and stability in the presence of air and moisture simplify weighing and reaction setup.
-
Controlled Reactivity: The trifluoroborate group provides a slow, controlled release of the corresponding boronic acid under the reaction conditions, which can minimize side reactions.
-
Functional Group Tolerance: Suzuki-Miyaura reactions employing potassium organotrifluoroborates are known to be tolerant of a wide range of functional groups, a critical feature in the synthesis of complex pharmaceutical intermediates.[1]
Primary Application: Suzuki-Miyaura Cross-Coupling Reactions
The most significant application of this compound in pharmaceutical synthesis is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the 4-bromophenyl group and various aryl or heteroaryl halides, providing a powerful tool for the synthesis of biaryl scaffolds. These motifs are central to the structure of numerous approved drugs and clinical candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Suzuki-Miyaura Cross-Coupling Reactions
The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates with a range of aryl and heteroaryl halides. While specific data for this compound is included where available, the broader data for analogous aryltrifluoroborates demonstrates the general applicability and robustness of this class of reagents under various conditions.
Table 1: Coupling of Potassium Aryltrifluoroborates with Aryl Bromides
| Potassium Aryltrifluoroborate | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromophenyl | 4-Vinylphenylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | 85 |
| Phenyl | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 12 | 92 |
| 4-Methoxyphenyl | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 18 | 95 |
| 4-Methylphenyl | 4-Bromobenzonitrile | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O | 85 | 22 | 88 |
| 2-Thienyl | 4-Bromotoluene | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 18 | 91 |
Table 2: Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides
| Potassium Aryltrifluoroborate | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl | 4-Chloroacetophenone | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 16 | 75 |
| 4-Methoxyphenyl | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 18 | 68 |
| 4-Methylphenyl | 4-Chlorobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 24 | 86 |
| 2-Furyl | 4-Chlorotoluene | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 20 | 79 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a representative example for the synthesis of a biaryl compound.
References
Application Notes and Protocols for Stereospecific Cross-Coupling with Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereospecific formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of chiral molecules for pharmaceuticals and other advanced materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for C-C bond formation.[1] While traditionally used for sp²-sp² couplings, recent advancements have extended its application to the stereospecific cross-coupling of sp³-hybridized centers. Potassium organotrifluoroborates have gained significant attention as coupling partners in these reactions due to their stability to air and moisture, ease of handling, and functional group tolerance, offering advantages over other organoboron reagents.[2][3]
This document provides detailed application notes and experimental protocols for two key types of stereospecific cross-coupling reactions involving secondary organotrifluoroborates: a palladium-catalyzed reaction that proceeds with retention of stereochemistry and another that proceeds with inversion of stereochemistry. The choice of methodology allows for precise control over the stereochemical outcome, a critical aspect in the synthesis of complex, enantioenriched molecules.
Method 1: Stereospecific Cross-Coupling with Retention of Configuration
A robust method for the stereospecific cross-coupling of secondary organotrifluoroborates with retention of configuration has been developed, particularly utilizing potassium 1-(benzyloxy)alkyltrifluoroborates.[2][4] This approach is significant as it prevents the common side reaction of β-hydride elimination, which often plagues cross-coupling reactions of sp³-hybridized organometallics.[4][5] The benzyl protecting group is proposed to stabilize the diorganopalladium intermediate, thereby facilitating the desired C-C bond formation while preserving the stereochemistry at the reacting center.[4]
Data Presentation: Reaction Scope and Stereospecificity (Retention)
The following table summarizes the quantitative data for the palladium-catalyzed cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with various aryl and heteroaryl chlorides, demonstrating the broad scope and high stereofidelity of the reaction.[2]
| Entry | Organotrifluoroborate | Aryl/Heteroaryl Chloride | Product | Yield (%) | Stereospecificity |
| 1 | Potassium 1-(benzyloxy)propyltrifluoroborate | 4-Chloroanisole | 1-(4-Methoxyphenyl)-1-propoxybenzene | 95 | >99% Retention |
| 2 | Potassium 1-(benzyloxy)butyltrifluoroborate | 4-Chlorotoluene | 1-(Butoxy)-4-methyl-1-phenylbenzene | 88 | >99% Retention |
| 3 | Potassium 1-(benzyloxy)pentyltrifluoroborate | 1-Chloro-4-(trifluoromethyl)benzene | 1-Phenyl-1-(pentyloxy)-4-(trifluoromethyl)benzene | 82 | >99% Retention |
| 4 | Potassium 1-(benzyloxy)propyltrifluoroborate | 2-Chloropyridine | 2-(1-Benzyloxypropyl)pyridine | 75 | >99% Retention |
| 5 | Potassium 1-(benzyloxy)propyltrifluoroborate | 3-Chloropyridine | 3-(1-Benzyloxypropyl)pyridine | 81 | >99% Retention |
| 6 | Potassium 1-(benzyloxy)butyltrifluoroborate | 4-Chloroquinoline | 4-(1-Benzyloxybutyl)quinoline | 88 | >99% Retention |
Method 2: Stereospecific Cross-Coupling with Inversion of Configuration
A complementary method that proceeds with stereospecific inversion of configuration has been developed for the cross-coupling of unactivated secondary alkyltrifluoroborates with aryl chlorides.[5][6] This palladium-catalyzed process provides a powerful tool for accessing the opposite enantiomer of a desired product from the same chiral starting material. The reaction occurs without significant isomerization of the alkyl nucleophile, a common challenge in such transformations.[6]
Data Presentation: Reaction Scope and Stereospecificity (Inversion)
The following table presents data for the stereospecific cross-coupling of enantioenriched secondary alkyltrifluoroborates with aryl chlorides, showcasing the high yields and excellent stereoinversion.[5]
| Entry | Organotrifluoroborate | Aryl Chloride | Product | Yield (%) | Stereospecificity (e.r.) |
| 1 | (R)-Potassium sec-butyltrifluoroborate | 4-Chloroanisole | (S)-2-(4-Methoxyphenyl)butane | 85 | 95:5 |
| 2 | (R)-Potassium sec-butyltrifluoroborate | 4-Chlorotoluene | (S)-2-(p-Tolyl)butane | 82 | 95:5 |
| 3 | (R)-Potassium sec-butyltrifluoroborate | 1-Chloro-4-fluorobenzene | (S)-2-(4-Fluorophenyl)butane | 78 | 94:6 |
| 4 | (R)-Potassium 1-phenylethyltrifluoroborate | 4-Chloroanisole | (S)-1-(4-Methoxyphenyl)-1-phenylethane | 90 | 96:4 |
| 5 | (R)-Potassium 1-cyclohexylethyltrifluoroborate | 4-Chlorotoluene | (S)-1-Cyclohexyl-1-(p-tolyl)ethane | 75 | 93:7 |
| 6 | (R)-Potassium sec-butyltrifluoroborate | 2-Chloropyridine | (S)-2-(sec-Butyl)pyridine | 70 | 95:5 |
Experimental Protocols
Protocol 1: Preparation of Potassium 1-(Hydroxy)alkyltrifluoroborates via Copper-Catalyzed Diboration of Aldehydes
This protocol describes the synthesis of the precursor for the retention methodology.[2][7]
Materials:
-
Aldehyde (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Copper(I) chloride (CuCl) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (6 mol%)
-
Anhydrous Toluene
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol
-
Diethyl ether
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aldehyde (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) in anhydrous toluene.
-
In a separate flask, prepare the catalyst by adding CuCl (3 mol %) and sodium tert-butoxide (6 mol %) to anhydrous toluene and stir for 15 minutes.
-
Add the catalyst suspension to the aldehyde/diboron mixture.
-
Stir the reaction at room temperature for 1.5 hours.
-
Upon completion, add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir vigorously overnight at room temperature.
-
Filter the resulting white precipitate, wash with cold methanol and then diethyl ether, and dry under vacuum to yield the potassium 1-(hydroxy)alkyltrifluoroborate.
Protocol 2: Preparation of Potassium 1-(Benzyloxy)alkyltrifluoroborates
This protocol details the benzylation of the hydroxyalkyltrifluoroborate.[2]
Materials:
-
Potassium 1-(hydroxy)alkyltrifluoroborate (1.0 equiv)
-
Potassium hydride (KH) (1.5 equiv)
-
Benzyl bromide (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the potassium 1-(hydroxy)alkyltrifluoroborate (1.0 equiv) and anhydrous THF.
-
Cool the suspension to 0 °C and add potassium hydride (KH) (1.5 equiv) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add benzyl bromide (1.5 equiv) dropwise.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Stereospecific Cross-Coupling with Retention of Configuration
This protocol outlines the Suzuki-Miyaura coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl chlorides.[2]
Materials:
-
Potassium 1-(benzyloxy)alkyltrifluoroborate (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
cataCXium® A (a phosphine ligand) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene/Water (1:1 mixture)
-
Diethyl ether
Procedure:
-
To a vial, add the potassium 1-(benzyloxy)alkyltrifluoroborate (1.0 equiv), aryl chloride (1.2 equiv), Pd(OAc)₂ (5 mol%), cataCXium® A (10 mol%), and Cs₂CO₃ (3.0 equiv).
-
Evacuate and backfill the vial with argon.
-
Add a degassed 1:1 mixture of toluene and water.
-
Seal the vial and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Stereospecific Cross-Coupling with Inversion of Configuration
This protocol describes the Suzuki-Miyaura coupling of secondary alkyltrifluoroborates with aryl chlorides that proceeds with inversion.[5]
Materials:
-
Potassium secondary alkyltrifluoroborate (1.0 equiv)
-
Aryl chloride (1.5 equiv)
-
Pd-PEPPSI-IPr catalyst (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (9:1 mixture)
-
Diethyl ether
Procedure:
-
In a glovebox, add the potassium secondary alkyltrifluoroborate (1.0 equiv), aryl chloride (1.5 equiv), Pd-PEPPSI-IPr catalyst (5 mol%), and K₃PO₄ (3.0 equiv) to a vial.
-
Add a degassed 9:1 mixture of toluene and water.
-
Seal the vial and heat the reaction mixture to 80 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with diethyl ether and pass through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for stereospecific cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific cross-coupling of secondary organotrifluoroborates: potassium 1-(benzyloxy)alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides [organic-chemistry.org]
- 7. Catalytic diboration of aldehydes via insertion into the copper-boron bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Using Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. While traditionally employing boronic acids, the use of potassium organotrifluoroborates has emerged as a superior alternative in many applications. These reagents offer enhanced stability to air and moisture, simplifying handling and storage.[1] As crystalline solids, they are often used in near-stoichiometric amounts, which improves the atom economy of the reaction.[1][2][3] This document provides a detailed protocol for the Suzuki-Miyaura reaction utilizing potassium organotrifluoroborates, including reaction conditions, experimental procedures, and data for a variety of substrates.
Potassium organotrifluoroborates are advantageous over their boronic acid counterparts due to their stability, which mitigates issues like protodeboronation.[2][3] They are readily prepared from a range of organoboron compounds by treatment with potassium hydrogen fluoride (KHF₂).[2][3]
Reaction Principle and Workflow
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), potassium organotrifluoroborate (1.05-1.5 equiv.), and base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and ligand (e.g., RuPhos or XPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, toluene/H₂O, or dioxane/H₂O) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Preparation of Potassium Organotrifluoroborates
A general method for synthesizing potassium organotrifluoroborates involves the reaction of an organoboronic acid with potassium hydrogen fluoride (KHF₂).
-
To a solution of the organoboronic acid (1.0 equiv.) in methanol, add KHF₂ (3.0 equiv.) at 0 °C.
-
Add water dropwise to the suspension.
-
Stir the mixture at room temperature for a designated period.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a suitable solvent (e.g., acetone) and dry to obtain the potassium organotrifluoroborate salt.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and isolated yields for the Suzuki-Miyaura cross-coupling of various potassium organotrifluoroborates with aryl and heteroaryl halides.
| Aryl Halide (1.0 equiv) | Potassium Organotrifluoroborate (1.05-1.1 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | EtOH | 85 | - | 91[2] |
| 4-Chlorobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | EtOH | 85 | - | Moderate |
| 4-Bromobenzonitrile | Potassium 5-formylfuran-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | EtOH | 85 | - | 39[2] |
| 4-Chlorobenzonitrile | Potassium 2,4-dimethoxypyrimidin-5-yltrifluoroborate | - | - | - | - | - | - | 86[2] |
| 4-Chlorobenzonitrile | Potassium 1H-indol-6-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | EtOH | 85 | - | Excellent |
| 4-Chlorobenzonitrile | Potassium benzothiophen-2-yltrifluoroborate | - | - | - | - | - | - | 82[3] |
| 4-Chlorobenzonitrile | Potassium benzofuran-2-yltrifluoroborate | - | - | - | - | - | - | 92[3] |
Table 1: Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides [2][3]
| Aryl Bromide (1.0 equiv) | Potassium Aminomethyltrifluoroborate (1.1 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Potassium N-(trifluoroboratomethyl)piperidine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | 10:1 THF/H₂O | 80 | 22-24 | 83 |
| 4-Bromoanisole | Potassium N-(trifluoroboratomethyl)piperidine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | 10:1 THF/H₂O | 80 | 22-24 | Good |
| 2-Bromomesitylene | Potassium N-(trifluoroboratomethyl)piperidine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | 10:1 CPME/H₂O | 95 | 12-18 | 77[4] |
| 4-Bromo-N,N-dimethylaniline | Potassium N-(trifluoroboratomethyl)piperidine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | 10:1 CPME/H₂O | 95 | 12-18 | 82[4] |
Table 2: Cross-Coupling of Potassium N,N-Dialkylaminomethyltrifluoroborates with Aryl Bromides [4]
| Aryl Chloride (1.0 equiv) | Potassium Alkoxymethyltrifluoroborate (1.1 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | Potassium benzyloxymethyltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | 10:1 Dioxane/H₂O | - | - | Good |
| 2-Chlorotoluene | Potassium benzyloxymethyltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | 10:1 Dioxane/H₂O | - | - | Good |
Table 3: Cross-Coupling of Potassium Alkoxymethyltrifluoroborates with Aryl Chlorides [5]
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism.
Conclusion
Potassium organotrifluoroborates are robust and versatile coupling partners for the Suzuki-Miyaura reaction. Their stability and ease of handling make them attractive alternatives to boronic acids, particularly in the context of drug development and complex molecule synthesis. The protocols and data presented here provide a solid foundation for researchers to implement this powerful methodology in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cross-coupling of Potassium 4-bromophenyltrifluoroborate with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. Potassium organotrifluoroborates have emerged as superior coupling partners in these reactions due to their enhanced stability to air and moisture, ease of handling, and high reactivity under appropriate conditions, often allowing for the use of near-stoichiometric amounts.[1][2]
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium 4-bromophenyltrifluoroborate with a variety of heteroaryl halides. The 4-bromophenyl moiety serves as a versatile building block, allowing for subsequent functionalization at the bromine position.
Reaction Principle
The cross-coupling reaction involves the palladium-catalyzed reaction of this compound with a heteroaryl halide in the presence of a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through three key steps: oxidative addition of the heteroaryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Advantages of Using this compound
-
Air and Moisture Stability: Unlike many boronic acids, potassium trifluoroborate salts are crystalline solids that are stable to air and moisture, facilitating storage and handling.[2]
-
Stoichiometric Control: Their stability allows for the use of near-stoichiometric amounts in reactions, improving atom economy.[1]
-
Enhanced Reactivity: In many cases, aryltrifluoroborates exhibit enhanced reactivity compared to the corresponding boronic acids, leading to higher yields and shorter reaction times.
-
Reduced Protodeboronation: The tetracoordinate nature of the boron atom in trifluoroborates makes them less susceptible to protodeboronation, a common side reaction with boronic acids.[1][2]
Data Presentation
The following tables summarize representative reaction conditions and yields for the cross-coupling of this compound with various classes of heteroaryl halides. Please note that the presented yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings reported in the literature. Actual yields will vary depending on the specific substrate and reaction conditions.
Table 1: Cross-coupling with Pyridyl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
| 2 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 4-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 110 | 10 | 70-80 |
Table 2: Cross-coupling with Thienyl and Furanyl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 85-95 |
| 2 | 3-Bromothiophene | PdCl₂(dppf) (3) | - | K₃PO₄ | THF/H₂O | 80 | 16 | 88-96 |
| 3 | 2-Chlorofuran | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 70-80 |
| 4 | 3-Bromofuran | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 90 | 14 | 75-85 |
Table 3: Cross-coupling with Other Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrazine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 65-75 |
| 2 | 2-Bromoquinoline | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 95 | 18 | 80-90 |
| 3 | 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 16 | 70-80 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound
-
Heteroaryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, RuPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DME, t-AmylOH)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 - 1.2 equivalents), the heteroaryl halide (1.0 equivalent), the palladium catalyst, and the ligand (if applicable).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the base to the reaction vessel.
-
Add the anhydrous, degassed solvent and degassed water (if using a biphasic system) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature.
-
Stir the reaction mixture for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Example Protocol: Coupling of this compound with 2-Chloropyridine
-
In a glovebox, a 10 mL microwave vial is charged with this compound (65.4 mg, 0.26 mmol), 2-chloropyridine (28.4 mg, 0.25 mmol), Pd(OAc)₂ (1.1 mg, 0.005 mmol), and SPhos (4.1 mg, 0.01 mmol).
-
Potassium phosphate (106 mg, 0.5 mmol) is added.
-
The vial is sealed with a Teflon-lined cap.
-
Outside the glovebox, 2.5 mL of a degassed 4:1 mixture of toluene and water is added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and water (10 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-(4-bromophenyl)pyridine product.
Visualization
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemoselective Coupling Reactions Involving Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoselective coupling of potassium organotrifluoroborates. These reagents have emerged as robust and versatile alternatives to traditional boronic acids in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Their enhanced stability to air and moisture simplifies handling and storage, and their unique reactivity profile allows for highly chemoselective transformations.[1][2][3]
Application Note 1: Chemoselective Suzuki-Miyaura Coupling of Aryltrifluoroborates
Background and Advantages
Potassium organotrifluoroborates are tetracoordinate boron species that exhibit greater stability compared to their trigonal boronic acid counterparts.[3][4] This stability allows them to be used as "protected" boronic acids, enabling chemoselective reactions where an organotrifluoroborate can remain intact while another organoboron species reacts under anhydrous conditions.[1] The subsequent addition of a protic solvent can then trigger the coupling of the trifluoroborate. This unique feature is highly valuable in sequential, one-pot, multi-component coupling sequences.
Furthermore, organotrifluoroborates often provide superior yields and broader functional group tolerance in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like aryl chlorides.[5][6][7] The slow release of the reactive boronic acid under aqueous basic conditions is thought to suppress side reactions like homo-dimerization.[3]
Key Applications
-
Sequential Cross-Coupling: Enabling the synthesis of complex molecules through programmed, sequential bond formations in a single reaction vessel.[1]
-
Coupling with Challenging Electrophiles: Efficiently coupling with aryl chlorides and other less reactive electrophiles, expanding the scope of the Suzuki-Miyaura reaction.[5][6][7][8][9]
-
Enhanced Functional Group Tolerance: Tolerating a wide array of sensitive functional groups that may not be compatible with more reactive organometallic reagents.
Experimental Workflow
The following diagram illustrates a general workflow for a chemoselective Suzuki-Miyaura coupling reaction using potassium aryltrifluoroborates.
References
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Potassium 4-bromophenyltrifluoroborate
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions utilizing potassium 4-bromophenyltrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your cross-coupling experiments. Potassium organotrifluoroborates have gained significant traction as robust and versatile coupling partners due to their enhanced stability over boronic acids, minimizing issues like protodeboronation.[1][2][3] This resource will help you navigate the nuances of working with these valuable reagents.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (your coupling partner for 4-bromophenyltrifluoroborate) to form a Pd(II) complex.[5][6]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is often rate-determining and requires activation of the trifluoroborate salt by a base.[7]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of the corresponding boronic acid?
A1: Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts. They are typically crystalline, air- and moisture-stable solids that are easier to handle and store.[2][3] This stability makes them less prone to protodeboronation, a common side reaction with boronic acids, especially under basic conditions, which can lead to lower yields and the formation of unwanted byproducts.[1][8][9]
Q2: What is the role of the base in the reaction, and which one should I choose?
A2: The base plays a crucial role in the transmetalation step. It is believed to facilitate the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ, which then participates in the catalytic cycle.[10][11][12] The choice of base can significantly impact the reaction outcome.
-
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. Cs₂CO₃ is often effective in challenging couplings.[13][14]
-
Organic bases such as triethylamine (NEt₃) can also be employed.[15]
-
The choice of base should be tailored to the specific substrates and catalyst system. A screening of different bases is often recommended for optimization.[13]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The selection of the palladium source and ligand is critical for a successful Suzuki coupling.
-
Palladium Source: Common precatalysts include Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃. For many applications with aryltrifluoroborates, Pd(OAc)₂ provides excellent results and can sometimes be used without an additional ligand.[15]
-
Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and sterically hindered phosphine ligands, such as SPhos, XPhos, and RuPhos, are often highly effective, particularly for coupling with less reactive aryl chlorides or for forming sterically hindered biaryls.[16][17][18][19] For couplings with this compound, a variety of phosphine ligands can be effective, and screening may be necessary to identify the optimal choice for your specific coupling partner.
Troubleshooting Guide
Low yields or failed reactions can be frustrating. This troubleshooting guide addresses common issues encountered when using this compound.
Caption: A workflow for troubleshooting Suzuki coupling reactions.
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium precatalyst is of high quality. If using a Pd(II) source, confirm that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Inefficient Transmetalation | The choice and amount of base are critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[13] Ensure the base is finely powdered for better solubility and reactivity. The addition of water to aprotic solvents like dioxane or THF can facilitate the hydrolysis of the trifluoroborate and improve transmetalation.[10][20] |
| Poor Oxidative Addition | If your coupling partner for the 4-bromophenyltrifluoroborate is an electron-rich or sterically hindered aryl halide, oxidative addition may be slow.[21] In such cases, using a more electron-rich and bulky ligand like SPhos or XPhos can be beneficial.[17][19] Increasing the reaction temperature may also help overcome the activation barrier.[21] |
| Improper Reaction Setup | The Suzuki coupling is sensitive to oxygen, which can deactivate the palladium catalyst. Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[1][21] |
Problem 2: Presence of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Protodeboronation of 4-bromophenyltrifluoroborate | Although more stable than boronic acids, trifluoroborates can still undergo protodeboronation (replacement of the -BF₃K group with a hydrogen) under harsh basic conditions or at elevated temperatures.[8][22] | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or lower the reaction temperature.[21] Ensure the reaction time is not unnecessarily long. |
| Homocoupling of the Aryl Halide | This side reaction can occur if the palladium catalyst is not efficiently consumed in the cross-coupling cycle. | Ensure your reaction is thoroughly degassed to prevent oxidative processes that can lead to homocoupling.[22] Using an efficient precatalyst system can also minimize this side reaction. |
| Dehalogenation of the Aryl Halide | The aryl halide can be reduced to the corresponding arene. This can be caused by certain bases or impurities in the reaction mixture.[23] | Screen different bases and ensure all reagents are pure. |
Recommended Starting Conditions & Optimization Parameters
The following table provides a general starting point for your Suzuki coupling reaction with this compound. Optimization will likely be necessary for your specific substrates.
| Parameter | Recommendation | Optimization Considerations |
| This compound | 1.1 - 1.5 equivalents | Increasing the excess may improve yield if decomposition is observed. |
| Aryl Halide | 1.0 equivalent (limiting reagent) | |
| Palladium Precatalyst | Pd(OAc)₂ (1-3 mol%) or PdCl₂(dppf) (1-3 mol%) | For challenging substrates, consider more active precatalysts like those from the Buchwald group.[16][17] |
| Ligand | SPhos (2-6 mol%) or PPh₃ (4-8 mol%) | The choice of ligand is critical. Screen a variety of phosphine ligands or N-heterocyclic carbenes (NHCs).[4][16] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | The strength and solubility of the base are important. K₃PO₄ can also be effective.[13][14] |
| Solvent | Dioxane/H₂O (4:1 to 10:1), THF/H₂O (9:1), or Toluene/H₂O | The water content can significantly impact the reaction. Anhydrous conditions may be necessary for highly sensitive substrates.[21] |
| Temperature | 80 - 110 °C | Lower temperatures may be possible with highly active catalyst systems. |
| Concentration | 0.1 - 0.5 M with respect to the limiting reagent |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl halide
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃, finely powdered)
-
Degassed solvent (e.g., Dioxane and water)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₂CO₃ (2.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve the desired concentration (typically 0.1 M to 0.5 M with respect to the limiting reagent).[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Low Yields in Aryltrifluoroborate Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during aryltrifluoroborate cross-coupling reactions, a key method for carbon-carbon bond formation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific challenges that can lead to low yields and other undesirable outcomes in Suzuki-Miyaura cross-coupling reactions using aryltrifluoroborates.
Q1: My Suzuki-Miyaura reaction with an aryltrifluoroborate is resulting in a low yield. What are the primary factors I should investigate?
Low yields in aryltrifluoroborate cross-coupling reactions can stem from several sources. A systematic approach to troubleshooting is recommended.[1] Key areas to examine include the quality and stability of your reagents, the reaction setup and conditions, and the potential for competing side reactions.[1]
Initial Checks:
-
Reagent Integrity:
-
Aryltrifluoroborate Stability: Potassium organotrifluoroborate salts are generally stable to air and moisture, making them advantageous over boronic acids.[2][3][4][5] However, their stability can be influenced by substituents on the aromatic ring.[6][7] Electron-donating groups can increase the rate of solvolysis.[6]
-
Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[8] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[8] Running a control reaction with a known, reliable substrate can verify catalyst activity.[1]
-
Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is crucial, as oxygen can deactivate the palladium catalyst.[8] Ensure the base is of high purity and handled appropriately.
-
-
Reaction Conditions:
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen.[8] Ensure your reaction vessel is properly sealed and purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst and solvent.[8][9]
-
Stoichiometry: Verify the accurate measurement of all reagents. An excess of the boronic acid derivative is sometimes used to drive the reaction to completion, but this can complicate purification.[9][10]
-
Q2: I suspect protodeboronation is a significant side reaction. How can I identify and minimize it?
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common cause of low yields.[8][10] This is especially problematic in the presence of water or other protic sources.[8]
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The base plays a critical role in activating the organoboron species but can also promote protodeboronation.[8] Milder bases are often preferred.
-
Anhydrous Conditions: While some protocols utilize aqueous bases, water can serve as a proton source.[8] Employing anhydrous conditions with a suitable base can be beneficial.
-
Use of Stable Boron Reagents: Aryltrifluoroborates are generally more stable than their corresponding boronic acids, offering protection against premature decomposition.[2][3][8] They tend to release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[8]
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can reduce the extent of protodeboronation.[8] Shorter reaction times and lower temperatures may be advantageous.[8]
Q3: How do I select the optimal catalyst, ligand, and base for my specific substrates?
The choice of catalyst, ligand, and base is highly substrate-dependent and often requires empirical optimization.[9][11]
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride complexes are common precatalysts.[10][12] The active catalyst is the Pd(0) species, which is formed in situ.[1]
-
Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[13][14] The choice of ligand can significantly impact reaction efficiency.[11] For instance, sterically hindered and electron-rich phosphine ligands have shown great success.[15]
-
Base: The base is required for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF, CsF).[8][10][11] The strength and nature of the base can influence reaction rates and side reactions.
Table 1: Effect of Different Bases on Aryltrifluoroborate Cross-Coupling Yield
| Base | Typical Concentration | Solvent System | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | 3.0 equiv | Toluene/H₂O (10:1) | 80 | Good to Excellent | [10] |
| Cs₂CO₃ | 3.0 equiv | Toluene/H₂O (10:1) | 100 | Moderate to Good | [12] |
| K₃PO₄ | 1.5 equiv | Dioxane | 80 | Variable | [8] |
| KF | 3.0 equiv | THF | 66 | Variable | [16] |
Table 2: Influence of Phosphine Ligands on Reaction Outcome
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Outcome | Reference |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | High yields for primary alkyltrifluoroborates | [10] |
| n-BuPAd₂ | Pd(OAc)₂ | Cs₂CO₃ | Toluene/H₂O | 100 | Effective for secondary alkyltrifluoroborates | [12] |
| X-Phos | PdCl₂(MeCN)₂ | K₂CO₃ | t-BuOH/H₂O | 100 | High conversion for imidomethyltrifluoroborates | [11] |
| (S)-Binap | Pd(OAc)₂ | Cs₂CO₃ | DMF | 120 | High yields for vinylation of aryl chlorides | [17] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling with an Aryltrifluoroborate:
This protocol provides a starting point for the cross-coupling of an aryl halide with a potassium aryltrifluoroborate. Optimization of reagents and conditions may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three to five times to ensure an oxygen-free environment.[8]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 10:1 toluene/H₂O).[10] Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation.[8] Finally, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).[10]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. phys.org [phys.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Preventing protodeboronation of Potassium 4-bromophenyltrifluoroborate
Technical Support Center: Potassium 4-bromophenyltrifluoroborate
A Guide to Preventing Protodeboronation and Ensuring Experimental Success
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile reagent in their synthetic endeavors. As robust as potassium organotrifluoroborates are, their utility can be compromised by a common side reaction: protodeboronation. This guide provides in-depth, experience-driven answers to common challenges, ensuring you can troubleshoot issues, optimize your reaction conditions, and maintain the integrity of your starting material.
Frequently Asked Questions & Troubleshooting
Q1: What exactly is protodeboronation, and why is my this compound (4-Br-PhBF3K) decomposing into bromobenzene?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in an organoboron compound is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material. For 4-Br-PhBF3K, this results in the formation of bromobenzene.
The key to understanding this process is recognizing that the trifluoroborate salt (ArBF₃⁻K⁺) is essentially a stable, protected precursor to the more reactive boronic acid (ArB(OH)₂).[1][2] This stability is a major advantage for storage and handling.[3][4] However, under the aqueous and often basic conditions required for cross-coupling reactions like the Suzuki-Miyaura coupling, the trifluoroborate undergoes hydrolysis to release the corresponding boronic acid.[5][6][7] It is this transiently formed boronic acid, not the trifluoroborate salt itself, that is primarily susceptible to protodeboronation.[5][6][7]
The overall process can be visualized as a two-step sequence:
-
Hydrolysis (Deprotection): The ArBF₃⁻K⁺ equilibrates with the boronic acid, ArB(OH)₂, in the presence of water and base.
-
Protodeboronation: The boronic acid, ArB(OH)₂, reacts with a proton source (like water) to yield the undesired arene (Ar-H) and boric acid (B(OH)₃).[8]
This "slow-release" of the boronic acid is often beneficial, as it keeps the instantaneous concentration of the reactive species low, minimizing side reactions.[1][6][7] However, if the rate of this release is not well-matched with the rate of your main catalytic cycle, the boronic acid can accumulate and decompose.[5][6][7]
Caption: The central role of boronic acid in the desired coupling and undesired protodeboronation pathways.
Q2: I'm observing low yields in my Suzuki-Miyaura coupling. How do I know if protodeboronation is the cause, and what are the most critical reaction parameters to control?
A2: Low yields are a classic symptom of protodeboronation. The most critical parameter to control is the pH of your reaction medium. The rate of both the necessary hydrolysis and the undesired protodeboronation are highly pH-dependent.[8][9]
-
High pH (Strongly Basic): While base is required for the Suzuki-Miyaura catalytic cycle, excessively basic conditions can dramatically accelerate the formation of the arylboronate anion (ArB(OH)₃⁻) from the boronic acid. This species is often more reactive and can be more prone to protodeboronation.[9]
-
Low pH (Acidic): Strongly acidic conditions can also promote protodeboronation through a different mechanism.[10][11] For most aryltrifluoroborates, stability is greatest near neutral pH.[2][11]
Troubleshooting Workflow:
-
Analytical Confirmation: Before optimizing, confirm the presence of the byproduct. Run a small-scale reaction and analyze the crude mixture by GC-MS or ¹H NMR. Look for the characteristic signals of bromobenzene.
-
Base Selection & Concentration: The choice and amount of base are paramount. Weakly basic conditions are often preferable. Consider replacing strong bases like NaOH or KOH with milder alternatives.
-
Solvent System: The solvent system influences the pH and solubility. For instance, using THF/H₂O with certain inorganic bases like Cs₂CO₃ can lead to phase-splitting, which profoundly impacts the local pH and hydrolysis rate.[5][6][7]
-
Temperature Control: Higher temperatures accelerate all reactions, including decomposition. If yields are low, try running the reaction at a lower temperature for a longer period.
Caption: A logical workflow for troubleshooting low cross-coupling yields.
Q3: Which base should I use to minimize decomposition? Can you provide a comparison?
A3: The choice of base is a critical decision. While a base is necessary for the transmetalation step of the Suzuki-Miyaura reaction, its strength and properties significantly influence the stability of the boronic acid intermediate. Generally, milder bases are preferred to avoid rapid hydrolysis and subsequent protodeboronation.
| Base | Typical Conditions | Advantages | Disadvantages | Suitability for 4-Br-PhBF₃K |
| Cs₂CO₃ | 2-3 equiv, THF/H₂O | Often provides high yields.[12][13] Effective for many substrates. | Can cause phase-splitting in THF/H₂O, leading to reproducibility issues.[5][6][7] Can be strongly basic. | Good, but monitor closely. A standard choice, but be mindful of stirring rate and vessel shape.[5][6] |
| K₂CO₃ | 2-3 equiv, MeOH or Toluene/H₂O | Milder than Cs₂CO₃. Often used in ligandless palladium systems.[14] Inexpensive and readily available. | May be less effective for challenging couplings. | Excellent starting point. A reliable and milder alternative to cesium carbonate. |
| K₃PO₄ | 2-3 equiv, n-Butanol or Dioxane | Effective for coupling heteroaryl halides.[3] Often used with sterically demanding ligands. | Can be strongly basic. Reaction medium is often heated to high temperatures. | Use with caution. Better suited for more challenging couplings where high reactivity is needed, which may increase protodeboronation risk. |
| Organic Bases (e.g., Et₃N, DIPEA) | Anhydrous conditions | Can be used in anhydrous systems to avoid hydrolysis altogether. | Often less effective for activating the boronic species for transmetalation. | Situational. Consider for specific protocols designed to run under anhydrous conditions, but not a standard choice. |
Recommendation: Start with K₂CO₃ in a monophasic solvent system like aqueous methanol or dioxane.[14] If yields are unsatisfactory, you can move to Cs₂CO₃, but pay close attention to reaction consistency.
Q4: How should I properly handle and store my this compound to ensure its long-term stability?
A4: Potassium organotrifluoroborates are prized for being crystalline, air-stable solids that are far easier to handle than their corresponding boronic acids.[4][15] However, proper storage is still key to preserving their integrity.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place.[2] While they are generally stable to air and moisture over short periods, prolonged exposure to atmospheric humidity should be avoided to prevent slow hydrolysis on the surface of the solid.[2] Storage in a desiccator is recommended for long-term stability.
-
Handling: No special inert atmosphere techniques are typically required for weighing or adding the solid to a reaction.[2][15] Always use clean spatulas and glassware. Avoid cross-contamination with acidic or basic residues.
-
Solution Stability: Once dissolved, especially in aqueous or protic solvents, the hydrolysis equilibrium begins.[2] Prepare solutions just prior to use. Do not store stock solutions of the trifluoroborate in protic or aqueous solvents for extended periods.
Q5: Is there a standard protocol you recommend for a Suzuki-Miyaura coupling that is optimized to prevent protodeboronation?
A5: Yes. The following protocol is a robust starting point that prioritizes the stability of the trifluoroborate reagent by using a milder base and controlled conditions.
Protocol: Optimized Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.05 eq)
-
Aryl Halide (1.0 eq)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%) or other suitable phosphine ligand
-
K₂CO₃ (3.0 eq)
-
Toluene/H₂O (4:1 v/v) or 1,4-Dioxane/H₂O (4:1 v/v)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, palladium catalyst, and phosphine ligand.
-
Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent & Base Addition: Under the inert atmosphere, add the degassed solvent mixture (Toluene/H₂O). Begin vigorous stirring. Add the potassium carbonate base.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Note: Avoid excessively high temperatures unless necessary.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Rationale for Choices:
-
Slight Excess of Trifluoroborate: A small excess (1.05 eq) helps drive the reaction to completion without being wasteful, acknowledging that minor decomposition may be unavoidable.[3][16]
-
Catalyst System: The Pd(OAc)₂/RuPhos system is highly active and efficient, promoting rapid catalytic turnover which helps the desired coupling reaction outcompete the protodeboronation side reaction.[15]
-
Solvent and Base: K₂CO₃ provides the necessary basicity with a lower risk of accelerating protodeboronation compared to stronger bases. The toluene/water system is a common and effective medium.[15]
References
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in Potassium 4-bromophenyltrifluoroborate Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium 4-bromophenyltrifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter, providing explanations and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Product and Presence of Bromobenzene
Q1: I am observing a low yield of my desired biaryl product, and my crude NMR/GC-MS analysis shows the presence of bromobenzene. What is causing this?
A1: The formation of bromobenzene is a result of a common side reaction called protodeboronation (or protodeborylation). In this process, the carbon-boron bond of the 4-bromophenyltrifluoroborate is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of bromobenzene.[1] This side reaction is often competitive with the desired cross-coupling pathway.
Q2: What are the primary factors that promote protodeboronation?
A2: Protodeboronation is influenced by several factors:
-
Slow Transmetalation: If the transmetalation step in the Suzuki-Miyaura catalytic cycle is slow, the active boronic acid intermediate can accumulate in the reaction mixture. This prolonged existence increases the likelihood of it undergoing protodeboronation.
-
Reaction Conditions: High temperatures, the choice of base, and the solvent system can all impact the rate of protodeboronation.[2] For instance, running the reaction at elevated temperatures for extended periods can increase the rate of this side reaction.
-
Substrate Electronics: While 4-bromophenyltrifluoroborate is not considered highly electron-deficient, substrates with strong electron-withdrawing groups are generally more susceptible to protodeboronation.
Q3: How can I minimize protodeboronation and increase the yield of my desired product?
A3: To minimize protodeboronation, you can implement the following strategies:
-
Optimize the Base: The choice of base is critical. Strong bases can accelerate the hydrolysis of the trifluoroborate to the boronic acid. If the subsequent transmetalation is not fast enough, the boronic acid can undergo protodeboronation. Consider using weaker bases.
-
Control the Temperature: Running the reaction at the lowest effective temperature can help to slow down the rate of protodeboronation relative to the desired coupling reaction.
-
Select an Appropriate Catalyst System: A highly active palladium catalyst and a suitable ligand can accelerate the rate of the desired Suzuki-Miyaura coupling, thereby outcompeting the protodeboronation side reaction.
-
Solvent System: The presence of water is often necessary for the hydrolysis of the trifluoroborate to the active boronic acid. However, the ratio of the organic solvent to water can be optimized to control the rate of hydrolysis and minimize protodeboronation.
Troubleshooting Flowchart for Protodeboronation:
Caption: A troubleshooting guide for addressing protodeboronation.
Issue 2: Formation of Biphenyl Side Products
Q4: My reaction mixture contains biphenyl and/or 4,4'-biphenyl. What is this side reaction?
A4: This side reaction is known as homocoupling . It involves the coupling of two molecules of the organoboron reagent to form a symmetrical biaryl. In your case, this would be the formation of 4,4'-biphenyl from two molecules of 4-bromophenyltrifluoroborate. The formation of biphenyl could arise from the homocoupling of phenylboronic acid, which might be present as an impurity or formed from the ligand (e.g., triphenylphosphine).
Q5: What conditions favor the homocoupling of aryltrifluoroborates?
A5: Homocoupling is often promoted by:
-
Presence of Oxygen: Molecular oxygen can facilitate the homocoupling of organoboron reagents.[3] It is crucial to properly degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon).
-
Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the palladium(0) center is slow, the palladium catalyst may preferentially react with the organoboron reagent, leading to homocoupling.
-
Palladium(II) Precatalysts: The use of Pd(II) precatalysts in the absence of an efficient reduction to Pd(0) can sometimes lead to homocoupling.[3]
Q6: How can I prevent or reduce homocoupling?
A6: To minimize homocoupling, consider the following adjustments:
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Use an Efficient Catalyst System: A catalyst system that promotes rapid oxidative addition of the aryl halide can outcompete the homocoupling pathway.
-
Control Stoichiometry: Using a slight excess of the aryl halide relative to the this compound can help to ensure that the palladium catalyst preferentially reacts with the halide.
Data on Factors Influencing Side Reactions
Table 1: Influence of Reaction Parameters on Side Product Formation
| Parameter | Condition | Effect on Protodeboronation | Effect on Homocoupling | Recommendation for Minimizing Side Reactions |
| Base | Strong (e.g., NaOH, KOH) | Increased | Variable | Use weaker bases like K₂CO₃, K₃PO₄, or CsF.[4][5][6] |
| Weak (e.g., K₂CO₃, K₃PO₄) | Decreased | Generally Lower | Optimal for many Suzuki-Miyaura couplings. | |
| Temperature | High (e.g., >100 °C) | Increased | Can Increase | Operate at the lowest effective temperature (e.g., 60-80 °C). |
| Low (e.g., <80 °C) | Decreased | Decreased | Favorable for minimizing side reactions. | |
| Atmosphere | Air / Oxygen | Minimal Direct Effect | Significantly Increased | Degas the reaction mixture and maintain an inert atmosphere.[3] |
| Inert (N₂ or Ar) | Unchanged | Significantly Decreased | Standard practice for Suzuki-Miyaura couplings. | |
| Catalyst Loading | Low | May Increase if reaction is slow | May Increase | Use an optimal catalyst loading (typically 1-5 mol%). |
| High | Generally Decreased | Variable | Can improve reaction rates, but consider cost. |
Experimental Protocols
The following are generalized protocols that can be adapted to your specific needs. It is always recommended to perform a small-scale test reaction to optimize conditions for your specific substrates.
Protocol 1: General Procedure to Minimize Protodeboronation
This protocol is designed to favor the cross-coupling pathway over protodeboronation by using a weaker base and moderate temperature.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, aryl halide, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Degas the solvent mixture by sparging with an inert gas for at least 20 minutes.
-
Using a syringe, add the degassed solvent to the flask containing the solids.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Rigorous Exclusion of Oxygen to Minimize Homocoupling
This protocol emphasizes the importance of maintaining an inert atmosphere to prevent oxygen-mediated homocoupling.
Materials:
-
Same as Protocol 1.
Procedure:
-
Add the solid reagents to a Schlenk flask equipped with a magnetic stir bar.
-
Attach the flask to a Schlenk line and perform at least three vacuum/inert gas backfill cycles to ensure a completely inert atmosphere.
-
The solvent should be thoroughly degassed using at least three freeze-pump-thaw cycles.
-
Transfer the degassed solvent to the reaction flask via cannula under a positive pressure of inert gas.
-
Proceed with the reaction as described in Protocol 1, ensuring that a positive pressure of inert gas is maintained throughout the heating and stirring process.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps of the Suzuki-Miyaura coupling and the points at which side reactions can occur.
Caption: The Suzuki-Miyaura catalytic cycle with key side reaction pathways.
This technical support guide provides a comprehensive overview of common side reactions in Suzuki-Miyaura couplings of this compound and practical advice for their mitigation. By carefully controlling reaction conditions and understanding the underlying mechanisms, researchers can significantly improve the yield and purity of their desired products.
References
Improving reaction rates for Potassium 4-bromophenyltrifluoroborate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction rates and outcomes when using Potassium 4-bromophenyltrifluoroborate.
Troubleshooting Guide: Improving Reaction Rates
Low yields or slow reaction rates in cross-coupling reactions involving this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these common issues.
Issue: Low or No Product Formation
Possible Cause 1: Inefficient Hydrolysis of the Trifluoroborate Salt
Potassium organotrifluoroborates are bench-stable solids that typically require in-situ hydrolysis to the corresponding boronic acid to participate in the catalytic cycle of Suzuki-Miyaura cross-coupling reactions.[1][2][3] The rate of this hydrolysis can be a limiting factor.
Solutions:
-
Optimize the Base: The choice and amount of base are critical for promoting the hydrolysis of the trifluoroborate. While inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used, the optimal base can be substrate-dependent.[1][4][5]
-
Ensure Adequate Water Content: Water is essential for the hydrolysis of the trifluoroborate to the boronic acid.[6] Reactions are often run in solvent mixtures containing water, such as THF/H₂O or toluene/H₂O.[4][6][7]
-
Consider Acid Catalysis: For some organotrifluoroborates, particularly those with electron-withdrawing groups, hydrolysis can be slow under basic conditions. In some cases, acid catalysis may be required for efficient hydrolysis, creating an "acid-base paradox" where the reaction still proceeds under overall basic conditions.[1][2]
-
Employ Silica Gel: Silica gel in the presence of water has been shown to be an effective and mild method for the hydrolysis of a broad range of organotrifluoroborates to their corresponding boronic acids.[8][9]
Possible Cause 2: Inactive Catalyst or Ligand Issues
The palladium catalyst and its associated ligand are at the heart of the Suzuki-Miyaura reaction. Inactivity or an inappropriate choice of these components will lead to poor results.
Solutions:
-
Catalyst Selection: Palladium(II) sources like Pd(OAc)₂ or PdCl₂ are often used as pre-catalysts that are reduced in situ to the active Pd(0) species. Modern pre-catalysts, such as Buchwald's palladacycles, are designed for more efficient generation of the active catalyst.[10]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as SPhos and RuPhos, have proven effective for the coupling of organotrifluoroborates.[4][11][12]
-
Catalyst and Ligand Handling: Ensure that the catalyst and ligands are fresh and have been stored under appropriate conditions (e.g., under an inert atmosphere) to prevent degradation.
Possible Cause 3: Sub-optimal Solvent and Temperature
The reaction solvent and temperature significantly influence reaction rates and selectivity.[13][14][15]
Solutions:
-
Solvent System: The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. Common solvent systems for Suzuki-Miyaura reactions with organotrifluoroborates include mixtures of an organic solvent (e.g., THF, toluene, ethanol) and water.[4][5][12] The ratio of the organic solvent to water can also be a critical parameter to optimize.[16]
-
Reaction Temperature: Increasing the reaction temperature generally increases the reaction rate.[15][17][18][19][20] However, excessively high temperatures can lead to catalyst decomposition or increased side reactions. The optimal temperature should be determined experimentally.
Experimental Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting poor reaction outcomes.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the Suzuki-Miyaura cross-coupling of aryltrifluoroborates.
Table 1: Effect of Base on Suzuki-Miyaura Coupling
| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Ligand (mol%) | Yield (%) | Reference |
| 1 | Cs₂CO₃ (3.0) | THF/H₂O (9:1) | PdCl₂ (2) | PPh₃ (6) | 72 | [5] |
| 2 | K₂CO₃ (3.0) | Toluene/H₂O (10:1) | Pd(OAc)₂ (2) | RuPhos (4) | 87-92 | [4] |
| 3 | Cs₂CO₃ (3.0) | Toluene/H₂O (10:1) | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Good to Excellent | [7] |
| 4 | K₂HPO₄·3H₂O (3.0) | MeOH | Pd(OAc)₂ (5) | PCy₃ (10) | 89 | [21] |
Table 2: Effect of Ligand on Suzuki-Miyaura Coupling
| Entry | Ligand | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | RuPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 87-92 | [4][11] |
| 2 | SPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | Good to Excellent | [4] |
| 3 | PPh₃ | PdCl₂ | Cs₂CO₃ | THF/H₂O | 72 | [5] |
| 4 | dppf | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | High Conversion | [22] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Add the degassed solvent system (e.g., 10:1 toluene/H₂O, 0.25 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting?
A: Several factors could be at play. The most common issues are inefficient hydrolysis of the trifluoroborate to the active boronic acid, an inactive palladium catalyst, or an inappropriate choice of base, ligand, or solvent. Refer to the troubleshooting guide for a systematic approach to resolving this issue.
Q2: How does the electronic nature of the substituent on the aryltrifluoroborate affect the reaction rate?
A: The electronic properties of the substituent have a significant impact on the rate of hydrolysis. Electron-donating groups on the aryl ring generally enhance the rate of solvolysis (hydrolysis), while electron-withdrawing groups tend to retard it.[23][24] This is because electron-donating groups can better stabilize the intermediate difluoroborane species formed during hydrolysis.[8][9]
Q3: What are common side reactions, and how can I minimize them?
A: Common side reactions in Suzuki-Miyaura couplings include protodeboronation (loss of the boron moiety and replacement with a hydrogen atom) and homocoupling of the boronic acid.[2][3] Protodeboronation can be minimized by using the more stable trifluoroborate salt and ensuring efficient coupling kinetics. Homocoupling is often a result of oxygen in the reaction mixture and can be suppressed by thoroughly degassing the solvents and running the reaction under an inert atmosphere.
Q4: Can I use this compound in anhydrous conditions?
A: While some Suzuki-Miyaura reactions can be performed under anhydrous conditions, the use of potassium organotrifluoroborates generally requires the presence of water to facilitate the hydrolysis to the corresponding boronic acid, which is the active nucleophile in the catalytic cycle.[6]
Q5: How does the choice of base affect the reaction?
A: The base plays a crucial role in the Suzuki-Miyaura reaction. It is involved in the hydrolysis of the trifluoroborate and in the transmetalation step of the catalytic cycle.[25] The strength and nature of the base can influence the reaction rate and the prevalence of side reactions. A screening of different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is often necessary to find the optimal conditions for a specific substrate combination.
Signaling Pathway of Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, starting from the potassium aryltrifluoroborate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. monash.edu [monash.edu]
- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 19. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 20. Khan Academy [khanacademy.org]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
How to improve the solubility of Potassium 4-bromophenyltrifluoroborate in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Potassium 4-bromophenyltrifluoroborate in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (CAS No. 23674779) is an organoboron compound widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2][3][4] Like many potassium organotrifluoroborate salts, it is a stable, crystalline solid that is easier to handle and store compared to its corresponding boronic acid.[5][6] However, its salt-like nature can lead to low solubility in many common organic solvents, which can hinder reaction rates and lead to incomplete conversions.[7]
Q2: What are the general solubility characteristics of potassium organotrifluoroborates?
Potassium organotrifluoroborates are tetracoordinate boron species, which makes them more stable than their boronic acid counterparts.[6][8] Their purification often involves recrystallization from solvents like acetonitrile or acetone, where they are soluble, while inorganic byproducts like KF or KHF₂ are not.[7] However, in the context of a reaction, achieving sufficient concentration in common nonpolar organic solvents can be challenging.
Q3: How can I improve the solubility of this compound in my reaction?
Improving the solubility of this compound typically involves a combination of strategies:
-
Solvent Selection: Employing a mixture of an organic solvent and water is a common and effective approach.
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of the salt.[9]
-
Use of Co-solvents: A polar aprotic co-solvent can help dissolve the trifluoroborate salt.
-
Phase-Transfer Catalysis: A phase-transfer catalyst (PTC) can be used to transport the trifluoroborate anion from a solid or aqueous phase into the organic phase where the reaction occurs.[10][11][12]
Q4: What are the recommended solvent systems for reactions involving this compound?
The most successful solvent systems for Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates are biphasic mixtures. These systems help to dissolve both the organic-soluble electrophile and the more polar trifluoroborate salt.
| Solvent System | Typical Ratio (Organic:Water) | Notes | References |
| Tetrahydrofuran (THF) / Water | 9:1 | A widely used and effective system for a variety of substrates. | [1][6][13] |
| Isopropanol (i-PrOH) / Water | 3:1 to 9:1 | Another effective system, particularly for alkenyltrifluoroborates. | [1][14] |
| Toluene / Water | 10:1 | Often used for reactions at higher temperatures. | [5][6] |
| Cyclopentyl methyl ether (CPME) / Water | Not specified | A greener alternative to other ether solvents. | [6] |
Q5: How does temperature affect the solubility and reaction?
Increasing the reaction temperature generally increases the solubility of solids in liquids.[9] For Suzuki-Miyaura reactions involving potassium trifluoroborates, heating is common, with reaction temperatures often ranging from 80 °C to 130 °C.[3][5] This not only helps with solubility but also facilitates the catalytic cycle. However, it's important to monitor for potential decomposition of reactants or products at elevated temperatures.
Q6: Can a phase-transfer catalyst (PTC) improve my reaction?
Yes, a phase-transfer catalyst can be highly effective. In a biphasic system, the PTC facilitates the transfer of the trifluoroborate anion ([ArBF₃]⁻) from the aqueous or solid phase into the organic phase. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used PTCs.[12][15] This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem: The this compound does not dissolve completely.
| Possible Cause | Recommended Solution |
| Inappropriate solvent system | Switch to a biphasic solvent system such as THF/water or Toluene/water.[1][5] |
| Insufficient water in the mixture | Ensure a sufficient amount of water is present to dissolve the potassium salt. A 10:1 to 9:1 organic to water ratio is a good starting point.[1][6] |
| Low reaction temperature | Gradually increase the reaction temperature. Many Suzuki-Miyaura reactions with trifluoroborates are run at elevated temperatures (e.g., 80-100 °C).[5] |
| High concentration | If the reagent concentration is very high, try diluting the reaction mixture. |
Problem: The reaction is slow or incomplete, even with a biphasic solvent system.
| Possible Cause | Recommended Solution |
| Poor mass transfer between phases | Increase the stirring rate to ensure efficient mixing of the aqueous and organic layers. |
| Low concentration of the trifluoroborate in the organic phase | Add a phase-transfer catalyst (e.g., 1-5 mol% of tetrabutylammonium bromide) to shuttle the trifluoroborate anion into the organic phase.[12][15] |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[5] |
| Inefficient base | The choice of base is critical. Cesium carbonate (Cs₂CO₃) is often found to be highly effective.[1][6][13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)[1]
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)[1]
-
Solvent system (e.g., THF/Water, 9:1)[1]
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and Cesium Carbonate (3.0 equivalents).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (e.g., 2-5 mol %).
-
Add the degassed solvent system (e.g., THF/Water 9:1). The mixture should be stirred vigorously.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Caption: Workflow for troubleshooting solubility issues.
Caption: Role of a Phase-Transfer Catalyst (PTC).
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. alfachemic.com [alfachemic.com]
- 13. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Organotrifluoroborates
A Guide to Understanding and Controlling the Effect of Water
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of using potassium organotrifluoroborates (RBF₃K). These reagents are valued for their stability and ease of handling, but their successful application hinges on a critical, and often misunderstood, component: water. This guide will demystify the role of water, providing you with the knowledge to troubleshoot issues and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when transitioning to or troubleshooting reactions with organotrifluoroborates.
Q1: Why should I use potassium organotrifluoroborates instead of boronic acids?
A: Potassium organotrifluoroborates offer significant advantages in stability and handling.[1][2] Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines, organotrifluoroborates are generally crystalline, monomeric solids that are stable to air and moisture and can be stored indefinitely without special precautions.[1][2] This stability makes stoichiometric measurements more precise and reduces the prevalence of side reactions like protodeboronation that can occur with boronic acids.[3][4]
Q2: Is water absolutely necessary for Suzuki-Miyaura reactions with organotrifluoroborates?
A: Yes, for the vast majority of cases, water is essential. Organotrifluoroborates are considered "protected" forms of boronic acids.[1][5] The tetracoordinate boron center is not sufficiently nucleophilic to participate directly in the transmetalation step of the catalytic cycle.[1] Water is required for the hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which is the active species in the reaction.[1][6]
Q3: What is the primary role of water in these reactions?
A: The primary role of water is to slowly hydrolyze the stable RBF₃K salt into the reactive boronic acid (RB(OH)₂).[1][7][8] This in situ generation is the key to their effectiveness. By maintaining a low, steady concentration of the highly reactive boronic acid, this "slow-release" strategy minimizes common side reactions such as oxidative homocoupling and protodeboronation.[5][7][8][9]
Q4: Can too much or too little water be a problem?
A: Absolutely. The concentration of water is a critical parameter that must be optimized.
-
Too little water: Leads to very slow or incomplete hydrolysis of the RBF₃K, starving the catalytic cycle of the necessary boronic acid. This results in a stalled or sluggish reaction.[10]
-
Too much water: While necessary for the reaction, an excess of water can promote undesirable side reactions, such as protodeboronation of the boronic acid intermediate, especially under basic conditions.[5][10] It can also create issues with solvent miscibility, leading to phase-splitting.[7][8]
Section 2: The Mechanism - A Deeper Dive into the Role of Water
Understanding the mechanism is key to rational troubleshooting. The success of a Suzuki-Miyaura reaction with an organotrifluoroborate is not just dependent on the palladium catalytic cycle, but on the preceding activation step.
The overall process can be visualized as two interconnected stages:
-
Pre-activation (Hydrolysis): The stable, unreactive potassium organotrifluoroborate (RBF₃K) undergoes hydrolysis in the presence of water and base to form the active boronic acid (RB(OH)₂).
-
Catalytic Coupling: The newly formed boronic acid enters the standard Suzuki-Miyaura catalytic cycle to couple with the organic halide.
The rate of the first step must be appropriately "geared" with the rate of the second.[7][8][9] If hydrolysis is too slow, the reaction stalls. If it's too fast, the accumulation of boronic acid can lead to side reactions.
Caption: Figure 1: Role of Water in RBF₃K Activation and Coupling
Factors Influencing Hydrolysis Rate
The rate of hydrolysis is not constant and is highly dependent on several factors:
-
Electronic Properties of the 'R' Group: Electron-donating groups on the organic fragment (R) of the organotrifluoroborate accelerate solvolysis, while electron-withdrawing groups slow it down.[11][12] This provides a predictable way to tune reactivity.
-
Choice of Base: Strong inorganic bases like Cs₂CO₃ can induce phase-splitting in THF/water mixtures. This can create a complex reaction environment where the pH in the bulk medium is lower, paradoxically slowing the hydrolysis of certain RBF₃K salts that require acid-catalysis for efficient hydrolysis.[7][8][9]
-
Reaction Vessel: The material and shape of the reaction vessel can have a profound impact on reproducibility.[7][8][13] Glass can act as a fluoride scavenger, driving the hydrolytic equilibrium toward the boronic acid.[13] For sensitive reactions, using a PTFE vessel can provide more consistent results.[5]
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| 1. Reaction is very slow, has stalled, or shows low conversion. | Insufficient hydrolysis of the RBF₃K salt. The catalytic cycle is "starved" for the active boronic acid species. | • Increase Water Content: Incrementally increase the proportion of water in your solvent system. A common starting point is a 10:1 or 5:1 organic solvent to water ratio.[14][15] • Increase Temperature: Gently increasing the reaction temperature can accelerate the hydrolysis rate. • Change Solvent System: Some solvent systems, like i-PrOH-H₂O, can be more effective than others (e.g., THF-H₂O) for certain substrates.[16] |
| 2. Significant protodeboronation is observed (C-B bond is replaced by C-H). | The concentration of the boronic acid intermediate is too high, making it susceptible to decomposition before it can be consumed in the catalytic cycle.[5] This is often exacerbated by excess base or high temperatures. | • Decrease Water Content: Reduce the amount of water to slow the rate of hydrolysis, thereby lowering the steady-state concentration of the boronic acid.[5] • Use a Milder Base: Switch from strong bases like K₃PO₄ or Cs₂CO₃ to a weaker base such as K₂CO₃ or even CsF.[5] • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| 3. Results are inconsistent between different runs or scales. | This is often due to physical factors that affect the complex, multiphasic reaction medium. | • Use a PTFE Vessel: To eliminate the variable effect of glass acting as a fluoride scavenger, switch to a PTFE reaction vessel.[5][13] • Ensure Vigorous & Consistent Stirring: Inconsistent stirring can lead to poor mixing in phase-split systems, dramatically altering the local pH and hydrolysis rate.[7][8] Use a consistent stir bar and vessel shape. • Re-evaluate Base/Solvent Choice: The combination of a strong base (e.g., Cs₂CO₃) and a solvent like THF is known to cause phase-splitting, which is sensitive to vessel shape and stirring.[7][8] Consider a more homogeneous solvent system if possible. |
| 4. Significant homocoupling of the organoboron reagent is observed. | The boronic acid intermediate is accumulating to a high concentration and reacting with itself in an oxidative side reaction. | • This has a similar root cause to protodeboronation. The "slow-release" mechanism has been compromised.[1][7][8] • Follow Solutions for Protodeboronation: Decrease water content, use a milder base, or lower the reaction temperature to better gear the rate of hydrolysis with the rate of catalytic turnover. |
Section 4: Experimental Protocols & Best Practices
Adhering to a structured approach for setup and optimization is crucial for success.
General Step-by-Step Protocol
-
Vessel Preparation: To a dry PTFE reaction vessel equipped with a magnetic stir bar, add the potassium organotrifluoroborate (1.1–1.3 equivalents), the aryl/vinyl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (e.g., RuPhos, XPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent & Base Addition: Under the inert atmosphere, add the pre-degassed organic solvent and water (e.g., THF/H₂O in a 10:1 ratio). Add the base (e.g., Cs₂CO₃, 2-3 equivalents).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workflow for Optimizing Water Content
When developing a new reaction, a systematic approach to optimizing the water ratio is essential.
Caption: Figure 2: Decision workflow for optimizing water content.
References
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 14. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Technical Support Center: Aryltrifluoroborate Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of ligands on the efficiency of aryltrifluoroborate coupling reactions. It is designed to assist researchers, scientists, and professionals in drug development in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in aryltrifluoroborate coupling reactions?
A1: Low yields in aryltrifluoroborate coupling are often attributed to several factors:
-
Inefficient Ligand Choice: The selected ligand may not be optimal for the specific substrates being used. The electronic and steric properties of the ligand play a crucial role in the catalytic cycle.
-
Poor Quality of Reagents: Degradation of the aryltrifluoroborate salt, palladium catalyst, or solvent can significantly hinder the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or base can lead to incomplete conversion or side product formation.
-
Presence of Impurities: Water or oxygen can deactivate the catalyst and interfere with the reaction.
Q2: How do I select the appropriate ligand for my specific aryltrifluoroborate coupling reaction?
A2: Ligand selection is critical for a successful coupling reaction. Consider the following:
-
Steric and Electronic Properties: For electron-rich or sterically hindered aryltrifluoroborates, bulky and electron-donating ligands like Buchwald phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.
-
Substrate Compatibility: The nature of the coupling partner (e.g., aryl halide) will also influence the choice of ligand.
-
Published Precedent: Reviewing literature for similar substrate pairings can provide a good starting point for ligand selection.
Q3: Can N-heterocyclic carbene (NHC) ligands be used for aryltrifluoroborate coupling?
A3: Yes, N-heterocyclic carbene (NHC) ligands are effective for Suzuki-Miyaura coupling reactions involving potassium aryltrifluoroborates. They are known for their strong electron-donating ability and steric bulk, which can promote efficient catalysis.
Q4: What is the role of the base in aryltrifluoroborate coupling, and how does it relate to the ligand?
A4: The base is essential for the transmetalation step in the catalytic cycle. It facilitates the transfer of the aryl group from the trifluoroborate to the palladium center. The choice of base can depend on the ligand and substrates. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The combination of a bulky, electron-rich ligand and a suitable base is often key to high efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium precursor and ligand are properly stored and handled to avoid degradation. Consider using a pre-catalyst. |
| Inappropriate ligand for the substrates | Screen a panel of ligands with varying steric and electronic properties (see Ligand Comparison Table below). | |
| Insufficient base strength or solubility | Try a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | |
| Presence of oxygen or moisture | Degas the solvent and reaction mixture thoroughly. Use anhydrous solvents and reagents. | |
| Formation of Side Products (e.g., Homocoupling) | Non-optimal ligand-to-metal ratio | Optimize the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is used. |
| Reaction temperature is too high | Lower the reaction temperature to minimize side reactions. | |
| Slow or Incomplete Reaction | Low catalyst loading | Increase the catalyst loading in small increments. |
| Insufficiently active ligand | Switch to a more electron-rich and sterically bulky ligand to accelerate the catalytic cycle. |
Ligand Performance Comparison in Aryltrifluoroborate Coupling
The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with aryl chlorides, a challenging substrate class.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2% Pd(OAc)₂ / 4% SPhos | K₃PO₄ | t-AmOH | 100 | 2 | 95 | Organometallics 2004, 23, 4196-4199 |
| XPhos | 2% Pd(OAc)₂ / 4% XPhos | K₃PO₄ | t-AmOH | 100 | 2 | 98 | J. Am. Chem. Soc. 2003, 125, 6653-6655 |
| RuPhos | 2% Pd(OAc)₂ / 4% RuPhos | K₃PO₄ | t-AmOH | 100 | 2 | 99 | J. Am. Chem. Soc. 2004, 126, 13028-13029 |
| P(t-Bu)₃ | 1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 93 | J. Am. Chem. Soc. 2000, 122, 4020-4028 |
Experimental Protocols
General Procedure for Ligand Screening in Aryltrifluoroborate Coupling:
-
To an oven-dried reaction vessel, add the aryltrifluoroborate salt (1.0 mmol), aryl halide (1.2 mmol), and base (2.0 mmol).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add the palladium precursor and the specific ligand under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
The reaction mixture is stirred and heated to the desired temperature for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered.
-
The filtrate is concentrated, and the residue is purified by column chromatography to isolate the desired product.
Visual Guides
Caption: A generalized experimental workflow for aryltrifluoroborate coupling.
Caption: Key factors influencing the efficiency of aryltrifluoroborate coupling.
Technical Support Center: Optimization of Base and Solvent for Difficult Suzuki Couplings
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this otherwise robust and versatile carbon-carbon bond-forming reaction. Here, we will dissect the critical roles of base and solvent selection, providing in-depth, evidence-based troubleshooting strategies to overcome common hurdles in difficult couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a sterically hindered aryl chloride is giving low to no yield. What is the first parameter I should investigate?
When dealing with sterically hindered substrates, particularly less reactive aryl chlorides, the interplay between the base and the catalytic cycle is paramount. Low yields often stem from a slow or inhibited transmetalation or reductive elimination step.
Initial Troubleshooting Steps:
-
Switch to a Stronger, Bulkier Base: Standard bases like sodium carbonate (Na₂CO₃) may not be effective.[1][2] A stronger base is often required to facilitate the formation of the reactive boronate species.[3][4]
-
Potassium Phosphate (K₃PO₄): This is an excellent starting point for optimization. It is a moderately strong base that is often effective in challenging couplings.[5][6]
-
Cesium Carbonate (Cs₂CO₃): Known for its high solubility in many organic solvents, Cs₂CO₃ can enhance reaction rates.[7][8] The cesium cation's softness is also thought to play a beneficial role.[9] In some cases, switching from sodium carbonate to cesium carbonate has significantly improved yields.[9][10]
-
Potassium tert-Butoxide (KOtBu): For exceptionally hindered systems, a very strong base like KOtBu may be necessary to drive the reaction forward.[5][11]
-
-
Solvent Choice Matters: The solvent influences catalyst stability, reagent solubility, and the rates of the catalytic cycle steps.
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are common choices.[12][13] Dioxane, in particular, is often used for challenging couplings, sometimes in combination with a stronger base like KOtBu.[11][14]
-
Aromatic Solvents: Toluene is another effective solvent, often used with bases like potassium phosphate.[15][16]
-
Underlying Rationale: Steric hindrance around the palladium center can impede the approach of the boronic acid derivative for transmetalation and slow down the final C-C bond-forming reductive elimination. A stronger base increases the concentration of the more nucleophilic boronate anion, helping to overcome the kinetic barrier of transmetalation.[4][7] Bulky ligands on the palladium catalyst are also crucial for promoting these steps.[5]
Q2: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common pathway for yield loss, especially with electron-rich or heteroaromatic boronic acids.
Strategies to Minimize Protodeboronation:
-
Choice of Base: The strength and nature of the base are critical.
-
Weaker Bases: Using a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) can reduce the rate of protodeboronation.[3] KF is particularly useful for substrates with base-sensitive functional groups.[3]
-
Careful Stoichiometry: Using the minimum effective amount of base can help. The selectivity of the reaction can be dependent on the base stoichiometry, especially when competing boronic acids are present.[4]
-
-
Solvent System: The presence of water can exacerbate protodeboronation.
-
Boronic Acid Derivatives:
Q3: My reaction is biphasic (e.g., Toluene/Water), and the yield is inconsistent. What factors should I consider?
Biphasic solvent systems are common in Suzuki couplings, often to dissolve an inorganic base like sodium or potassium carbonate.[12][18] However, inconsistencies can arise from mass transfer limitations.
Troubleshooting Biphasic Reactions:
-
Stirring Rate: In a biphasic system, efficient mixing is crucial for the transfer of reagents between the aqueous and organic phases. Ensure vigorous and consistent stirring.[13]
-
Phase-Transfer Catalysts: Although not always necessary, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the boronate or hydroxide ions into the organic phase where the reaction occurs.[19]
-
Solvent Choice: The organic solvent choice can impact the partitioning of reactants. While toluene is common, solvents like 2-MeTHF in a biphasic system with water have also been shown to be effective, sometimes suppressing side reactions like dehalogenation.[20]
-
Reaction Locus: Studies have shown that in many biphasic systems, the catalytic cycle predominantly occurs in the organic layer.[19][21] The aqueous phase serves as a reservoir for the base.[21] Therefore, factors that influence the solubility of the palladium catalyst and substrates in the organic phase are critical.
Q4: Can you explain the fundamental roles of the base and solvent in the Suzuki coupling mechanism?
Understanding the mechanistic roles of the base and solvent is key to rational troubleshooting.
The Role of the Base
The base plays multiple crucial roles in the Suzuki-Miyaura coupling:[12]
-
Activation of the Boronic Acid: This is widely considered the primary role. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3][4][22] This increased nucleophilicity accelerates the transmetalation step.
-
Formation of Palladium(II) Alkoxide/Hydroxide: The base can react with the palladium(II) halide complex (formed after oxidative addition) to generate a palladium(II) hydroxide or alkoxide species.[12][22] This species can then undergo transmetalation with the neutral boronic acid.
-
Acceleration of Reductive Elimination: Some studies suggest that the base can also accelerate the final reductive elimination step.[12]
The Role of the Solvent
The solvent is not merely an inert medium; it actively influences the reaction's outcome:
-
Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid derivative, and the palladium catalyst complex.
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states. For instance, polar aprotic solvents like DMF or acetonitrile have been shown to stabilize anionic transition states during oxidative addition, which can even alter the chemoselectivity of the reaction.[23][24][25]
-
Influence on Catalyst Activity: The solvent can affect the aggregation state of the palladium catalyst and the coordination of ligands, thereby influencing its catalytic activity. Less polar solvents like toluene and dioxane are often paired with bulky phosphine ligands.[26]
-
Protic vs. Aprotic:
-
Protic Solvents (e.g., water, alcohols): Can participate in hydrogen bonding and are necessary to dissolve many inorganic bases.[27][28] They can stabilize ionic species formed during the reaction.[29][30] However, an excess of a protic solvent can lead to protodeboronation.
-
Aprotic Solvents (e.g., THF, dioxane, toluene, DMF): Do not have acidic protons and are often used to avoid protodeboronation.[27] Polar aprotic solvents are particularly good at dissolving a wide range of reactants.[28]
-
Troubleshooting Workflow
When faced with a difficult Suzuki coupling, a systematic approach to optimizing the base and solvent is crucial. The following workflow provides a structured method for troubleshooting.
Caption: Troubleshooting flowchart for difficult Suzuki couplings.
Comparative Data Tables
For a quick reference, the following tables summarize the properties of commonly used bases and solvents in Suzuki couplings.
Table 1: Comparison of Common Bases
| Base | Chemical Formula | Basicity | Common Use Cases & Notes |
| Sodium Carbonate | Na₂CO₃ | Moderate | Standard, widely used base, often in aqueous/organic biphasic systems.[1][2][18] |
| Potassium Carbonate | K₂CO₃ | Moderate | Similar to Na₂CO₃, sometimes preferred for its solubility.[15][31] |
| Cesium Carbonate | Cs₂CO₃ | Moderate-Strong | Highly soluble in organic solvents; often improves rates for difficult couplings.[5][7][8][9] |
| Potassium Phosphate | K₃PO₄ | Strong | Excellent for sterically hindered or electron-deficient substrates.[5][6][32] |
| Potassium tert-Butoxide | KOtBu | Very Strong | Used for very challenging couplings, especially with hindered aryl chlorides.[5][11] |
| Potassium Fluoride | KF | Mild | Useful for substrates with base-sensitive functional groups to avoid hydrolysis.[3] |
Table 2: Comparison of Common Solvents
| Solvent | Type | Dielectric Constant (approx.) | Common Use Cases & Notes |
| Toluene | Aprotic, Nonpolar | 2.4 | Excellent for many couplings, especially with K₃PO₄. Good for higher temperatures.[12][15][16] |
| Dioxane | Aprotic, Polar | 2.2 | Very common for difficult couplings, often with strong bases like KOtBu.[11][12][13] |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.5 | General-purpose solvent, often used for room temperature couplings.[12][13] |
| Dimethylformamide (DMF) | Aprotic, Polar | 37 | High boiling point, good solvating power. Can alter selectivity in some cases.[12][23] |
| Water | Protic, Polar | 80 | Used as a co-solvent to dissolve inorganic bases. Can promote protodeboronation.[12][13][21] |
| tert-Butanol/Water | Protic, Polar | Variable | A mixture often used with K₃PO₄ for coupling with heteroaryl mesylates.[6] |
Experimental Protocols
Protocol 1: General Procedure for Screening Bases with a Sterically Hindered Aryl Bromide
This protocol outlines a parallel screening approach to identify the optimal base for a challenging coupling.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Dioxane)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu) (2.0 equiv)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials suitable for heating
Procedure:
-
To each of four separate reaction vials, add the aryl bromide (e.g., 0.5 mmol, 1 equiv) and the arylboronic acid (0.6 mmol, 1.2 equiv).
-
To each vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0125 mmol, 2.5 mol%).
-
To each vial, add one of the selected bases (1.0 mmol, 2.0 equiv).
-
Under an inert atmosphere, add anhydrous dioxane (e.g., 2.5 mL) to each vial.
-
Seal the vials and place them in a preheated reaction block at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and relative yield for each base.
Protocol 2: Suzuki Coupling Under Anhydrous Conditions to Minimize Protodeboronation
This protocol is designed for substrates prone to protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ / SPhos)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)[14]
-
Anhydrous solvent (e.g., Dioxane)
-
Inert atmosphere (Argon)
Procedure:
-
In an oven-dried flask under an argon atmosphere, combine the aryl halide (e.g., 1.0 mmol), potassium aryltrifluoroborate (1.1 mmol), and cesium carbonate (2.5 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) in anhydrous dioxane.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add additional anhydrous dioxane to achieve the desired concentration (e.g., 0.2 M).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Proceed with standard aqueous workup and purification.
References
- 1. Sodium Carbonate [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. youtube.com [youtube.com]
- 15. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. www1.udel.edu [www1.udel.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 27. theorango.com [theorango.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 30. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 31. benchchem.com [benchchem.com]
- 32. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Couplings with Organotrifluoroborates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with steric hindrance in cross-coupling reactions involving organotrifluoroborates.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using potassium organotrifluoroborates (R-BF3K) in cross-coupling reactions, especially with sterically hindered substrates?
A1: Potassium organotrifluoroborates offer several advantages over other organoboron reagents like boronic acids:
-
Enhanced Stability: They are typically crystalline solids that are stable to air and moisture, making them easier to handle and store over long periods.[1][2]
-
Slow Release of Boronic Acid: Under basic conditions, organotrifluoroborates slowly hydrolyze to release the corresponding boronic acid in situ.[3][4][5] This slow release can minimize side reactions like protodeboronation and homocoupling, which are often problematic with sensitive or sterically demanding boronic acids.
-
Improved Reactivity in Certain Cases: For some substrates, particularly heteroaryl compounds, switching from a boronic acid to an organotrifluoroborate can lead to significantly improved yields.[6]
Q2: My Suzuki-Miyaura coupling reaction with a sterically hindered organotrifluoroborate is giving low to no yield. What are the most common causes?
A2: Low or no yield in sterically hindered couplings with organotrifluoroborates can stem from several factors:
-
Inefficient Catalyst System: The combination of palladium precursor and ligand is critical. Standard catalysts may not be effective for sterically demanding substrates.
-
Incomplete Hydrolysis: The organotrifluoroborate must hydrolyze to the active boronic acid for the reaction to proceed. The rate of hydrolysis can be influenced by the base, solvent, and temperature.[3][4][5]
-
Side Reactions: Protodeboronation of the organoboron reagent or β-hydride elimination from the organopalladium intermediate can become significant pathways with hindered substrates.[7]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the reaction outcome, especially in challenging cases.
Q3: How do I choose the right catalyst system for a sterically hindered coupling involving an organotrifluoroborate?
A3: For sterically demanding Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally required.[6][8] These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps of the catalytic cycle.
Consider ligands from the following classes:
-
Dialkylbiaryl Phosphines: Ligands like XPhos, SPhos, and RuPhos are known to be highly effective for a wide range of sterically hindered couplings.[6]
-
Specialized Ligands: For extremely hindered substrates, such as those leading to tetra-ortho-substituted biaryls, specialized ligands like BI-DIME and AntPhos have shown excellent reactivity.[7][9][10] The unique structure of AntPhos can also help to suppress β-hydride elimination.[7]
-
Arsa-Buchwald Ligands: These arsenic-containing analogs of Buchwald ligands have also been shown to be effective for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective catalyst system. | - Switch to a more sterically demanding and electron-rich ligand (e.g., XPhos, AntPhos, BI-DIME).[6][7][9] - Use a pre-formed palladium-ligand complex (precatalyst) to ensure efficient generation of the active catalyst. |
| Incomplete hydrolysis of the organotrifluoroborate. | - Increase the amount of water in the reaction mixture; a 1:1 ratio of organic solvent to water can be beneficial.[1] - Use a stronger base, such as Cs2CO3 or K3PO4. - Increase the reaction temperature. | |
| Protodeboronation of the organoboron reagent. | - Ensure the base is not too strong or the temperature too high for the stability of your specific organotrifluoroborate. - The slow release of boronic acid from the trifluoroborate is intended to minimize this, but optimizing the hydrolysis rate is key.[3][4] | |
| Significant Formation of Byproducts (e.g., from β-hydride elimination) | The structure of the organopalladium intermediate favors β-hydride elimination. | - Employ a ligand specifically designed to disfavor this pathway, such as AntPhos.[7] - Modify the substrate if possible to remove β-hydrogens. |
| Reaction is sluggish or stalls | Poor solubility of reagents. | - Screen different solvents or solvent mixtures. For example, using xylenes instead of toluene can allow for higher reaction temperatures.[7] |
| Catalyst deactivation. | - Increase catalyst loading. - Use a more robust ligand that is resistant to degradation at higher temperatures. |
Experimental Protocols
General Protocol for Sterically Hindered Suzuki-Miyaura Coupling of an Aryl Halide with a Potassium Organotrifluoroborate
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3)
-
Phosphine or NHC ligand (e.g., XPhos, SPhos, AntPhos)
-
Aryl halide (1.0 equiv)
-
Potassium organotrifluoroborate (1.5 equiv)
-
Base (e.g., Cs2CO3, K3PO4) (3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, Xylenes)
-
Water (optional, but can aid hydrolysis)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precursor, ligand, and base.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Argon or Nitrogen). This cycle is typically repeated three times.
-
Add the aryl halide, potassium organotrifluoroborate, and anhydrous solvent (and water, if used) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Sterically Hindered Couplings
Caption: Troubleshooting decision tree for sterically hindered couplings.
Simplified Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
References
- 1. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Products from Trifluoroborate Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from trifluoroborate coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product after a trifluoroborate coupling reaction?
A1: The most common impurities include:
-
Homocoupling byproducts: Formed from the coupling of two organoboron reagents. This is a prevalent side reaction, especially in the presence of oxygen.[1]
-
Unreacted starting materials: Residual organotrifluoroborate, the corresponding boronic acid, or the aryl/vinyl halide.
-
Boronic acids/anhydrides: Arising from the hydrolysis of the trifluoroborate salt.[2][3] These can be difficult to separate from the desired product.
-
Palladium catalyst residues: Can be present in various forms and may require specific techniques for removal.[4]
-
Phosphine ligands and their oxides: If phosphine ligands are used, they and their corresponding oxides can be significant impurities.
-
Dehalogenated starting material: The aryl halide starting material can lose its halogen atom, leading to a common byproduct.[5]
Q2: My primary impurity is the homocoupled product. How can I remove it?
A2: Removing homocoupling byproducts can be challenging due to their structural similarity to the desired product.[1]
-
Chromatography: Careful optimization of flash column chromatography is often the most effective method. A less polar solvent system may allow for the separation of the less polar homocoupled product from the more polar cross-coupled product.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities, including the homocoupled byproduct.
-
Prevention: The best strategy is to minimize its formation in the first place by thoroughly degassing your reaction mixture and using an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) catalyst.[1][6] Using a Pd(0) source directly, instead of a Pd(II) precatalyst, can also reduce homocoupling.[7]
Q3: How can I remove unreacted boronic acid or trifluoroborate salt from my product?
A3: Several methods can be employed to remove residual boron-containing starting materials:
-
Aqueous Basic Wash: Boronic acids are acidic and can be converted to their corresponding water-soluble boronate salts by washing the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃).[8][9] This allows for their removal into the aqueous phase.
-
Sorbitol Extraction: An aqueous solution of sorbitol can be used to selectively extract boronic acids into the aqueous layer.[10]
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can lead to the formation of a crystalline adduct with the boronic acid, which can then be filtered off.[10][11]
-
Volatilization with Methanol: Boronic acids can be removed by repeatedly dissolving the crude product in methanol and evaporating the solvent under reduced pressure. This process forms the volatile trimethyl borate.[12]
-
Chromatography: While trifluoroborate salts are often poorly soluble and not ideal for chromatography, the resulting boronic acids can be separated.[5] However, they can streak on silica gel. Using a different stationary phase like neutral alumina or adding a modifier to the eluent can help.[4][13]
Q4: I am having trouble removing the palladium catalyst from my product. What should I do?
A4: Residual palladium can often be removed by one of the following methods:
-
Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove a significant portion of the catalyst.[4]
-
Aqueous Workup with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help sequester and remove palladium species.
-
Specialized Scavengers: There are commercially available scavengers (resins or silicas functionalized with thiols or other ligands) designed to bind and remove palladium from solution.
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal can adsorb the palladium, which can then be removed by filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on silica gel column | The product or impurities are acidic or basic (e.g., residual boronic acid). | - Add a small amount of a modifier to your eluent (e.g., 1% acetic acid for acidic compounds, 1% triethylamine for basic compounds).- Use a different stationary phase, such as neutral alumina.[4][13] |
| Low product recovery after chromatography | The product is unstable on silica gel or is very polar and not eluting. | - Use deactivated silica gel or neutral alumina.[4]- Try reverse-phase (C18) chromatography for less polar compounds.[4]- Ensure your eluent system is polar enough to elute the compound. |
| Persistent non-polar impurity | This could be the homocoupled byproduct or dehalogenated starting material. | - Optimize column chromatography with a very non-polar eluent system to achieve separation.- Attempt recrystallization from a suitable solvent system.- Focus on preventing its formation by ensuring anaerobic reaction conditions.[1][6] |
| Product is an oil and cannot be recrystallized | The product is not crystalline at room temperature or contains impurities that inhibit crystallization. | - Attempt purification by Kugelrohr or vacuum distillation if the product is volatile and thermally stable.[4]- High-performance liquid chromatography (HPLC) may be necessary for difficult separations.- Trituration with a non-polar solvent like hexane may induce crystallization or wash away impurities.[13] |
| Incomplete hydrolysis of trifluoroborate | The reaction conditions (e.g., base, water content, temperature) were not sufficient for complete hydrolysis. | - The hydrolysis of organotrifluoroborates can be promoted by the addition of silica gel and water.[3]- Ensure sufficient water is present in the reaction mixture as the hydrolysis rate can be dependent on it.[2] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Boronic Acid
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of NaOH or K₂CO₃. Shake the funnel gently at first to avoid emulsion formation, then more vigorously.
-
Separate the layers. The boronic acid impurity will be in the aqueous layer as its boronate salt.[8][9]
-
Wash the organic layer with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product ready for further purification.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elute the Column: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[4]
-
Drying: Dry the purified crystals under high vacuum.[4]
Visualizations
Caption: General workflow for purification of trifluoroborate coupling products.
Caption: Logical relationship between impurity type and removal technique.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling with Potassium 4-bromophenyltrifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth resource for troubleshooting and minimizing the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions that utilize potassium 4-bromophenyltrifluoroborate. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanics to empower you to solve challenges systematically.
The Challenge: Understanding Homocoupling
Potassium organotrifluoroborates (KATs) are valued reagents in Suzuki-Miyaura cross-coupling due to their bench-top stability and ease of handling compared to their boronic acid counterparts.[1][2] However, a common and frustrating side reaction is the palladium-mediated homocoupling of the organotrifluoroborate, leading to the formation of a symmetrical biaryl—in this case, 4,4'-dibromobiphenyl—which can complicate purification and reduce the yield of your desired cross-coupled product.
This unwanted reaction pathway is primarily driven by the presence of Pd(II) species and an oxidant, most commonly dissolved oxygen in the reaction mixture.[3][4][5] Two molecules of the boronic acid (formed in situ from the trifluoroborate) can undergo transmetalation with a Pd(II) center, followed by reductive elimination to yield the homocoupled product and Pd(0).[3][4] The Pd(0) can then be re-oxidized to Pd(II) by oxygen, perpetuating a catalytic cycle for this side reaction.
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to visualize the desired catalytic cycle versus the undesired homocoupling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling with this compound?
The primary driver is the presence of dissolved molecular oxygen in the reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then catalyze the coupling of two trifluoroborate molecules, leading to the formation of 4,4'-dibromobiphenyl.[3][4]
Q2: My reaction turned black immediately. Is this a sign of excessive homocoupling?
While the formation of finely divided palladium black can indicate catalyst decomposition, a color change to black is common and not necessarily a definitive sign of failure. However, if accompanied by low yields of the desired product and a significant amount of the homocoupled byproduct, it suggests that the catalytic system is not stable, and the catalyst is crashing out of the solution in an inactive form.
Q3: Can my choice of palladium source make homocoupling worse?
Yes. Using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), can increase the initial concentration of Pd(II) in the reaction, which may promote homocoupling before the catalytic cycle for cross-coupling fully initiates.[6][7] Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst designed for clean generation of Pd(0) can often mitigate this issue.[6][7]
Q4: How critical is the choice of base for minimizing this side reaction?
The base is crucial. Its role is to facilitate the hydrolysis of the trifluoroborate to the corresponding boronic acid and to assist in the transmetalation step.[8] However, a very strong base or incorrect stoichiometry can sometimes accelerate side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and less prone to inducing side reactions than strong organic bases or hydroxides under certain conditions.[7]
Systematic Troubleshooting Guide
If you are observing significant formation of 4,4'-dibromobiphenyl, follow this systematic approach to diagnose and resolve the issue.
Step 1: Rigorous Exclusion of Oxygen
This is the most critical and impactful intervention. The homocoupling pathway is often directly fueled by dissolved oxygen.[3]
-
Action: Implement a thorough degassing protocol.
-
Protocol: Combine the aryl halide, this compound, base, and solvent in the reaction flask. Seal the flask and perform at least three cycles of evacuating the headspace and backfilling with an inert gas (Argon or Nitrogen). For maximum effect, bubble the inert gas through the stirred solvent for 15-20 minutes (subsurface sparging) before adding the palladium catalyst.[3][9] Maintain a positive pressure of inert gas throughout the reaction.[10]
Step 2: Evaluate the Catalytic System (Palladium & Ligand)
The stability and activity of the palladium catalyst are paramount. The choice of ligand dramatically influences the rates of the productive catalytic cycle versus the side reactions.[6]
-
Action: Switch to a more robust catalytic system.
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) accelerate the key steps of oxidative addition and reductive elimination.[6][7][11] This makes the desired cross-coupling pathway kinetically more favorable, outcompeting the slower homocoupling pathway.
-
Recommendation: If using simple ligands like PPh₃, consider switching to a more advanced ligand system. If using a Pd(II) source, consider a Pd(0) source or a G3/G4 Buchwald precatalyst, which are designed to generate the active L-Pd(0) species cleanly and efficiently.[7]
Step 3: Introduce a Mild Reducing Agent
Adding a mild reductant can "scavenge" residual Pd(II) species without interfering with the main catalytic cycle.
-
Action: Add potassium formate (HCO₂K) to the reaction mixture.
-
Protocol: Studies have shown that adding potassium formate can suppress homocoupling to negligible levels.[3][9] It is thought to act as a mild reducing agent that minimizes the concentration of free Pd(II) without poisoning the active catalyst.[3] A typical loading would be in the range of 1.2-2.0 equivalents.
Data-Driven Recommendations
The choice of reaction components can have a quantifiable impact on the ratio of the desired product to the homocoupling byproduct. The following table summarizes general trends based on literature reports.
| Parameter | Condition A (Prone to Homocoupling) | Condition B (Suppresses Homocoupling) | Rationale for Improvement |
| Atmosphere | Reaction run in air or with poor degassing | Rigorous N₂ or Ar sparging[3] | Minimizes the primary oxidant (O₂) required for the homocoupling cycle.[3][12] |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ or Buchwald G3 Precatalyst[6] | Starts with Pd(0) or ensures clean, rapid generation of Pd(0), minimizing initial Pd(II).[7] |
| Ligand | PPh₃ (Triphenylphosphine) | SPhos or XPhos (Biaryl Phosphine)[6] | Bulky, electron-rich ligands accelerate reductive elimination, favoring cross-coupling.[7][11] |
| Additive | None | Potassium Formate (HCO₂K)[3][9] | Acts as a mild reductant, scavenging Pd(II) species that initiate homocoupling.[3] |
Validated Experimental Protocols
Protocol A: General Procedure for Minimizing Homocoupling
This protocol incorporates best practices for a standard Suzuki-Miyaura coupling involving this compound.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 10:1, 5 mL) via syringe.
-
Degassing: Vigorously stir the mixture and bubble Argon gas through the solution via a long needle for 15 minutes.
-
Catalyst Addition: Under a positive flow of Argon, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%)).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Troubleshooting Workflow Diagram
Use this decision tree to guide your experimental modifications when faced with poor results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: Potassium 4-bromophenyltrifluoroborate vs. 4-bromophenylboronic acid in Suzuki-Miyaura Coupling
In the landscape of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, the choice of the organoboron reagent is a critical determinant of reaction efficiency, yield, and practicality. For researchers and professionals in drug development and organic synthesis, two prominent reagents for introducing a 4-bromophenyl group are Potassium 4-bromophenyltrifluoroborate and 4-bromophenylboronic acid. This guide provides an objective, data-driven comparison of these two reagents, focusing on their performance, stability, and handling characteristics.
Executive Summary: Stability as a Key Differentiator
The primary advantage of this compound lies in its exceptional stability. As crystalline, free-flowing solids, organotrifluoroborates are remarkably stable to both air and moisture, which simplifies storage and handling.[1][2] In contrast, 4-bromophenylboronic acid, like many boronic acids, is susceptible to decomposition, particularly through the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry in reactions.[2][3] This inherent stability of the trifluoroborate salt allows it to be used in multi-step syntheses where boronic acids might require protection and deprotection steps.[2]
While boronic acids are generally considered more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings, this reactivity comes at the cost of stability.[4] Potassium trifluoroborates serve as a "protected" form of boronic acids, slowly releasing the active boronic acid species in situ under the reaction conditions.[1][5][6] This slow-release mechanism can help to minimize side reactions such as protodeboronation and homocoupling.[7][8]
Quantitative Performance Comparison
The following table summarizes the key properties and performance metrics of this compound and 4-bromophenylboronic acid.
| Property | This compound | 4-bromophenylboronic acid | References |
| Molecular Formula | C₆H₄BBrF₃K | C₆H₆BBrO₂ | [9][10] |
| Molecular Weight | 262.91 g/mol | 200.83 g/mol | [9] |
| Appearance | White to off-white crystalline powder | Off-white to light beige crystalline powder | [10][11] |
| Melting Point | >300 °C | 284-288 °C | [11] |
| Solubility | Soluble in water, methanol, and acetonitrile.[3][11] Poorly soluble in less polar organic solvents. | Soluble in methanol. Insoluble in water. | [3][10] |
| Air & Moisture Stability | High. Can be stored for extended periods at room temperature.[1][12] | Moderate to low. Prone to dehydration to form boroxine and protodeboronation.[3][7] | |
| Handling | Easy to handle, free-flowing solid.[3] | Can be more challenging to handle due to its propensity to dehydrate. |
Experimental Data: Suzuki-Miyaura Coupling Yields
For instance, in the Suzuki-Miyaura cross-coupling of various heteroaryltrifluoroborates with aryl halides, yields are generally reported as good to excellent.[13] Similarly, reactions involving 4-bromophenylboronic acid in Suzuki-Miyaura couplings also report moderate to good yields, though these can be affected by the stability of the boronic acid.[14]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both reagents.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is adapted from the general procedure for the cross-coupling of potassium heteroaryltrifluoroborates.[13]
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., n-butanol, THF/water)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with 4-bromophenylboronic acid
This protocol is a general procedure for Suzuki-Miyaura reactions with arylboronic acids.[14][15]
Materials:
-
Aryl halide (1.0 eq)
-
4-bromophenylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
In a reaction flask, dissolve the aryl halide and 4-bromophenylboronic acid in the chosen solvent.
-
Add the aqueous solution of the base.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the key difference in the pre-reaction state of the two boron reagents.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Pre-reaction states of the two boron reagents.
Conclusion
Both this compound and 4-bromophenylboronic acid are valuable reagents for introducing the 4-bromophenyl moiety via Suzuki-Miyaura coupling. The choice between them presents a trade-off between stability and reactivity.
-
This compound is the superior choice when stability, ease of handling, and long-term storage are priorities. Its slow-release mechanism can also be advantageous in minimizing side reactions.
-
4-bromophenylboronic acid may be preferred when higher reactivity and potentially faster reaction times are desired, provided that care is taken to handle and store it properly to avoid degradation.
For researchers in drug development, the enhanced stability and reliability of this compound often make it a more practical and reproducible reagent for complex, multi-step syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. This compound | C6H4BBrF3K | CID 23674779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5467-74-3 CAS MSDS (4-Bromophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | 374564-35-9 [amp.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison for Synthetic Chemists: The Decisive Advantages of Potassium Organotrifluoroborates over Boronic Acids in Suzuki-Miyaura Coupling
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, empowering researchers in drug discovery and materials science to construct complex molecular architectures. The choice of the organoboron nucleophile is critical to the success of this transformation. While boronic acids have been the traditional workhorse, their inherent limitations often present significant challenges in reproducibility and scalability. This guide provides an in-depth, evidence-based comparison, demonstrating why potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability, reliability, and versatility.
The Underlying Problem: The Instability of Boronic Acids
To appreciate the advantages of trifluoroborates, one must first understand the challenges posed by their predecessors. Boronic acids, while highly reactive, are beset by several stability issues:
-
Dehydration to Boroxines: Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[1] This dehydration is often spontaneous and difficult to control, meaning the precise stoichiometry of the active monomeric boronic acid in a reaction is uncertain, leading to reproducibility issues.[2]
-
Protodeboronation: The carbon-boron bond in boronic acids is susceptible to cleavage in the presence of protic sources, particularly under the basic conditions of the Suzuki-Miyaura reaction.[3][4] This side reaction consumes the nucleophile, reducing yields and generating impurities.
-
Oxidative Degradation: The vacant p-orbital on the tricoordinate boron atom makes boronic acids susceptible to oxidation, further diminishing their shelf-life and performance.[3]
These instabilities necessitate careful handling, storage under inert atmospheres, and often, the use of a significant excess of the boronic acid to drive reactions to completion, which is neither atom-economical nor cost-effective.
The Trifluoroborate Solution: A Paradigm of Stability and Efficiency
Potassium organotrifluoroborates elegantly solve the challenges associated with boronic acids. These crystalline, free-flowing solids are remarkably stable to both air and moisture, a property derived from their unique structure.[1][3][5]
The key difference lies in the coordination of the boron atom. In a trifluoroborate salt, the boron is tetracoordinate, forming a stable anionic complex with three highly electronegative fluorine atoms.[3][6] This "ate" complex protects the carbon-boron bond from the degradation pathways that plague tricoordinate boronic acids.[6][7] Consequently, organotrifluoroborates can be stored indefinitely on the benchtop without special precautions, are easy to handle and weigh accurately, and exist as well-defined monomeric species, ensuring precise stoichiometry in every reaction.[2][5][8][9]
Mechanistic Advantage: The "Slow-Release" Principle
A common misconception is that the heightened stability of trifluoroborates might lead to lower reactivity. However, their efficacy in Suzuki-Miyaura coupling is explained by a "slow-release" mechanism. Organotrifluoroborates are considered a "protected" form of boronic acids.[6][7][9][10] Under the basic, aqueous conditions of the coupling reaction, the trifluoroborate salt undergoes slow, controlled hydrolysis to release the active tricoordinate boronic acid in situ.[9][11][12][13]
This slow release is a profound advantage. It maintains a low, steady concentration of the highly reactive boronic acid in the reaction mixture. This minimizes the undesired side reactions, such as oxidative homocoupling and protodeboronation, that occur when a large initial concentration of a free boronic acid is used.[11][12][13] The result is a cleaner reaction profile, higher yields, and a more efficient catalytic cycle.
Performance Data: A Quantitative Comparison
The theoretical advantages of organotrifluoroborates are consistently validated by experimental data. Across a wide range of substrates, including electronically diverse and sterically hindered partners, trifluoroborates frequently provide superior or comparable yields to boronic acids under optimized conditions, often with lower catalyst loading and near-stoichiometric amounts of the boron reagent.
| Coupling Partners | Boron Reagent | Catalyst System (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole + Vinyl nucleophile | Potassium Vinyltrifluoroborate | PdCl₂ (2) / PPh₃ (6) | Cs₂CO₃ | THF / H₂O | 12 | 72 | Molander, 2006[14][15] |
| 4-Chlorotoluene + Phenyl nucleophile | Potassium Phenyltrifluoroborate | Pd(OAc)₂ (0.05) / CPCy-Phendole-phos (0.2) | K₃PO₄ | H₂O | 16 | 98 | Kwong, 2014[16] |
| 4-Bromobenzonitrile + 2-Furan nucleophile | Potassium 2-Furanyltrifluoroborate | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Toluene / H₂O | 24 | 90 | Molander, 2008[17] |
| 4-Bromobenzotrifluoride + Piperonyl nucleophile | Solid-Supported Trifluoroborate | Pd(OAc)₂ (2.5) / SPhos (5) | Cs₂CO₃ | MeOH | 16 | 78 | Darses, 2012[18][19] |
| 3-Bromoanisole + (E)-Styrenyl nucleophile | Potassium (E)-Styrenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ | i-PrOH / H₂O | 24 | 99 | Molander, 2002[20] |
| 2-Bromonaphthalene + 2-Thienyl nucleophile | Potassium 2-Thienyltrifluoroborate | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Toluene / H₂O | 24 | 99 | Molander, 2008[17] |
This table compiles representative data from various sources to illustrate the high efficiency of trifluoroborates under specific optimized conditions.
Experimental Protocol: A Comparative Workflow
This protocol outlines a general procedure for comparing the performance of a boronic acid and its corresponding potassium trifluoroborate salt in a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
A Comparative Guide to Organoboron Reagents in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical component of this reaction is the organoboron reagent, which serves as the nucleophilic partner. The choice of organoboron species—typically a boronic acid, a boronic ester, or an organotrifluoroborate—can significantly impact reaction performance, stability, and ease of handling. This guide provides an objective comparison of these three major classes of organoboron reagents, supported by experimental data and detailed protocols to aid in reagent selection for your specific synthetic needs.
Executive Summary: A Trade-Off Between Reactivity and Stability
The selection of an organoboron reagent for Suzuki-Miyaura cross-coupling often involves a trade-off between reactivity and stability.
-
Boronic acids are the most traditional and often most reactive organoboron reagents. However, they can be susceptible to protodeboronation and the formation of cyclic anhydrides (boroxines), which can complicate stoichiometry and handling.
-
Boronic esters , such as pinacol esters, offer a significant improvement in stability over boronic acids. They are generally less prone to decomposition and are often easier to purify and handle, though they may exhibit slightly lower reactivity.
-
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] This high stability simplifies storage and handling and allows for a broader tolerance of functional groups.
Quantitative Performance Comparison
The following tables summarize the performance of different organoboron reagents in Suzuki-Miyaura cross-coupling reactions. It is important to note that the reaction conditions are often optimized for each specific reagent and may not be directly comparable.
Table 1: Coupling of Phenylboron Reagents with 4-Bromoanisole
| Organoboron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 0.5 | 98 |
| Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 12 | 95 |
| Potassium phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 12 | 91 |
Table 2: Coupling of Heteroarylboron Reagents with 4-Bromobenzonitrile
| Organoboron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 18 | 95 |
| 2-Thienylboronic acid pinacol ester | Pd(dppf)Cl₂ | CsF | Dioxane | 16 | 85 |
| Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 12 | 89 |
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. The following are representative protocols for the synthesis of the different classes of organoboron reagents and their use in Suzuki-Miyaura cross-coupling.
Synthesis of a Phenylboronic Acid
Reaction: Bromobenzene to Phenylboronic acid
Procedure:
-
To a solution of bromobenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 2 M HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Synthesis of a Phenylboronic Acid Pinacol Ester
Reaction: Phenylboronic acid to Phenylboronic acid pinacol ester
Procedure:
-
To a solution of phenylboronic acid (1.0 eq) in anhydrous toluene, add pinacol (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of a Potassium Phenyltrifluoroborate
Reaction: Phenylboronic acid to Potassium phenyltrifluoroborate
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction: Aryl Halide with an Organoboron Reagent
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), the organoboron reagent (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, CsF, 2-3 eq).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water, THF).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The choice of organoboron reagent in Suzuki-Miyaura cross-coupling is a critical parameter that can be tailored to the specific needs of a synthetic route. Boronic acids offer high reactivity, while boronic esters and organotrifluoroborates provide enhanced stability, with the latter being exceptionally robust. By understanding the relative advantages and disadvantages of each class of reagent and utilizing optimized protocols, researchers can effectively leverage the power of the Suzuki-Miyaura reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
A Comparative Guide to the Reactivity of Potassium Aryltrifluoroborates and Boronate Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the organoboron nucleophile is critical to the success of this transformation. For years, boronic acids and their ester derivatives have been the reagents of choice. However, the emergence of potassium aryltrifluoroborates has presented a compelling alternative, offering solutions to some of the inherent limitations of their predecessors. This guide provides an in-depth, objective comparison of the reactivity, stability, and handling of potassium aryltrifluoroborates and boronate esters, supported by experimental insights to inform your selection of the optimal reagent for your synthetic endeavors.
The Stability Paradigm: A Tale of Two Boron Species
The fundamental difference between potassium aryltrifluoroborates and boronate esters lies in the coordination state of the boron atom. This structural variance has profound implications for their stability and, consequently, their handling and application.
Potassium Aryltrifluoroborates: The Robust Nucleophile
Potassium aryltrifluoroborates are tetracoordinate boron species, a structural feature that imparts exceptional stability.[1] They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2] This inherent stability simplifies storage and handling, often allowing for indefinite storage at room temperature without the need for special precautions.[1] The strong boron-fluorine bonds render them less susceptible to protodeboronation, a common decomposition pathway for boronic acids, particularly with electron-deficient or heteroaryl substrates.[3][4] This stability allows them to be carried through multi-step syntheses where boronic acids or esters might require protection and deprotection steps.[1]
Boronate Esters: A Compromise Between Stability and Reactivity
Boronate esters, with the pinacol esters being the most prevalent, are tricoordinate boron species. While significantly more stable than their corresponding boronic acids, they can still be susceptible to hydrolysis and degradation, albeit to a lesser extent.[5] The diol used to form the ester adds steric bulk and electronic stabilization, reducing the Lewis acidity of the boron center and thus its reactivity.[6] This can be advantageous for purification by chromatography, but it can also lead to more sluggish reactions compared to boronic acids.[7] Furthermore, the diols add to the molecular weight, resulting in lower atom economy compared to other organoboron reagents.[8]
Reactivity in Suzuki-Miyaura Cross-Coupling: A Nuanced Comparison
The choice between a potassium aryltrifluoroborate and a boronate ester is not merely one of stability but also of reactivity, which can be highly dependent on the specific reaction conditions and substrates.
A direct, universal comparison of reactivity is challenging, as reaction conditions are often optimized for a specific class of organoboron reagent. However, general trends and specific examples from the literature provide a clear picture of their relative performance.
General Reactivity Trends:
In general, the order of reactivity for Suzuki-Miyaura coupling is often considered to be:
Arylboronic Acids > Potassium Aryltrifluoroborates > Aryl Boronate Esters
This trend is primarily attributed to the ease of the transmetalation step in the catalytic cycle. However, this is a simplification, and the optimal choice depends on the specific synthetic challenge.
A comparative study on Ni-catalyzed Suzuki-Miyaura cross-coupling revealed that arylboronic acid is the most reactive of the four boron species studied.[9] The same study found that arylpotassium trifluoroborate cross-couples efficiently only in the presence of water. In the absence of water, aryl neopentylglycolboronate is more efficient and economical than aryl pinacolboronate.[9]
The Role of Water
The presence of water is a crucial factor, particularly for the reactivity of potassium aryltrifluoroborates. It is believed that in the presence of a base, the trifluoroborate salt hydrolyzes in situ to form a highly reactive boronic acid or a related "ate" complex, which then participates in the catalytic cycle.
Caption: In situ generation of the active boron species from potassium aryltrifluoroborate.
This controlled, slow release of the active boronic acid can be advantageous in preventing the accumulation of high concentrations of the often-unstable boronic acid, thereby minimizing side reactions like protodeboronation.
Comparative Performance Data
While a comprehensive side-by-side comparison across a vast array of substrates under identical conditions is scarce in the literature, we can compile data from various studies to illustrate the relative performance. Researchers often resort to potassium aryltrifluoroborates for substrates where boronic acids and their esters are known to perform poorly.[10]
Table 1: Illustrative Yield Comparison in Suzuki-Miyaura Coupling
| Aryl Halide | Organoboron Reagent | Catalyst/Base/Solvent | Yield (%) | Reference |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂/RuPhos/Na₂CO₃/Ethanol | 91 | [3] |
| 4-Bromobenzonitrile | Furan-2-ylboronic acid | (Conditions not directly comparable) | Often low/inconsistent | [3] |
| 4-Chloroanisole | Potassium phenyltrifluoroborate | PdCl₂(S-Phos)/K₃PO₄/Toluene-H₂O | 98 | [11] |
| 4-Chloroanisole | Phenylboronic acid pinacol ester | (Conditions not directly comparable) | Variable | N/A |
| 4-Nitrobromobenzene | Potassium vinyltrifluoroborate | PdCl₂/PPh₃/Cs₂CO₃/THF-H₂O | 85 | [8] |
| 4-Nitrobromobenzene | Vinylboronic acid pinacol ester | (Conditions not directly comparable) | Variable | [8] |
Note: The reaction conditions and catalysts are often optimized for each specific transformation and may not be directly comparable. The table serves to highlight the high yields achievable with potassium aryltrifluoroborates, especially for challenging substrates.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for the synthesis of these reagents and their application in a typical Suzuki-Miyaura coupling are provided below.
Synthesis of Potassium Aryltrifluoroborates
A common and straightforward method for the preparation of potassium aryltrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[12]
Procedure:
-
Dissolve the arylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of the potassium aryltrifluoroborate typically forms immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with cold water and then diethyl ether.
-
Dry the solid under vacuum to obtain the pure potassium aryltrifluoroborate.
Caption: Workflow for the synthesis of potassium aryltrifluoroborates.
Synthesis of Aryl Boronate Esters (Pinacol Ester)
Aryl boronate esters are commonly synthesized from aryl halides via a Miyaura borylation or from boronic acids by condensation with a diol, such as pinacol.
Procedure (from Boronic Acid):
-
To a solution of the arylboronic acid (1.0 eq) in an anhydrous solvent (e.g., toluene or THF), add pinacol (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly or purified by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Potassium aryltrifluoroborate (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2-3 eq)
-
Solvent (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O)
Procedure:
-
To a reaction vessel, add the aryl halide, potassium aryltrifluoroborate, base, and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system, followed by the palladium catalyst and ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice
The selection between potassium aryltrifluoroborates and boronate esters is a strategic decision that should be guided by the specific demands of the synthesis.
-
Potassium aryltrifluoroborates are the reagents of choice when stability is paramount, especially when dealing with sensitive substrates such as electron-deficient arenes or certain heterocycles. Their ease of handling and storage, coupled with their ability to deliver high and reproducible yields, makes them an invaluable tool in the modern synthetic laboratory.
-
Boronate esters remain a viable and widely used option, particularly for substrates that are not prone to decomposition. Their ease of purification can be an advantage in certain contexts.
For researchers and professionals in drug development, where robustness, reliability, and reproducibility are of utmost importance, the superior stability and often higher yields offered by potassium aryltrifluoroborates make them a compelling and often superior choice for Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Reagents: Potassium 4-bromophenyltrifluoroborate versus Grignard Reagents in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the choice of reagent can be pivotal to the success of a reaction. This guide provides a comprehensive comparison between the air- and moisture-stable Potassium 4-bromophenyltrifluoroborate and the highly reactive Grignard reagent for cross-coupling applications, supported by experimental data and detailed protocols.
In the realm of carbon-carbon bond formation, both Grignard reagents and organoboron compounds have long been staples in the synthetic chemist's toolbox. However, the emergence of potassium organotrifluoroborates has offered a compelling alternative to traditional organometallics, addressing many of their inherent limitations. This guide will objectively compare the performance, stability, and functional group tolerance of this compound, a representative organotrifluoroborate used in Suzuki-Miyaura coupling, with a classic 4-bromophenyl Grignard reagent utilized in Kumada coupling.
Key Performance Differentiators at a Glance
| Feature | This compound | 4-bromophenylmagnesium bromide (Grignard) |
| Stability & Handling | Crystalline solid, stable in air and moisture, long shelf-life.[1][2] | Highly reactive, sensitive to moisture and protic solvents; requires inert atmosphere.[3][4][5] |
| Functional Group Tolerance | High tolerance for a wide range of functional groups.[6][7][8] | Low tolerance; reacts with esters, ketones, nitriles, amides, etc.[3][4] |
| Reaction Type | Palladium-catalyzed Suzuki-Miyaura cross-coupling.[6][9] | Nickel- or Palladium-catalyzed Kumada cross-coupling.[3][4][5] |
| Byproducts | Non-toxic, water-soluble inorganic boron compounds.[1] | Magnesium halide salts.[4] |
Experimental Comparison: Synthesis of 4-Methoxybiphenyl
To provide a practical comparison, we will examine the synthesis of 4-methoxybiphenyl via two different cross-coupling strategies: a Suzuki-Miyaura coupling using this compound and a Kumada coupling with a 4-bromophenyl Grignard reagent.
Scenario 1: Suzuki-Miyaura Coupling
This reaction couples this compound with 4-iodoanisole.
Experimental Protocol:
A reaction vessel is charged with this compound (1.2 mmol), 4-iodoanisole (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), the ligand RuPhos (4 mol%), and potassium carbonate (K₂CO₃, 3.0 mmol). The vessel is evacuated and backfilled with argon. A degassed solvent mixture of toluene and water (10:1, 5 mL) is then added. The mixture is heated to 85°C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Quantitative Data:
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-iodoanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 12 | ~90-95% |
Scenario 2: Kumada Coupling
This protocol involves the in-situ preparation of the Grignard reagent from 1,4-dibromobenzene, which then couples with 4-iodoanisole.
Experimental Protocol:
Part A: Grignard Reagent Formation In a flame-dried, two-necked flask under an argon atmosphere, magnesium turnings (1.5 mmol) are placed. A solution of 1,4-dibromobenzene (1.2 mmol) in anhydrous tetrahydrofuran (THF, 3 mL) is added dropwise. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. The mixture is stirred at room temperature for 2 hours to form the Grignard reagent, (4-bromophenyl)magnesium bromide.
Part B: Cross-Coupling In a separate, dry, inert gas-flushed flask, 4-iodoanisole (1.0 mmol) and a nickel catalyst such as Ni(dppe)Cl₂ (5 mol%) are dissolved in anhydrous THF (2 mL). The freshly prepared Grignard solution is then added dropwise to this solution at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Quantitative Data:
| Reagent | Coupling Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (4-bromophenyl)magnesium bromide | 4-iodoanisole | Ni(dppe)Cl₂ | THF | 0 to RT | 12 | ~75-85% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the Suzuki-Miyaura and Kumada couplings, as well as a logical comparison of the reagent characteristics.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the Kumada coupling.
Caption: Logical comparison of reagent characteristics.
Conclusion
The choice between this compound and a Grignard reagent is dictated by the specific requirements of the synthesis. For reactions requiring high functional group tolerance, operational simplicity, and robust, reproducible conditions, potassium organotrifluoroborates are the superior choice. Their stability and ease of handling make them particularly well-suited for complex molecule synthesis in pharmaceutical and materials science research.
Grignard reagents, while powerful for their high reactivity and utility in forming carbon-carbon bonds with a variety of electrophiles, are hampered by their lack of functional group tolerance and stringent handling requirements. While the Kumada coupling is a valuable transformation, the broader applicability and milder conditions of the Suzuki-Miyaura reaction with organotrifluoroborates often make it the more versatile and reliable option in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kumada Coupling | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 8. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Stability Showdown: Trifluoroborates Emerge as Robust Alternatives to Boronic Acids in Synthesis
For researchers and drug development professionals, the stability of reagents is paramount for reproducible and reliable results. In the realm of organoboron chemistry, particularly for the widely used Suzuki-Miyaura cross-coupling reaction, potassium organotrifluoroborates are demonstrating superior stability against air and moisture compared to their boronic acid counterparts. This guide provides a detailed comparison, supported by experimental data and protocols, to inform reagent selection for synthetic applications.
Organoboron compounds are foundational to modern organic synthesis. However, the inherent instability of many boronic acids presents significant challenges related to storage, handling, and reaction stoichiometry.[1][2] Potassium organotrifluoroborates, which can be considered a "protected" form of boronic acids, offer a practical and effective solution to these issues, ensuring greater consistency in experimental outcomes.[1][2][3]
The enhanced stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms.[2][4] This structure protects the boron center from common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[1]
Comparative Stability: A Data-Driven Overview
Boronic acids are susceptible to several decomposition pathways, including dehydration to form cyclic trimeric anhydrides (boroxines) and protodeboronation, especially in the presence of moisture.[1][4][5] This degradation can compromise the purity and reactivity of the reagent over time. In contrast, organotrifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][4]
| Parameter | Boronic Acids | Potassium Organotrifluoroborates | Rationale for Difference |
| Physical Form | Often waxy, difficult-to-handle solids | Crystalline, free-flowing solids | The ionic salt lattice of trifluoroborates contributes to a more defined and stable solid form.[1] |
| Air & Moisture Stability | Prone to dehydration (forms boroxines) and protodeboronation.[1][4] | Exceptionally stable to both air and moisture.[1][3][4] | The boron atom in the trifluoroborate is tetracoordinate and less electrophilic, making it resistant to attack by water and oxygen.[1] |
| Benchtop Stability | Can be poor; e.g., 2-furanboronic acid shows >95% decomposition after 15 days on the benchtop.[1] | Excellent; can be stored indefinitely at room temperature.[4] | The inherent chemical structure of the trifluoroborate salt prevents common decomposition pathways.[1] |
| Oxidative Stability | Susceptible to oxidation.[1][6] | Remarkably stable, even under strong oxidative conditions.[1] | Fluoride ions shield the boron center from oxidative attack.[1] |
| Thermal Stability | Can decompose upon heating.[1] | Highly thermally stable, with decomposition temperatures often exceeding 300°C.[1] | Strong boron-fluorine bonds and a stable ionic structure contribute to high thermal resistance.[1] |
Visualizing the Workflow: Handling and Stability in Practice
The choice between a boronic acid and a trifluoroborate has direct implications for laboratory workflow. The following diagram illustrates the handling considerations for each reagent in a typical Suzuki-Miyaura coupling reaction.
Diagram 1: Comparative Workflow of Boron Reagents
Experimental Protocols for Stability Assessment
To quantitatively compare the stability of boronic acids and their trifluoroborate salts, standardized protocols are essential.
Protocol 1: Hydrolytic Stability Assessment via ¹H NMR
This method quantifies the rate of decomposition of the boron reagent in an aqueous environment.
-
Objective: To measure the rate of hydrolysis and protodeboronation.
-
Methodology:
-
Sample Preparation: Prepare stock solutions of the boronic acid and the corresponding potassium organotrifluoroborate in an inert, non-aqueous solvent (e.g., acetonitrile).
-
Reaction Setup: In an NMR tube, dissolve a precise amount (e.g., 0.03 mmol) of the compound in 0.6 mL of a deuterated solvent mixture containing a known quantity of water (e.g., DMSO-d₆/D₂O, 9:1 v/v).
-
NMR Analysis: Acquire a ¹H NMR spectrum immediately after dissolution (t=0). Continue to acquire spectra at regular intervals (e.g., 1, 6, 12, 24, and 48 hours) while maintaining the sample at a constant temperature (e.g., 25°C).
-
Data Analysis: Monitor the disappearance of the signal corresponding to the starting material and the appearance of signals for degradation products (e.g., the protodeboronated arene).[1][6] The rate of decomposition can be calculated by integrating the respective signals against an internal standard.
-
Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
This method determines the decomposition temperature of the solid-state compound.
-
Objective: To assess the thermal stability of the reagents.
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the boronic acid or trifluoroborate salt into a TGA crucible.
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).
-
Data Analysis: The TGA thermogram will plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss is recorded as the decomposition temperature.[1]
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Superior Stability and Efficiency of Potassium 4-bromophenyltrifluoroborate in Large-Scale Suzuki-Miyaura Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision, balancing cost, efficiency, and safety. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, potassium organotrifluoroborates are emerging as a superior alternative to traditional boronic acids and their esters. This guide provides an objective comparison of Potassium 4-bromophenyltrifluoroborate with its alternatives, supported by experimental data and detailed protocols, to inform reagent selection for industrial applications.
This compound offers significant advantages in terms of stability, handling, and reaction efficiency, which can translate to overall cost-effectiveness in large-scale synthesis.[1][2][3] Unlike boronic acids, which are often sensitive to air and moisture and can undergo protodeboronation, potassium aryltrifluoroborates are crystalline, free-flowing solids with remarkable stability.[3][4] This inherent stability simplifies storage and handling, potentially reducing the need for stringent inert atmosphere techniques and specialized equipment on an industrial scale.
Performance Comparison: this compound vs. Alternatives
The primary alternatives to this compound in Suzuki-Miyaura cross-coupling reactions are 4-bromophenylboronic acid and its corresponding boronate esters. While boronic acids are widely used, their propensity for decomposition can lead to inconsistent yields and the need for excess reagent to drive reactions to completion.[4] Boronate esters offer improved stability over boronic acids but can be susceptible to hydrolysis.[3]
The following table summarizes a qualitative and quantitative comparison based on available data.
| Feature | This compound | 4-bromophenylboronic Acid | 4-bromophenylboronate Esters |
| Stability | High; stable to air and moisture[2][3] | Low; prone to protodeboronation and formation of boroxines[3][4] | Moderate; more stable than boronic acids but can hydrolyze[3] |
| Handling | Easy; crystalline solid, can be handled in air[5] | Requires careful handling, often under inert atmosphere[4] | Requires careful handling, sensitive to moisture |
| Storage | Long-term at room temperature[3] | Often requires refrigeration and inert atmosphere | Refrigeration recommended |
| Purity | High; easily purified by recrystallization[6] | Can be challenging to obtain and maintain high purity | Purity can vary |
| Typical Yields | Generally high and consistent[1] | Can be variable, dependent on substrate and conditions[1] | Generally good, but can be lower than trifluoroborates |
| Reaction Conditions | Often milder, compatible with a broader range of functional groups[7] | May require more stringent anhydrous conditions | Generally similar to boronic acids |
| Cost-effectiveness | Potentially higher initial cost, but overall cost-effective due to stability, higher yields, and reduced waste. A continuous flow synthesis process has been shown to be economical for a related trifluoroborate.[8] | Lower initial purchase price, but costs can increase due to reagent degradation and lower yields. | Intermediate cost. |
Experimental Data: Suzuki-Miyaura Coupling Yields
The following table presents a compilation of representative Suzuki-Miyaura cross-coupling reaction yields using potassium aryltrifluoroborates and arylboronic acids with various coupling partners. While not a direct comparison of 4-bromophenyltrifluoroborate in all cases, it illustrates the general high efficiency of trifluoroborates.
| Boron Reagent | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| Potassium aryltrifluoroborate | Aryl mesylate | Pd(OAc)₂ / CM-phos | t-BuOH | K₃PO₄ | Good to excellent | [7] |
| Potassium primary alkyltrifluoroborate | Aryl chloride | Pd(OAc)₂ / RuPhos | Toluene/H₂O | K₂CO₃ | Good to excellent | [9] |
| Potassium vinyltrifluoroborate | 4-bromoacetophenone | PdCl₂ / PPh₃ | THF/H₂O | Cs₂CO₃ | 79% (gram scale) | [10] |
| Arylboronic acid | Aryl mesylate | Ni-based catalyst | - | - | Most reactive of boron species studied | [11] |
Experimental Protocols
Synthesis of this compound from 4-bromophenylboronic acid
This protocol describes the general and efficient conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[3]
Materials:
-
4-bromophenylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water
-
Acetone
Procedure:
-
Dissolve 4-bromophenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of this compound will form immediately.
-
Stir the mixture at room temperature for 30 minutes.
-
Reduce the volume of methanol under reduced pressure.
-
Filter the solid precipitate, wash with cold methanol and then acetone.
-
Dry the solid under high vacuum to yield the final product.
General Protocol for Suzuki-Miyaura Cross-Coupling using this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.[1]
Materials:
-
This compound (1.0-1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)[5][7]
-
Solvent (e.g., Dioxane/Water, THF/Water, Toluene/Water)[1][9]
Procedure:
-
To a reaction vessel, add the this compound, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Workflow and Stability Comparison
The following diagrams illustrate the logistical advantages of using this compound over its boronic acid counterpart in a typical synthesis workflow.
Caption: Comparative workflow for boronic acids vs. potassium trifluoroborates.
The diagram above highlights the simplified and more robust workflow associated with potassium trifluoroborates, which contributes to their cost-effectiveness in large-scale operations by reducing the need for specialized handling and storage, and minimizing reagent degradation.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The use of potassium trifluoroborates does not fundamentally alter this cycle, but their stability and the mechanism of transmetalation are key to their effectiveness.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
Unraveling the Transmetalation Step: A Comparative Guide to Trifluoroborates and Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. At the heart of this reaction lies the transmetalation step, where an organic moiety is transferred from a boron reagent to a palladium catalyst. The choice of the boron reagent—most commonly a boronic acid or a potassium organotrifluoroborate—can have profound mechanistic implications that influence reaction efficiency, substrate scope, and impurity profiles. This guide provides an in-depth comparison of the mechanistic nuances of these two classes of reagents, supported by experimental data and detailed protocols.
The primary mechanistic distinction lies in the active species that participates in the transmetalation with the palladium center. While boronic acids can engage in the catalytic cycle directly (or via a boronate intermediate), organotrifluoroborates typically serve as stable precatalysts that must first undergo hydrolysis to the corresponding boronic acid.[1][2] However, the reality is more complex, with the rate of this hydrolysis and the potential for direct transmetalation of the trifluoroborate species adding layers of complexity.
The "Slow Release" Strategy of Organotrifluoroborates
A key advantage of potassium organotrifluoroborates is their stability and ease of handling compared to many boronic acids.[3][4] They are often considered "protected" forms of boronic acids that can slowly release the active boronic acid in situ. This "slow release" strategy can be beneficial in minimizing side reactions that plague the direct use of boronic acids, such as oxidative homocoupling and protodeboronation.[1][2] The rate of hydrolysis is a critical factor and is influenced by a number of variables, including the electronic properties of the organic substituent, the reaction conditions, and even the reaction vessel itself.[2][5]
The hydrolysis of organotrifluoroborates is not always a straightforward process. For some substrates, particularly those with electron-withdrawing groups, the hydrolysis can be exceedingly slow, suggesting that a direct transmetalation pathway may be operative.[6] Conversely, electron-rich substrates tend to hydrolyze more rapidly.[7]
Mechanistic Pathways in Transmetalation
For boronic acids, two primary pathways for transmetalation are widely debated: the "boronate pathway" and the "oxo-palladium pathway".[8]
-
The Boronate Pathway: In this mechanism, the boronic acid reacts with a base to form a more nucleophilic boronate species, which then transmetalates with a palladium(II) halide complex.[8]
-
The Oxo-Palladium Pathway: Here, a palladium(II) hydroxo complex reacts directly with the neutral boronic acid.[8][9]
Kinetic studies have provided compelling evidence that the reaction between a palladium hydroxo complex and a boronic acid is significantly faster than the reaction between a palladium halide complex and a trihydroxyborate, suggesting that the oxo-palladium pathway is often the dominant route.[9][10]
For organotrifluoroborates, the transmetalation mechanism is intrinsically linked to their hydrolysis. In many cases, the operative mechanism is the same as that for the corresponding boronic acid, following its in situ generation.[9] However, for trifluoroborates that are slow to hydrolyze, a direct pathway involving the trifluoroborate anion and the palladium complex may be involved.[6] The fluoride ions released during the hydrolysis of trifluoroborates can also play a significant role in the catalytic cycle, potentially influencing the speciation of the palladium catalyst.[11]
Quantitative Comparison of Hydrolysis Rates
The rate of hydrolysis of potassium organotrifluoroborates is a key determinant of their reactivity profile. The following table summarizes the hydrolytic half-lives for a range of substituted aryltrifluoroborates under typical Suzuki-Miyaura coupling conditions.
| Entry | R in R-BF₃K | Hydrolytic Half-life (t₀.₅) in hours | Classification |
| 1 | 4-MeO-C₆H₄ | < 0.1 | Fast Release |
| 2 | 4-Me-C₆H₄ | 1.5 | Slow Release |
| 3 | C₆H₅ | 2.0 | Slow Release |
| 4 | 4-F-C₆H₄ | 3.5 | Slow Release |
| 5 | 4-CF₃-C₆H₄ | > 24 | Very Slow Release |
| 6 | 2-Naphthyl | 4.5 | Slow Release |
| 7 | 2-Furyl | 1.0 | Slow Release |
| 8 | Phenylacetylenyl | > 48 | Very Slow Release |
Data compiled from studies by Lloyd-Jones et al.[1][6] Conditions: THF/H₂O, Cs₂CO₃, 55 °C.
Experimental Protocols
General Procedure for Monitoring Trifluoroborate Hydrolysis
A stock solution of the potassium organotrifluoroborate and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable solvent system (e.g., THF/H₂O) is prepared. An aliquot of this solution is added to a pre-heated vial containing the base (e.g., Cs₂CO₃). The vial is sealed and maintained at the reaction temperature (e.g., 55 °C). At specific time intervals, aliquots are withdrawn, quenched (e.g., with D₂O/DCl), and analyzed by ¹⁹F NMR and/or ¹H NMR spectroscopy to determine the relative concentrations of the trifluoroborate and the resulting boronic acid.[1]
Kinetic Analysis of Transmetalation with Boronic Acids
The rate of transmetalation can be monitored by ³¹P NMR spectroscopy. In a typical experiment, a solution of a palladium(II) complex (e.g., [(dppf)Pd(Ph)(OH)]) and the boronic acid in a suitable solvent (e.g., a mixture of THF and H₂O) is prepared at low temperature (e.g., -40 °C). The reaction is monitored over time by acquiring ³¹P NMR spectra, and the rate constant is determined by fitting the decay of the starting palladium complex to a first-order rate equation.[9][10]
Mechanistic Diagrams
Figure 1. Comparative mechanistic pathways for trifluoroborates and boronic acids in transmetalation.
Figure 2. Logical workflow comparing the use of trifluoroborates and boronic acids.
References
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Organoboron Reagents: A Comparative Analysis for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical decision that can significantly influence the outcome of synthetic endeavors. This guide provides an objective, data-driven comparison of commonly used organoboron reagents in the context of cross-coupling reactions, with a primary focus on the Suzuki-Miyaura reaction.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of the organoboron reagent is a key parameter in optimizing these reactions. This guide will compare the performance of boronic acids, boronate esters (specifically pinacol esters), trialkylboroxines, and potassium organotrifluoroborates, providing experimental data and detailed protocols to inform your synthetic strategy.
The Reactivity-Stability Trade-Off: A Core Concept
A fundamental principle governing the choice of an organoboron reagent is the trade-off between reactivity and stability.[3] Generally, more reactive species are less stable, and vice versa. Boronic acids are typically the most reactive reagents in Suzuki-Miyaura couplings, which can lead to faster reaction times.[3][4] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation.[3]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly greater stability.[3] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[3] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount.[3] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[3] Trialkylboroxines, which are cyclic anhydrides of boronic acids, and potassium organotrifluoroborates also present stable alternatives to boronic acids.[5][6] Organotrifluoroborates are particularly noted for their high stability towards air and moisture and their resistance to protodeboronation.[5]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different organoboron reagents in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct, side-by-side comparisons across a broad range of substrates under identical conditions are not always available in a single publication. Therefore, this data has been compiled from multiple sources to provide a representative overview.
Table 1: Comparison of Reaction Yields for Different Organoboron Reagents in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Organoboron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [7] |
| 2 | 4-Bromotoluene | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 | [8] |
| 3 | 1-Bromo-4-nitrobenzene | Phenyltrifluoroborate | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 65 | 3 | 98 | [5] |
| 4 | 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine | Trimethylboroxine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME/H₂O | 85 | 12 | 85 | [6] |
| 5 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [9] |
Table 2: Kinetic Comparison of Boronic Acid and Boronate Esters in the Transmetalation Step
| Entry | Boron Reagent | Relative Rate of Transmetalation |
| 1 | Arylboronic acid | ~23 times faster than pinacol boronic ester |
| 2 | Catechol boronic ester | ~5 times faster than arylboronic acid |
| 3 | Ethylene glycol boronic ester | ~23 times faster than arylboronic acid |
| 4 | Pinacol boronic ester | 1 (baseline) |
Data is generalized from kinetic studies and may vary depending on specific substrates and reaction conditions.[10]
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of synthetic results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using different organoboron reagents.
General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acid
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
General Procedure for Suzuki-Miyaura Coupling with Boronate Pinacol Ester
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 10 mL)
-
Degassed water (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base.
-
Add the anhydrous solvent and degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.[8]
General Procedure for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborate
Materials:
-
Aryl halide (1.0 mmol)
-
Potassium aryltrifluoroborate (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., THF/H₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, potassium aryltrifluoroborate, palladium catalyst, and base.
-
Evacuate and backfill with an inert atmosphere.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir until completion.
-
Work-up and purify as described in the general procedure for arylboronic acids.[5]
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate organoboron reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for selecting an appropriate organoboron reagent.
Conclusion
The selection of an organoboron reagent for cross-coupling reactions is a nuanced decision that requires careful consideration of the specific synthetic context. Boronic acids offer high reactivity for rapid transformations, while boronate esters provide enhanced stability, making them ideal for complex, multi-step syntheses. Potassium organotrifluoroborates and trialkylboroxines represent valuable stable alternatives. By understanding the inherent trade-offs between reactivity and stability and utilizing the comparative data and protocols provided, researchers can make more informed decisions to optimize their synthetic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Potassium 4-Bromophenyltrifluoroborate in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation, influencing reaction efficiency, stability, and substrate scope. While potassium 4-bromophenyltrifluoroborate offers distinct advantages in terms of stability and ease of handling, a range of alternative reagents are available, each with its own unique profile. This guide provides an objective comparison of the performance of prominent alternatives to this compound, supported by experimental data and detailed protocols.
Executive Summary
The primary alternatives to potassium aryltrifluoroborates in Suzuki-Miyaura reactions are arylboronic acids, arylboronic esters (such as pinacol and neopentyl glycol esters), and N-methyliminodiacetic acid (MIDA) boronates. Organosilicon compounds also present a viable, albeit mechanistically distinct, alternative for cross-coupling reactions.
-
Potassium Aryltrifluoroborates are lauded for their exceptional bench-top stability to air and moisture, often being crystalline solids with a long shelf life. This stability can translate to more reproducible results.[1]
-
Arylboronic Acids are the most traditional and widely used reagents. They are often highly reactive but can be prone to decomposition (protodeboronation), which can complicate stoichiometry and lead to variable yields.[2][3][4][5][6][7]
-
Arylboronic Esters (e.g., Pinacol Esters) offer a compromise between the reactivity of boronic acids and the stability of trifluoroborates. They are generally more stable than boronic acids and are compatible with a wide range of reaction conditions.[8][9][10][11]
-
Aryl MIDA Boronates are exceptionally stable, crystalline, and readily purified by chromatography. Their stability allows for their use in multi-step syntheses where the boron functionality needs to be preserved through various reaction conditions. The boronic acid can be released slowly in situ under the reaction conditions.[1][12][13][14][15][16]
-
Organosilicon Compounds represent a mechanistically different but effective alternative for cross-coupling reactions (Hiyama coupling). They are known for their low toxicity and the stability of the silicon reagents.
Performance Comparison
The selection of a suitable organoboron reagent is often a trade-off between stability and reactivity. The following tables provide a comparative overview of these alternatives.
Table 1: Qualitative Comparison of Organoboron Reagents
| Reagent Type | Stability | Reactivity | Handling | Purification |
| Potassium Aryltrifluoroborates | High | Moderate to High | Easy (Crystalline solids) | Straightforward |
| Arylboronic Acids | Low to Moderate | High | Can be challenging (hygroscopic/unstable) | Often difficult |
| Arylboronic Esters (Pinacol) | Moderate | Moderate | Generally easy | Chromatography possible |
| Aryl MIDA Boronates | Very High | Low (requires activation) | Easy (Crystalline solids) | Straightforward |
Table 2: Quantitative Comparison of Yields in Suzuki-Miyaura Reactions
The following data, compiled from various sources, illustrates typical yields for the coupling of a 4-substituted phenylboron reagent with an aryl halide. Direct comparison is challenging due to variations in reaction conditions; however, this table provides a general performance overview.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromophenylboronic Acid | 4-Chloroacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | J. Org. Chem. 2008, 73, 7126-7134 |
| This compound | 4-Chloroacetophenone | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 24 | 92 | [17] |
| 4-Bromophenylboronic Acid Pinacol Ester | 4-Iodotoluene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80 | 12 | 88 | [10] |
| 4-Bromophenyl MIDA Boronate | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 94 | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of this compound and its use in a Suzuki-Miyaura reaction, alongside protocols for its alternatives.
Synthesis of this compound
Materials:
-
4-Bromophenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve 4-bromophenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of this compound will form.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[18]
General Protocol for Suzuki-Miyaura Reaction with this compound
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
K₂CO₃ (2.0 eq)
-
Toluene/Water (10:1)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[17]
General Protocol for Suzuki-Miyaura Reaction with 4-Bromophenylboronic Acid
Materials:
-
4-Bromophenylboronic acid (1.2 eq)
-
Aryl halide (1.0 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Toluene/Water (10:1)
Procedure:
-
In a reaction flask, combine the aryl halide, 4-bromophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Purge the flask with an inert gas.
-
Add the degassed toluene/water solvent mixture.
-
Heat the mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
General Protocol for Suzuki-Miyaura Reaction with 4-Bromophenylboronic Acid Pinacol Ester
Materials:
-
4-Bromophenylboronic acid pinacol ester (1.1 eq)
-
Aryl halide (1.0 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₃PO₄ (2.0 eq)
-
Dioxane
Procedure:
-
To a Schlenk flask, add the aryl halide, 4-bromophenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill with argon.
-
Add anhydrous dioxane.
-
Heat the reaction mixture to 80 °C for 12 hours.
-
After completion, cool the mixture, filter through celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.[10]
General Protocol for Suzuki-Miyaura Reaction with 4-Bromophenyl MIDA Boronate
Materials:
-
4-Bromophenyl MIDA boronate (1.2 eq)
-
Aryl halide (1.0 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 eq)
-
Dioxane/Water (10:1)
Procedure:
-
Combine 4-bromophenyl MIDA boronate, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vessel.
-
De-gas the vessel and backfill with an inert atmosphere.
-
Add the dioxane/water solvent system.
-
Heat the reaction to 80 °C and stir for 18 hours.
-
Cool to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
Visualizing the Suzuki-Miyaura Reaction and Reagent Relationships
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the inter-relationships between the different organoboron reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Potassium 4-bromophenyltrifluoroborate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Potassium 4-bromophenyltrifluoroborate, a common reagent in modern synthetic chemistry. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin, eye, and respiratory irritation.[1]
Recommended PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
Work in a well-ventilated area or under a chemical fume hood.
Disposal Protocol for Small Laboratory Quantities
For small quantities of this compound waste generated in a laboratory setting, a chemical neutralization process is recommended to convert the organotrifluoroborate into a more environmentally benign borate species. This procedure should be performed in a chemical fume hood. For large quantities, always consult your institution's Environmental Health and Safety (EHS) office for guidance on disposal as hazardous waste.
Objective: To hydrolyze the trifluoroborate salt to its corresponding boronic acid and subsequently neutralize it to a less hazardous borate salt.
Materials:
-
This compound waste
-
A suitable reaction vessel (e.g., beaker or flask)
-
Stir bar and stir plate
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Water
-
pH paper or a calibrated pH meter
Experimental Protocol: Step-by-Step Neutralization
-
Segregation and Collection: Collect all waste containing this compound in a clearly labeled, dedicated waste container. Avoid mixing with other chemical waste streams.
-
Dilution: Carefully transfer the waste to a larger beaker inside a fume hood. Slowly add water to dissolve the solid material. The amount of water should be sufficient to fully dissolve the waste and allow for stirring.
-
Neutralization: While continuously stirring the aqueous solution, slowly add a mild base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate. This will facilitate the hydrolysis of the trifluoroborate to 4-bromophenylboronic acid and neutralize any acidic byproducts, such as hydrofluoric acid (HF), that may form.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue the slow addition of the basic solution until the pH of the mixture is neutral (approximately pH 7).
-
Final Disposal: Once the solution is confirmed to be neutral, it can typically be discharged down the drain with a copious amount of running water. However, it is imperative to consult and comply with your local and institutional regulations regarding drain disposal.
-
Container Decontamination: Thoroughly rinse the empty waste container with water and a suitable laboratory detergent. The rinse water can also be disposed of down the drain.
Quantitative Data for Disposal
| Parameter | Value | Source |
| GHS Pictogram | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | |
| Neutralization Endpoint | pH 7 |
Disposal Decision Workflow
The following diagram outlines the logical steps for the safe disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Potassium 4-bromophenyltrifluoroborate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Potassium 4-bromophenyltrifluoroborate, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures. Adherence to these guidelines is critical for minimizing risks and ensuring compliance with safety standards.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Therefore, the use of appropriate personal protective equipment is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Chemical safety goggles or eyeglasses with side shields. | OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin exposure.[1][2][5] | EN 374 |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation occurs, or in case of inadequate ventilation.[2] | NIOSH/MSHA or EN 149 |
| In Case of Fire | Full protective gear and a self-contained breathing apparatus (SCBA) should be worn.[1][2][5] | MSHA/NIOSH approved or equivalent |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Avoid Dust Formation: Take necessary precautions to avoid the formation and inhalation of dust.[2][5]
-
Personal Hygiene: Do not get the chemical in your eyes, on your skin, or on your clothing.[2][5] Wash your hands and any exposed skin thoroughly after handling.[4][5][6]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5]
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste material in a suitable, labeled, and tightly sealed container for disposal.[2][5]
-
Disposal Method: Arrange for disposal as special waste through a licensed disposal company, in accordance with national and regional regulations.[1] Do not dispose of it down the drain.
-
Spill Management: In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[2][5] Ensure adequate ventilation during cleanup.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
